Indospicine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2,7-diamino-7-iminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILQDLDAWPQMEL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167659 | |
| Record name | Indospicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16377-00-7 | |
| Record name | Indospicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16377-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indospicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indospicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOSPICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Indospicine from Indigofera Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera genus. First isolated and characterized in 1970, this arginine analogue has been the subject of considerable research due to its toxicity in livestock and its potential as a lead compound in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and key biological properties of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in the field.
Discovery and Initial Characterization
The toxic properties of certain Indigofera species had been recognized for some time before the causative agent was identified. Livestock grazing on these plants exhibited symptoms of liver damage, reproductive issues, and in some cases, death. The pioneering work of M.P. Hegarty and A.W. Pound led to the successful isolation and characterization of the toxic principle, which they named this compound.
In their seminal 1970 paper published in the Australian Journal of Biological Sciences, Hegarty and Pound detailed the isolation of this compound from the seeds and leaves of Indigofera spicata.[1][2][3] Their work established this compound as a novel, naturally occurring hepatotoxic amino acid.[1][2][3] Subsequent research has confirmed the presence of this compound in several other Indigofera species, with varying concentrations depending on the species, plant part, and geographical location.
This compound's toxicity stems from its structural similarity to the essential amino acid L-arginine.[4] It acts as a competitive inhibitor of arginase, an enzyme crucial for the urea (B33335) cycle, and can also interfere with protein synthesis by competing with arginine for incorporation into proteins.[4] This disruption of normal cellular processes leads to the observed hepatotoxicity. Dogs are known to be particularly sensitive to this compound poisoning.[5][6]
Quantitative Data
The concentration of this compound varies significantly among different Indigofera species and even within different parts of the same plant. The following tables summarize the available quantitative data on this compound content and its acute toxicity.
Table 1: this compound Content in Various Indigofera Species
| Indigofera Species | Plant Part | This compound Concentration (mg/kg dry weight) | Reference(s) |
| I. spicata | Seeds | Up to 13,000 | [1] |
| I. spicata | Leaves | High | [1] |
| I. linnaei | - | High | [6] |
| I. hendecaphylla | - | High | [7] |
| I. lespedezioides | - | High | [7] |
| I. vicioides | - | High | [7] |
| I. volkensii | - | High | [7] |
Table 2: Acute Toxicity of this compound (LD50)
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | ~600 | [8] |
| Mouse | Intraperitoneal | ~200 | [8] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and analysis of this compound from Indigofera species, based on the original work of Hegarty and Pound and subsequent refinements in analytical techniques.
Original Isolation and Purification Protocol (Hegarty and Pound, 1970)
The following protocol is a detailed reconstruction of the method used by Hegarty and Pound for the initial isolation of this compound from Indigofera spicata seeds.
3.1.1. Extraction
-
Milling: Dry seeds of Indigofera spicata are finely ground to a powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered seed material is extracted with a 70% ethanol (B145695) solution. The mixture is stirred or shaken for several hours to ensure efficient extraction of the amino acid.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.
3.1.2. Purification by Ion-Exchange Chromatography
-
Cation-Exchange Column Preparation: A column is packed with a strong cation-exchange resin (e.g., Dowex 50W, H+ form). The column is equilibrated with dilute HCl.
-
Sample Loading: The crude aqueous extract is acidified and loaded onto the prepared cation-exchange column. Basic and neutral amino acids and other compounds are washed from the column with water.
-
Elution: this compound is eluted from the column using a gradient of aqueous ammonia. Fractions are collected and monitored for the presence of this compound using paper chromatography and ninhydrin (B49086) staining.
-
Further Cation-Exchange Chromatography: Fractions containing this compound are pooled, concentrated, and re-chromatographed on a cation-exchange column using a pyridine-acetic acid buffer gradient for finer purification.
-
Anion-Exchange Chromatography: To remove any remaining acidic impurities, the this compound-containing fractions are passed through an anion-exchange column (e.g., Dowex 1, acetate (B1210297) form).
3.1.3. Crystallization
-
Concentration and Precipitation: The purified this compound solution is concentrated to a small volume. Ethanol is added to induce crystallization of this compound hydrochloride.
-
Recrystallization: The crude crystals are collected and recrystallized from aqueous ethanol to yield pure this compound hydrochloride.
Modern Analytical Methodology: LC-MS/MS
Modern analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
3.2.1. Sample Preparation
-
Extraction: Plant or animal tissue samples are homogenized and extracted with an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Protein Precipitation: For biological samples, proteins are precipitated by adding a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant is collected.
-
Solid-Phase Extraction (SPE): The supernatant may be further cleaned up using a suitable SPE cartridge to remove interfering substances.
3.2.2. LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is used to separate this compound from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is typically detected in positive ion mode using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
The precise biosynthetic pathway of this compound in Indigofera species has not been fully elucidated. However, as an analogue of L-arginine, it is hypothesized to be derived from arginine or a closely related precursor. The biosynthesis of L-arginine in plants is a well-characterized pathway that primarily occurs in the plastids, starting from L-glutamate.[9][10] It is plausible that a series of enzymatic modifications, potentially involving hydroxylation, decarboxylation, or the transfer of an amidino group, converts L-arginine into this compound. Further research is required to identify the specific enzymes and intermediate steps involved in this transformation.
References
- 1. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 6. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 7. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]
- 8. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Indospicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indospicine, a non-proteinogenic amino acid found in various species of the Indigofera plant genus, presents a significant concern in toxicology and presents potential applications in pharmacology.[1][2] As a structural analogue of L-arginine, its primary mechanism of action involves the competitive inhibition of key metabolic enzymes, leading to a range of toxic effects, most notably hepatotoxicity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction and quantification are provided, alongside an exploration of its impact on cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or encountering this unique and potent natural toxin.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (2S)-2,7-diamino-7-iminoheptanoic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a seven-carbon chain with an amino group at the α-position (C2) and an amidine group at the terminus (C7). This structural similarity to the essential amino acid L-arginine is the basis for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2,7-diamino-7-iminoheptanoic acid | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |
| CAS Number | 16377-00-7 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water and acidic aqueous ethanol (B145695) | [5] |
Biological Properties and Toxicity
This compound is recognized primarily for its toxic properties, which have been observed in various animal species. The severity of these effects can vary depending on the species and the dose of exposure.
Hepatotoxicity
The most prominent toxic effect of this compound is severe liver damage (hepatotoxicity).[3][6] This is a consequence of its role as an arginine antagonist, leading to the inhibition of protein synthesis and the disruption of the urea (B33335) cycle.[7] Dogs are particularly susceptible to this compound poisoning, often through the consumption of meat from livestock that have grazed on Indigofera plants.[4]
Teratogenicity
This compound has been identified as a teratogenic agent, capable of causing birth defects.[8] Specifically, it has been shown to induce cleft palate in the fetuses of rats exposed during gestation.[8]
Quantitative Toxicological Data
While extensively studied for its toxic effects, specific quantitative toxicological data such as LD50 values for this compound are not consistently reported across literature. One study reported an oral LD50 in rats of >10 g/kg for a related compound, but specific values for this compound remain elusive.
Table 2: Toxicity Profile of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | >10 g/kg (related compound) | --INVALID-LINK-- |
| Primary Toxic Effect | Various | Ingestion | Hepatotoxicity | [3][4] |
| Teratogenic Effect | Rat | Gestational Exposure | Cleft Palate | [8] |
Mechanism of Action: Arginine Antagonism
The biological effects of this compound are intrinsically linked to its ability to act as a competitive antagonist of L-arginine. This antagonism disrupts several critical metabolic pathways.
Inhibition of Arginase
This compound is a competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of arginine to ornithine and urea in the urea cycle.[3] This inhibition can lead to a buildup of ammonia (B1221849) and other toxic metabolites. However, it is noteworthy that one study found this compound did not inhibit recombinant human arginase I at effective concentrations in a cancer cell model, suggesting the inhibitory effect may be isoform or species-specific.
Inhibition of Nitric Oxide Synthase (NOS)
As a consequence of arginine antagonism, this compound also inhibits the activity of nitric oxide synthases (NOS), which utilize arginine as a substrate to produce nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. Inhibition of NOS can therefore have widespread systemic effects. Specific IC50 values for the inhibition of different NOS isoforms (nNOS, eNOS, iNOS) by this compound are not well-documented in the literature.
Signaling Pathways Affected by this compound
The primary perturbation caused by this compound is the disruption of L-arginine metabolism. This has downstream consequences on several interconnected signaling pathways.
Experimental Protocols
Isolation of this compound from Indigofera spicata
The following protocol is based on the original method described by Hegarty and Pound (1970).
Workflow Diagram:
Methodology:
-
Extraction: Dried, ground seeds of Indigofera spicata are extracted with a solution of 70% ethanol containing 0.01N HCl.[9] This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Cation-Exchange Chromatography: The crude extract is applied to a cation-exchange chromatography column (e.g., Dowex 50).
-
Elution: The column is washed with water to remove neutral and anionic compounds. This compound and other basic compounds are then eluted with a dilute ammonia solution.
-
Crystallization: The ammonia eluate is concentrated, and this compound is crystallized, often as a hydrochloride salt, from a suitable solvent system (e.g., aqueous ethanol).
Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound in biological matrices.[5]
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., plant material, animal tissue).
-
Extract this compound with an acidic aqueous ethanol solution (e.g., ethanol/water/0.1N HCl, 70:30:1 v/v/v).[5]
-
Centrifuge the mixture and collect the supernatant.
-
-
Derivatization (Optional but recommended for improved chromatography):
-
The extract can be derivatized with phenylisothiocyanate (PITC) to improve chromatographic retention and ionization efficiency.[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The precursor ion (for the PITC derivative, [M+H]⁺) and specific product ions are monitored.
-
-
Table 3: Example LC-MS/MS Parameters for this compound-PITC Derivative
| Parameter | Value |
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 309 |
| Product Ions (m/z) | 174, 216 |
Conclusion
This compound remains a molecule of significant interest due to its potent and specific biological activities. Its role as an L-arginine antagonist underpins its hepatotoxic and teratogenic effects, making it a crucial compound to monitor in veterinary and food sciences. For drug development professionals, the targeted inhibition of arginine-dependent pathways by this compound may offer a unique, albeit challenging, avenue for therapeutic intervention in diseases characterized by dysregulated arginine metabolism, such as certain cancers.[10] The detailed chemical, biological, and analytical information provided in this guide serves as a foundational resource for future research and development involving this fascinating natural product.
References
- 1. Managing the detrimental effects of this compound through rumen metabolism - FutureBeef [futurebeef.com.au]
- 2. The Occurrence and Toxicity of this compound to Grazing Animals [ideas.repec.org]
- 3. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. mdpi.com [mdpi.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound—The Teratogenic Factor from Indigofera spicata Extract Causing cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extract of Indigofera spicata Exerts Antiproliferative Effects on Human Colorectal and Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound combined with arginine deprivation triggers cancer cell death via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indospicine Enigma: A Technical Deep-Dive into its Elusive Biosynthesis in Indigofera
For Immediate Release
Brisbane, QLD – December 18, 2025 – Indospicine, a potent hepatotoxin found in various species of the Indigofera genus, continues to pose a significant threat to livestock and, by extension, to animals in the human food chain. This non-proteinogenic amino acid, an analogue of L-arginine, is notorious for its bioaccumulation, leading to chronic liver disease and reproductive losses in grazing animals. While the toxicological profile and analytical detection of this compound are well-documented, its biosynthesis within Indigofera plants remains a largely uncharted area of plant biochemistry. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including a proposed biosynthetic pathway, and details the experimental methodologies crucial for its study.
Introduction to this compound
This compound (L-2-amino-6-amidinohexanoic acid) is a naturally occurring toxin exclusive to the Indigofera genus.[1] Its structural similarity to the essential amino acid L-arginine is the basis for its toxicity, primarily acting as a competitive inhibitor of arginase, an enzyme crucial for the urea (B33335) cycle and other metabolic pathways.[1][2] This inhibition disrupts normal cellular function, leading to the observed hepatotoxicity. Several Indigofera species are known to contain significant levels of this compound, posing a risk to grazing livestock.
Quantitative Analysis of this compound in Indigofera Species
The concentration of this compound varies significantly among different Indigofera species and even within the same species depending on geographical location and environmental factors. Accurate quantification is critical for risk assessment and management. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
| Indigofera Species | This compound Concentration (mg/kg dry matter) | Reference |
| I. spicata | up to 12,000 | [1] |
| I. linnaei | High levels reported | [1] |
| I. lespedezioides | High levels reported | [1] |
| I. hendecaphylla | > 500 | [3] |
| I. vicioides | > 500 | [3] |
| I. volkensii | > 500 | [3] |
The Uncharted Territory: The this compound Biosynthesis Pathway
The precise enzymatic pathway for this compound biosynthesis in Indigofera plants has not been fully elucidated. However, based on its chemical structure as an analogue of L-arginine, a plausible biosynthetic route can be proposed, originating from this common amino acid. The pathway likely involves a series of enzymatic modifications to the L-arginine backbone.
A Proposed Biosynthetic Pathway
The proposed pathway commences with L-arginine and proceeds through several hypothetical intermediates, catalyzed by enzymes that are yet to be identified. The key transformation involves the modification of the guanidino group and the carbon skeleton of arginine.
This proposed pathway highlights the need for further research, including isotope labeling studies and genetic analysis, to identify the specific enzymes and intermediates involved in this critical plant secondary metabolic pathway.
Experimental Protocols for this compound Research
The study of this compound requires robust and validated experimental methods. Below are detailed protocols for the extraction and analysis of this compound from plant material, which are fundamental to both quantitative analysis and biosynthetic pathway elucidation.
Extraction of this compound from Indigofera Plant Material
This protocol is adapted from established methods for the extraction of amino acids from plant tissues.
-
Sample Preparation: Air-dry the collected Indigofera plant material (leaves, stems, seeds) at room temperature and grind to a fine powder (to pass through a 1-mm screen).
-
Extraction Solvent: Prepare an extraction solvent of 70% ethanol (B145695) containing 0.1 N Hydrochloric Acid (HCl).
-
Extraction Procedure: a. Weigh approximately 1 gram of the dried, ground plant material into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Vortex thoroughly for 1 minute. d. Sonicate for 30 minutes in a water bath. e. Centrifuge at 4000 rpm for 15 minutes. f. Carefully collect the supernatant. g. Repeat the extraction process on the pellet two more times with fresh solvent. h. Pool the supernatants.
-
Sample Cleanup: The pooled supernatant can be filtered through a 0.45 µm syringe filter prior to analysis. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
Quantification of this compound by LC-MS/MS
This protocol outlines the general workflow for the sensitive and specific quantification of this compound.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., isotopically labeled this compound) must be optimized.
Future Directions and Implications for Drug Development
The elucidation of the this compound biosynthetic pathway holds significant potential. Understanding the enzymes involved could pave the way for developing strategies to mitigate this compound production in Indigofera through genetic modification or the development of specific enzyme inhibitors. Furthermore, the unique chemical structure of this compound and its interaction with arginase could inspire the design of novel therapeutic agents targeting enzymes in the arginine metabolic pathway, which is implicated in various diseases, including cancer and cardiovascular disorders. The enzymes of this pathway could also be valuable biocatalysts for the synthesis of novel amino acids.
This technical guide underscores the critical need for further research into the biosynthesis of this compound. A complete understanding of this pathway is paramount for ensuring livestock safety, food security, and for unlocking potential avenues in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Sources of Indospicine Contamination in Livestock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin.[1][2] It is a natural contaminant of significant concern in the livestock industry, primarily due to its accumulation in the tissues of grazing animals. This accumulation poses a direct threat to livestock health and an indirect risk of secondary poisoning in animals that consume contaminated meat, with canines being particularly susceptible.[1][3][4][5] This technical guide provides an in-depth overview of the natural sources of this compound, its toxicological effects, and the analytical methodologies for its detection and quantification.
Natural Sources of this compound
The sole natural source of this compound is plants belonging to the genus Indigofera.[1][6] This large genus of flowering plants is widely distributed throughout tropical and subtropical regions of the world, including Africa, Asia, Australia, and the Americas.[1][3][4] While many Indigofera species are palatable and have high protein content, several species are known to contain toxic levels of this compound.[1]
Geographic Distribution and High-Risk Indigofera Species
Livestock are exposed to this compound through the ingestion of various Indigofera species while grazing. The concentration of this compound can vary significantly between species and even within the same species depending on geographical location and seasonal conditions.[3][7] Species that have been identified as containing high levels of this compound (in excess of 500 mg/kg dry matter) include I. spicata, I. linnaei, I. hendecaphylla, I. lespedezioides, I. vicioides, and I. volkensii.[1][6]
Data Presentation: this compound Concentrations
The following tables summarize the quantitative data on this compound concentrations found in various Indigofera species and in the tissues of livestock.
Table 1: this compound Concentration in Various Indigofera Species
| Indigofera Species | This compound Concentration (mg/kg Dry Matter) | Reference(s) |
| I. spicata | 1003 ± 328 | [7] |
| 1028.2 ± 162.8 | [8] | |
| I. linnaei | 755 ± 490 (range: 159 - 2128) | [7] |
| 298.7 ± 149.4 | [8] | |
| I. hendecaphylla | > 500 | [1] |
| I. lespedezioides | > 500 | [1] |
| I. vicioides | > 500 | [1] |
| I. volkensii | > 500 | [1] |
| I. colutea | < 10 | [7] |
| I. linifolia | < 10 | [7] |
| I. adesmiifolia | Not Detected | [7] |
| I. georgei | Not Detected | [7] |
| I. hirsuta | Not Detected | [7] |
| I. leucotricha | Not Detected | [7] |
| I. oblongifolia | Not Detected | [7] |
| I. australis | Not Detected | [7] |
| I. trita | Not Detected | [7] |
| Indigastrum parviflorum | Not Detected | [7] |
Table 2: this compound Residues in Livestock Tissues
| Animal Species | Tissue | This compound Concentration (mg/kg Fresh Weight) | Reference(s) |
| Camel | Meat | Up to 3.73 | [2] |
| Pancreas | 4.86 ± 0.56 | [9] | |
| Liver | 3.60 ± 1.34 | [9] | |
| Muscle | 2.63 | [9] | |
| Horse | Meat | Not specified, but accumulates | [5][10] |
| Serum | Linear range: 0.17 - 16.67 µg/mL | [10] | |
| Cattle | Muscle | Accumulates | [6] |
| Sheep | Tissues | Accumulates | [5] |
Toxicological Effects and Signaling Pathways
This compound is a structural analogue of the amino acid L-arginine and primarily exerts its toxicity through the competitive inhibition of arginase, a key enzyme in the urea (B33335) cycle.[1][3][4] This inhibition disrupts several metabolic pathways that are dependent on arginase activity.
Inhibition of Arginase and Downstream Effects
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By competitively inhibiting this enzyme, this compound leads to a depletion of L-ornithine, which is a precursor for the synthesis of polyamines (spermine, spermidine) and proline.[11] Polyamines are essential for cell growth and proliferation.[12] The disruption of the urea cycle can also lead to an accumulation of ammonia, contributing to hepatotoxicity.[11] Furthermore, the inhibition of arginase can lead to an increase in intracellular L-arginine levels, which can be shunted to other metabolic pathways, such as nitric oxide (NO) synthesis by nitric oxide synthase (NOS).[13]
Experimental Protocols
The detection and quantification of this compound in biological matrices are crucial for research and diagnostic purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
Sample Preparation Workflow
HPLC Method for this compound Analysis in Animal Tissues
This protocol is adapted from the method described for the analysis of this compound in horse meat and serum.[10]
-
Extraction:
-
Horse meat: Homogenize tissue in water.
-
Serum: Dilute with 0.01 N hydrochloric acid.
-
-
Deproteinization:
-
Perform ultrafiltration to remove proteins.
-
-
Derivatization:
-
React the protein-free extract with phenylisothiocyanate (PITC) to derivatize the amino acids.
-
-
Chromatographic Conditions:
-
Column: Pico-Tag C18 column.
-
Mobile Phase: A gradient of acetate (B1210297) buffer and acetonitrile.
-
Detection: UV at 254 nm.
-
Analysis Time: Approximately 31-36 minutes.
-
-
Quantification:
-
Use a calibration curve prepared with this compound standards. The linear range is typically 0.4 µg/mL to 20 µg/mL for meat extract and 0.17 µg/mL to 16.67 µg/mL for serum.[10]
-
UPLC-MS/MS Method for this compound Analysis in Plant and Animal Tissues
This protocol is a generalized procedure based on methods developed for camel meat and various plant species.[2][8]
-
Extraction:
-
Homogenize 0.5 g of finely chopped tissue or ground plant material in 25 mL of 0.1% heptafluorobutyric acid (HFBA).
-
-
Deproteinization and Cleanup:
-
Centrifuge the homogenate.
-
Pass the supernatant through a centrifugal filter unit (e.g., 3K MWCO).
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters BEH C18 column (e.g., 1.7 µm, 100 mm x 2.1 mm).
-
Mobile Phase A: Water with 0.1% HFBA.
-
Mobile Phase B: Acetonitrile with 0.1% HFBA.
-
Gradient: A typical gradient would be from 1% B to 30% B over several minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and an internal standard (e.g., isotopically labeled this compound).
-
-
Quantification:
-
Use an internal standard and a calibration curve for accurate quantification. The limit of quantitation is typically around 0.1 mg/kg.[2]
-
Conclusion
This compound contamination in livestock is a significant issue stemming from the ingestion of various Indigofera species. The accumulation of this hepatotoxin in animal tissues presents a risk to both animal health and food safety. The data and protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the impacts of this compound. The detailed analytical methods are crucial for accurate monitoring of contamination levels, while a deeper understanding of the toxicological pathways can aid in the development of potential therapeutic or preventative strategies. Continued research into the prevalence of this compound in different geographical regions and the development of rapid detection methods are essential for managing this natural toxin.
References
- 1. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]
- 2. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 5. animalpoisons.com.au [animalpoisons.com.au]
- 6. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginase I and polyamines act downstream from cyclic AMP in overcoming inhibition of axonal growth MAG and myelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Core Mechanism of Indospicine Hepatotoxicity in Canines: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indospicine, a non-proteinogenic amino acid found in plants of the Indigofera genus, is a potent hepatotoxin with a particular and severe effect on canines.[1][2][3][4][5][6][7][8][9][10] Dogs are often exposed through the consumption of meat from livestock that have grazed on these plants, leading to secondary poisoning.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced liver damage in dogs, supported by quantitative data from experimental and clinical studies, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanism of toxicity stems from its action as an arginine analogue, leading to the competitive inhibition of crucial enzymes and subsequent disruption of cellular processes vital for hepatocyte survival.[1][6][7][8]
Molecular Mechanism of Hepatotoxicity
This compound's toxicity is rooted in its structural similarity to the essential amino acid L-arginine.[1][3] This molecular mimicry allows it to interfere with arginine's metabolic pathways, primarily through the competitive inhibition of arginase.[1][6][7][8]
Inhibition of Arginase and Disruption of the Urea (B33335) Cycle
Arginase is a critical enzyme in the urea cycle, responsible for hydrolyzing arginine to ornithine and urea. By competitively inhibiting arginase, this compound disrupts this cycle, leading to a cascade of detrimental effects.[1][6][7] The accumulation of arginine and its precursors, and the depletion of ornithine, can lead to hyperammonemia, a condition toxic to the central nervous system and a contributor to hepatic encephalopathy observed in severe cases.[2]
Impairment of Protein Synthesis
As an arginine analogue, this compound can interfere with protein synthesis. It is believed to competitively inhibit the charging of transfer RNA (tRNA) with arginine, preventing its incorporation into nascent polypeptide chains.[1][5] This disruption of protein synthesis would severely impact hepatocytes, which have a high metabolic rate and a constant need for protein production for structural integrity, enzymatic functions, and detoxification processes.
Potential Inhibition of Nitric Oxide Synthase (NOS)
Arginine is the sole substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. While direct evidence in canines is limited, studies in other species suggest that this compound may also inhibit NOS activity.[11] Inhibition of NOS in the liver could lead to impaired blood flow and contribute to the ischemic conditions observed in periacinar necrosis.
Histopathological Manifestations
The culmination of these molecular insults manifests as characteristic histopathological lesions in the canine liver. The most prominent finding is severe periacinar (centrilobular) necrosis, hemorrhage, and hepatocellular swelling and vacuolation.[2][12] This specific pattern of damage suggests that the hepatocytes in this region are particularly vulnerable to the metabolic disruptions caused by this compound.
Quantitative Data on this compound Toxicity in Canines
The following tables summarize the quantitative data from various studies on this compound hepatotoxicity in dogs.
Table 1: Experimental this compound Exposure and Pathological Findings in Canines
| This compound Dose | Duration of Exposure | Route of Administration | Key Pathological Findings | This compound Concentration (mg/kg) | Reference |
| 0.13 mg/kg bodyweight/day | 70 days | Oral (contaminated horse meat) | Periacinar liver lesions | Serum: 3.9, Muscle: 7.9, Liver: 17.5 | [2] |
| 16 mg/kg in horse meat | 32 days | Oral (contaminated horse meat) | Periacinar necrosis and hepatocellular swelling | Not specified in abstract | [2] |
| 1.2 mg/kg body weight/day | 20 days | Oral | Clinical signs of liver failure | Not specified in abstract | [6] |
| 0.8 mg/kg body weight/day | 32 days | Oral | Significant histological liver changes | Not specified in abstract | [6] |
Table 2: this compound Concentrations in Clinical Cases of Canine Hepatotoxicity
| Sample Type | This compound Concentration | Number of Affected Dogs | Clinical Outcome | Reference |
| Serum and/or Plasma | Detected | 4 | 2 euthanized | [6] |
| Liver | Detected | 11 | Not specified | [3] |
| Serum | Detected | 11 | Not specified | [3] |
| Pet Food (Camel Meat) | 2.1 mg/kg (fresh weight) | Not specified | Associated with fatalities | [6] |
| Pet Food (Commercially Prepared) | High levels detected | 64 (40 ill, 24 died) | Illness and death | [3] |
Experimental Protocols
This section details the methodologies employed in key studies investigating this compound hepatotoxicity in canines.
Experimental Feeding Studies
-
Animal Model: Healthy adult dogs of various breeds.
-
Housing and Acclimatization: Dogs are housed in individual kennels and acclimatized to the experimental diet and conditions for a specified period before the study commences.
-
Diet Preparation: Contaminated meat (e.g., horse or camel meat) containing a known concentration of this compound is incorporated into the daily feed. The concentration of this compound in the meat is predetermined using analytical methods such as LC-MS/MS.
-
Dosing Regimen: A specific dose of this compound (mg/kg body weight/day) is administered orally through the contaminated feed for a defined duration (e.g., 20 to 70 days). A control group receives a diet free of this compound.
-
Clinical Monitoring: Dogs are monitored daily for clinical signs of toxicity, including loss of appetite, lethargy, vomiting, and jaundice. Body weight and food consumption are recorded regularly.
-
Sample Collection: Blood samples are collected at regular intervals for serum biochemistry analysis (e.g., ALT, AST, bilirubin). At the end of the study, tissue samples (liver, muscle) are collected post-mortem for histopathological examination and this compound concentration analysis.
This compound Quantification by LC-MS/MS
-
Sample Preparation: Tissue samples (liver, muscle, or meat) are homogenized. This compound is extracted using an acidic ethanol (B145695) solution (e.g., ethanol/0.01N HCl). The extract is then deproteinized, often by ultrafiltration. For serum samples, deproteinization is also performed.
-
Derivatization (Optional but common for older HPLC methods): The extracted this compound can be derivatized with phenylisothiocyanate (PITC) to improve its chromatographic properties and detection.
-
Chromatography: The prepared sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected using selected reaction monitoring (SRM) for high specificity and sensitivity. The transition of the parent ion to a specific daughter ion (e.g., m/z 174 → 111) is monitored for quantification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified this compound standards. An internal standard (e.g., isotopically labeled this compound) is often used to correct for matrix effects and variations in extraction efficiency.
Histopathological Examination
-
Tissue Fixation: Liver tissue samples are fixed in 10% neutral buffered formalin immediately after collection.
-
Processing and Embedding: The fixed tissues are processed through a series of graded alcohols and xylene and then embedded in paraffin (B1166041) wax.
-
Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Microscopic Evaluation: The stained liver sections are examined under a light microscope by a qualified veterinary pathologist. The presence and severity of lesions such as necrosis (specifically periacinar), hemorrhage, inflammation, hepatocellular swelling, vacuolation, and cholestasis are evaluated and scored.
Visualization of Core Mechanisms
The following diagrams illustrate the key molecular pathways and experimental workflows involved in this compound hepatotoxicity in canines.
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatopathy in Victorian dogs consuming pet meat contaminated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gwic.nsw.gov.au [gwic.nsw.gov.au]
- 5. animalpoisons.com.au [animalpoisons.com.au]
- 6. researchgate.net [researchgate.net]
- 7. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 8. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 10. grv.org.au [grv.org.au]
- 11. ars.usda.gov [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
The Toxicokinetics of Indospicine: A Cross-Species Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2][3][4][5][6][7] This toxin poses a significant threat to grazing livestock and can lead to secondary poisoning in other animals, most notably dogs, through the consumption of contaminated meat.[1][2][4][5][6] Understanding the toxicokinetics of this compound—its absorption, distribution, metabolism, and excretion (ADME)—in different animal models is crucial for assessing the risk to animal and human health, developing diagnostic and therapeutic strategies, and ensuring food safety. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of this compound across various animal species, details the experimental protocols used for its quantification, and visualizes key pathways and workflows.
This compound is a structural analogue of the essential amino acid L-arginine and primarily exerts its toxic effects through the competitive inhibition of arginase, a key enzyme in the urea (B33335) cycle.[1][2][4][5][6][8] This inhibition disrupts normal cellular processes, leading to liver damage and other systemic effects.[1][2][4][5][6] The toxin is not incorporated into proteins but accumulates as a free amino acid in various tissues, persisting for extended periods even after cessation of exposure.[2][9]
Quantitative Toxicokinetic Data
The following tables summarize the available quantitative data on this compound toxicokinetics in different animal models. It is important to note that comprehensive toxicokinetic parameters are not available for all species, and research has predominantly focused on residue accumulation and elimination.
| Animal Model | Dose/Exposure | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t½) | Tissue Distribution Highlights (Highest Concentrations) | Reference |
| Camel | 337 μg/kg bw/day for 32 days | 1.01 mg/L (at day 33) | 33 days | Plasma: 18.6 days; Muscle: 15.9 days | Pancreas (4.86 mg/kg), Liver (3.60 mg/kg), Muscle, Heart, Kidney | [10] |
| Dog | 0.13 mg/kg bw/day for 70 days (in contaminated meat) | 3.9 mg/kg (serum at 70 days) | 70 days | Not Reported | Liver (17.5 mg/kg), Muscle (7.9 mg/kg) | [11] |
| Cattle | Grazing on Indigofera | Up to 3.63 mg/kg in muscle and liver | Not Applicable | Persists for several months | Muscle, Liver | [12] |
| Horse | Grazing on Indigofera | Not Reported | Not Reported | Persists for several months | Tissues (general) | [2] |
| Goat | 0.2 mg/kg bw/day for 52 days | Not Reported | Not Reported | Persistent plasma levels | Plasma, Liver | [2] |
| Rabbit | Fed I. spicata seed | Not Reported | Not Reported | Persists for several months | Tissues (general) | [2] |
| Rat | Not specified | Not specified | Not specified | Not specified | Liver | [7] |
| Sheep | Not specified | Not specified | Not specified | Not specified | Liver | [7] |
Experimental Protocols
The quantification of this compound in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10][12] High-performance liquid chromatography (HPLC) with pre-column derivatization has also been employed.
General Protocol for this compound Analysis in Biological Samples (Plasma, Serum, Tissue)
1. Sample Preparation and Extraction:
-
Plasma/Serum:
-
Acidify the sample by adding 4% (v/v) acetic acid.
-
Alternatively, deproteinize by adding an equal volume of acetonitrile (B52724), vortexing, and centrifuging to precipitate proteins.
-
For HPLC analysis, samples can be deproteinized by ultrafiltration.
-
-
Tissue (Muscle, Liver, etc.):
-
Homogenize a known weight of the tissue sample in an acidic aqueous ethanol (B145695) solution (e.g., ethanol:water:0.1N HCl, 70:30:1 v/v/v).[8]
-
Sonicate the homogenate to ensure complete cell lysis and release of this compound.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet the tissue debris.
-
Collect the supernatant containing the extracted this compound.
-
For cleaner extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated. The acidified sample is loaded onto a pre-activated column, washed with a weak organic solvent, and the analyte is eluted with a stronger organic solvent like acetonitrile.
-
2. Derivatization (for HPLC-UV analysis):
-
For analysis by HPLC with UV detection, the extracted this compound is derivatized to introduce a chromophore.
-
A common derivatizing agent is phenylisothiocyanate (PITC).
-
The dried extract is reconstituted in a coupling reagent (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v) and then reacted with PITC in a controlled temperature and time environment.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Pico-Tag C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is employed to separate this compound from other matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. The precursor ion (the protonated molecule [M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Internal Standard: An isotopically labeled internal standard, such as D3-L-indospicine, is often added to the samples before extraction to correct for matrix effects and variations in instrument response.[9]
-
4. Quantification:
-
A calibration curve is generated using a series of standard solutions of known this compound concentrations prepared in a matrix similar to the samples being analyzed (matrix-matched calibration).
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway
Caption: Competitive inhibition of arginase by this compound, disrupting the urea cycle.
Experimental Workflow
Caption: General experimental workflow for an this compound toxicokinetics study.
Conclusion
The toxicokinetics of this compound are characterized by its accumulation in tissues as a free amino acid and its long persistence, with dogs being particularly sensitive to its hepatotoxic effects.[1][2][3][4][5][6][7] While significant progress has been made in understanding its distribution and elimination in species like camels, there remain gaps in the comprehensive toxicokinetic profiling across all affected animal models. The analytical methods, particularly LC-MS/MS, are well-established for the sensitive quantification of this compound in various biological matrices.[8][9][10][12] Further research is warranted to fully elucidate the ADME properties of this compound in a wider range of species to better inform risk assessment and management strategies for both animal and human health.
References
- 1. mdpi.com [mdpi.com]
- 2. The Occurrence and Toxicity of this compound to Grazing Animals | MDPI [mdpi.com]
- 3. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Occurrence and Toxicity of this compound to Grazing Animals [ideas.repec.org]
- 5. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Indospicine Accumulation in Grazing Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2] These plants are prevalent in tropical and subtropical regions, often serving as forage for grazing livestock.[3][4] Unlike many toxins, this compound is not readily metabolized and accumulates in the tissues of animals that consume Indigofera plants, posing a significant risk of secondary poisoning to animals and potentially humans who consume contaminated meat.[1][5] This technical guide provides an in-depth overview of this compound accumulation in the tissues of grazing animals, focusing on quantitative data, experimental protocols for its detection, and the underlying mechanisms of its toxicity.
Quantitative Data on this compound Accumulation
This compound residues have been quantified in various tissues of several grazing species. The following tables summarize the reported concentrations from controlled feeding trials and field studies.
Table 1: this compound Concentration in Tissues of Calves (Bos taurus) fed Indigofera spicata [6]
| Tissue | Maximum Concentration (mg/kg fresh weight) after 42 days |
| Muscle | 33 |
| Liver | 19 |
| Plasma | 15 (mg/L) |
Feeding trial involved administering 3 mg this compound/kg bodyweight daily.[6]
Table 2: this compound Concentration in Tissues of Camels (Camelus dromedarius) fed Indigofera spicata [7][8]
| Tissue | Concentration (mg/kg fresh weight) after 32 days |
| Pancreas | 5.06 ± 0.79 |
| Liver | 3.57 ± 1.17 |
| Heart | 2.32 ± 0.48 |
| Muscle | 2.63 |
| Kidney | 1.48 ± 0.11 |
| Spleen | 0.96 ± 0.34 |
| Plasma | 1.01 (mg/L) |
Feeding trial involved administering 337 µg this compound/kg bodyweight daily.[7][8]
Table 3: this compound Residues in Tissues of Cattle from Field Studies in North-West Australia [5]
| Tissue | 95th Percentile Concentration (mg/kg) | Maximum Detected Concentration (mg/kg) |
| Muscle | 0.54 | 3.63 |
| Liver | 0.77 | Not Reported |
Samples were collected from abattoirs from cattle grazing in regions with prevalent I. linnaei.[5]
Table 4: this compound Accumulation in Dogs Fed Contaminated Horsemeat [9]
| Tissue | Concentration after 70 days (mg/kg) |
| Liver | 17.5 |
| Muscle | 7.9 |
| Serum | 3.9 (mg/kg) |
Dogs were fed a diet containing 0.13 mg this compound/kg bodyweight/day.[9]
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for research and food safety monitoring. The most common and validated method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol 1: Extraction and Quantification of this compound from Animal Tissues using UPLC-MS/MS[8][10][11]
1. Sample Preparation and Homogenization:
-
Weigh approximately 2 grams of tissue (muscle, liver, etc.).
-
Add 25 mL of 0.1% heptafluorobutyric acid (HFBA) in water.[10]
-
Homogenize the sample for 15 seconds using a high-speed homogenizer.[10]
-
Sonicate the homogenate for 20 minutes.[10]
-
Centrifuge at 4500 rpm for 20 minutes at 18 °C.[10]
-
Collect the supernatant.
2. Solid Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
3. Derivatization (if required by the specific method):
-
Some methods utilize pre-column derivatization with reagents like phenylisothiocyanate (PITC) to improve chromatographic retention and detection.[11][12]
4. UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like HFBA or formic acid.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantification: Generate a calibration curve using certified this compound standards and the internal standard to calculate the concentration in the samples.
Visualization of Key Processes
Experimental Workflow for this compound Quantification
References
- 1. The Occurrence and Toxicity of this compound to Grazing Animals | MDPI [mdpi.com]
- 2. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation and depletion of this compound in calves (Bos taurus) fed creeping indigo (Indigofera spicata) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Indospicine Poisoning in Domestic Animals: A Technical Guide for Researchers
December 18, 2025
Abstract
Indospicine, a non-proteinogenic amino acid and a potent hepatotoxin, poses a significant threat to domestic animals, particularly dogs. This technical guide provides an in-depth overview of reported cases of this compound poisoning, focusing on quantitative data from notable outbreaks, detailed experimental protocols for its detection and analysis, and an exploration of the underlying toxicological mechanisms. This compound is a naturally occurring toxin found in various species of the Indigofera plant. It bioaccumulates in the tissues of grazing animals, such as horses, cattle, and camels, without causing significant harm to them. However, when domestic carnivores, especially dogs, consume contaminated meat, they can suffer from severe and often fatal hepatotoxicity. This guide is intended for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this compound poisoning.
Introduction
This compound (L-2-amino-6-amidinohexanoic acid) is a structural analogue of the essential amino acid arginine.[1] This similarity allows it to interfere with key metabolic pathways that utilize arginine, leading to cellular dysfunction and organ damage, most notably in the liver.[1][2] The primary source of this compound is plants of the Indigofera genus, which are prevalent in tropical and subtropical regions worldwide.[3][4] Grazing livestock can consume these plants, leading to the accumulation of this compound in their muscle and other tissues.[1][3] The toxin is persistent and can remain in the tissues for several months.[3] Secondary poisoning in domestic animals, primarily dogs, occurs through the consumption of contaminated pet meat derived from these herbivores.[1][5] Dogs are particularly susceptible to this compound's toxic effects, and several outbreaks of severe liver disease have been reported, highlighting the public health and animal welfare concerns associated with this toxin.[6][7][8]
Reported Cases and Quantitative Data
Several outbreaks of this compound poisoning in dogs have been documented, with the most significant and well-reported incidents occurring in Australia. These events have provided valuable quantitative data on the prevalence, clinical signs, and mortality associated with this compound toxicity.
Victorian Outbreak, Australia (2021)
A major outbreak of severe hepatopathy in dogs occurred in Victoria, Australia, between June and September 2021.[5][6] This incident was linked to the consumption of commercially prepared pet meat contaminated with this compound.[5] The source of the contamination was traced to horses that had been transported from the Northern Territory and processed at a knackery in Victoria.[5][6]
| Data Point | Value | Reference |
| Number of Affected Dogs | 64 | [6] |
| Number of Fatalities | 24 | [5][6] |
| Geographic Location | East Gippsland Shire and Melbourne, Victoria, Australia | [3] |
| Source of Toxin | Commercially prepared pet meat (horse meat) | [5][6] |
| This compound Levels in Pet Meat | High levels detected | [5] |
| This compound Detection in Dogs | Detected in serum and liver samples of affected dogs | [5] |
Other Reported Incidents
Prior to the 2021 Victorian outbreak, other cases of this compound poisoning in dogs linked to contaminated horse and camel meat had been reported in Australia.[3] An outbreak in Alice Springs in the 1980s resulted in the death of over 30 dogs and was associated with feeding meat from horses affected by "Birdsville horse disease," a condition caused by consuming Indigofera linnaei.[8] More recently, cases have also been linked to the consumption of camel meat.[9]
| Data Point | Value | Reference |
| Alice Springs Outbreak (1980s) | >30 fatalities | [8] |
| Source of Toxin (Alice Springs) | Horse meat from animals with "Birdsville horse disease" | [8] |
| Camel Meat-Related Cases | Severe, sometimes fatal, liver disease reported | [9] |
| This compound in Camel Meat | Detected in camel meat samples | [9][10] |
Mechanism of Toxicity and Signaling Pathways
This compound's toxicity stems from its structural similarity to arginine.[1] This allows it to act as a competitive inhibitor of several enzymes that utilize arginine as a substrate, most notably arginase.[1][11] Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the conversion of arginine to ornithine and urea.
By inhibiting arginase, this compound disrupts the urea cycle, leading to an accumulation of ammonia (B1221849) (hyperammonemia), which is highly neurotoxic.[1] Furthermore, the disruption of arginine metabolism can impact other vital cellular processes, including the synthesis of nitric oxide, creatine, and polyamines.[1] The liver, being the primary site of the urea cycle, is the organ most severely affected, resulting in hepatotoxicity characterized by periacinar necrosis, hemorrhage, and cholestasis.[8]
Experimental Protocols
The accurate detection and quantification of this compound in biological and food matrices are crucial for diagnosing poisoning cases and for food safety monitoring. Several analytical methods have been developed and validated for this purpose.
Sample Preparation and Extraction
This compound can be extracted from various matrices, including plant material, animal tissues (muscle, liver), serum, and pet food.
-
Plant Material: Extraction is typically performed using an acidic aqueous ethanol (B145695) solution (e.g., ethanol/0.01N HCl, 70:30 v/v).[12]
-
Animal Tissues (Muscle, Liver): Samples are homogenized in an acidic solution such as 0.1% heptafluorobutyric acid (HFBA).[13] Deproteinization is often achieved through ultrafiltration.[14]
-
Serum: Serum samples are typically deproteinized using an acidic solution (e.g., 0.01 N HCl) followed by ultrafiltration.[14]
Analytical Methodologies
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for this compound analysis.
A rapid and reliable HPLC method involves pre-column derivatization with phenylisothiocyanate (PITC).[14]
-
Derivatization: Samples are derivatized with PITC to enhance chromatographic separation and UV detection.[14]
-
Chromatographic Separation: The derivatized this compound is separated from other amino acids on a C18 column (e.g., Pico-Tag C18).[14]
-
Detection: Detection is achieved using a UV detector at 254 nm.[14]
-
Quantification: Calibration curves are generated using this compound standards in matrix-matched extracts.[14]
LC-MS/MS offers high sensitivity and specificity for this compound analysis and is often the preferred method for complex matrices.[10][12]
-
Chromatography: Reversed-phase liquid chromatography is used to separate this compound from matrix components.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and an isotopically labeled internal standard (e.g., D3-L-indospicine) for accurate quantification.[10][13]
-
Validation: The method should be validated for linearity, recovery, precision, and limit of quantification.[10][12]
Conclusion
This compound poisoning remains a significant concern for the health and welfare of domestic animals, particularly dogs. The bioaccumulation of this hepatotoxin in grazing animals and its subsequent entry into the pet food chain highlight the need for ongoing surveillance and risk management. This technical guide has summarized the key quantitative data from reported poisoning incidents, detailed the established experimental protocols for this compound analysis, and provided an overview of the toxicological mechanisms. For researchers and professionals in drug development, a thorough understanding of this compound's mode of action at the molecular level is essential for developing effective diagnostic tools, therapeutic interventions, and strategies to mitigate the risk of exposure in domestic animals. Further research into the specific signaling pathways disrupted by this compound and the development of rapid and field-deployable detection methods are critical areas for future investigation.
References
- 1. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]
- 2. animalpoisons.com.au [animalpoisons.com.au]
- 3. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 4. gwic.nsw.gov.au [gwic.nsw.gov.au]
- 5. Hepatopathy in Victorian dogs consuming pet meat contaminated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatopathy in Victorian dogs consuming pet meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grv.org.au [grv.org.au]
- 8. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 12. ars.usda.gov [ars.usda.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Indospicine Transfer Through the Food Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin naturally occurring in plants of the Indigofera genus.[1][2] These hardy, drought-resistant legumes are prevalent in tropical and subtropical regions, including northern Australia, and can be a palatable source of protein for grazing livestock.[1][2] However, the consumption of Indigofera plants leads to the accumulation of this compound in the tissues of these animals, creating a significant risk for secondary poisoning in species higher up the food chain.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's transfer through the food chain, its mechanism of toxicity, and the analytical methods for its detection.
This compound Bioaccumulation and Transfer
This compound is not incorporated into proteins but exists as a free amino acid in the tissues of animals that have ingested Indigofera plants.[3][5] This allows it to accumulate to toxic levels. The toxin is persistent and can remain in the tissues for several months even after the animal is no longer consuming the plant.[1][2]
The primary pathway of this compound transfer to domestic animals is through the consumption of contaminated meat. Herbivores such as cattle, horses, and camels graze on Indigofera and act as vectors for the toxin.[1][2] Dogs are particularly susceptible to this compound poisoning and have suffered severe and often fatal liver disease after consuming contaminated horse or camel meat.[6][7][8]
Quantitative Data on this compound Accumulation
The following tables summarize the reported concentrations of this compound in various biological samples.
Table 1: this compound Concentration in Contaminated Meat
| Animal Source | Tissue | This compound Concentration (mg/kg) | Reference |
| Horse | Meat | 16 | [6] |
| Camel | Meat | Up to 3.73 | [8] |
| Camel (in situ) | Meat | > 0.05 (in 46.7% of samples) | [9][10] |
| Camel (ex situ) | Meat | > 0.05 (in 20.0% of samples) | [9][10] |
Table 2: Experimental this compound Accumulation in Dogs
| Daily Intake (mg/kg bodyweight) | Duration | Serum (mg/kg) | Muscle (mg/kg) | Liver (mg/kg) | Reference |
| 0.13 | 70 days | 3.9 | 7.9 | 17.5 | [6] |
Table 3: Experimental this compound Accumulation in Camels
| Daily Intake (µg/kg bodyweight) | Duration | Plasma | Muscle | Liver | Pancreas | Heart | Kidney | Reference |
| 337 | 32 days | Plateau reached | Accumulation observed | 3.60 ± 1.34 mg/kg | 4.86 ± 0.56 mg/kg | Accumulation observed | Accumulation observed | [11] |
Molecular Mechanism of this compound Toxicity
This compound's toxicity stems from its structural similarity to the amino acid L-arginine. This molecular mimicry allows it to interfere with key metabolic pathways that utilize arginine.
Inhibition of Arginine-Dependent Enzymes
This compound acts as a competitive inhibitor of arginase, the enzyme responsible for the conversion of arginine to ornithine and urea (B33335) in the urea cycle.[3][4][8] By blocking this enzyme, this compound disrupts the urea cycle, leading to an accumulation of ammonia, which is highly toxic to the liver.
Furthermore, there is evidence to suggest that this compound may inhibit nitric oxide synthase (NOS), an enzyme that produces nitric oxide from arginine.[1] Nitric oxide is a critical signaling molecule involved in various physiological processes, and its dysregulation can contribute to cellular damage.
Disruption of Protein Synthesis
This compound has been shown to inhibit the incorporation of arginine into proteins.[1] This disruption of protein synthesis can have widespread cellular consequences, particularly in metabolically active organs like the liver, leading to cellular dysfunction and death.
The following diagram illustrates the proposed molecular mechanism of this compound toxicity.
Caption: Molecular mechanism of this compound toxicity.
Experimental Protocols
Accurate detection and quantification of this compound are crucial for food safety and toxicological studies. The following sections detail the common analytical methods employed.
Sample Preparation
-
Extraction: this compound is typically extracted from biological matrices (e.g., meat, serum, plant material) using a solvent mixture. A common extraction solution is a mixture of ethanol (B145695) and dilute hydrochloric acid (e.g., 70:30 ethanol:0.01N HCl).
-
Deproteinization: For samples with high protein content, such as meat and serum, a deproteinization step is necessary. This is often achieved through ultrafiltration.
Analytical Methods
LC-MS/MS is a highly sensitive and specific method for the analysis of this compound.
-
Derivatization: To improve chromatographic separation and detection, this compound is often derivatized. A common derivatizing agent is phenylisothiocyanate (PITC).
-
Chromatographic Separation: The derivatized this compound is separated from other sample components using a C18 reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. An isotopically labeled internal standard, such as D3-L-indospicine, is often used for accurate quantification.[8]
The following workflow diagram illustrates the LC-MS/MS analytical process.
Caption: LC-MS/MS analytical workflow for this compound.
HPLC with UV detection is another method used for this compound analysis, though it is generally less sensitive than LC-MS/MS.
-
Derivatization: Similar to LC-MS/MS, pre-column derivatization with PITC is performed.
-
Chromatographic Separation: Separation is achieved on a C18 column.
-
UV Detection: The derivatized this compound is detected by its absorbance at a specific wavelength, typically 254 nm.
Conclusion
The transfer of this compound through the food chain poses a significant threat to susceptible species, particularly domestic dogs. The toxin's persistence in the tissues of grazing animals highlights the long-term risk associated with contaminated meat products. Understanding the molecular mechanisms of this compound toxicity is crucial for developing potential therapeutic interventions. Furthermore, the availability of robust and sensitive analytical methods is essential for monitoring the food supply and ensuring animal and potentially human safety. Further research is warranted to establish a tolerable daily intake for this compound in different species and to explore methods for detoxification of contaminated meat.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Inhibition of arginase in rat and rabbit alveolar macrophages by N omega-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of inducible nitric oxide synthase in ovine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of inducible nitric oxide synthase prevents lipid peroxidation in osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Indospicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1] As a structural analogue of the essential amino acid L-arginine, this compound competitively inhibits several key enzymatic pathways dependent on arginine, leading to significant toxicological effects, most notably liver damage.[1] Dogs are particularly susceptible to this compound toxicity, and secondary poisoning through the consumption of contaminated meat from grazing animals is a significant concern.[1] Understanding the cellular mechanisms governing the uptake and transport of this compound is critical for developing effective diagnostic and therapeutic strategies to mitigate its toxic effects. This guide provides a comprehensive overview of the current knowledge on this compound's cellular transport, summarizing key quantitative data, outlining experimental methodologies, and illustrating the proposed transport pathways.
Cellular Uptake and Transport Mechanisms
The cellular uptake of this compound is intrinsically linked to its structural similarity to L-arginine. This structural mimicry allows this compound to exploit the cellular machinery responsible for transporting cationic amino acids.
Role of Cationic Amino Acid Transporters (CATs)
The primary mechanism for the cellular uptake of this compound is believed to be through cationic amino acid transporters (CATs), which are part of the Solute Carrier Family 7 (SLC7). These transporters are responsible for the cellular influx of essential amino acids like arginine and lysine. The competitive nature of this compound's antagonism with arginine strongly suggests that it is a substrate for these transporters.
While direct studies on the interaction of this compound with specific CAT isoforms are limited, the transport of arginine in intestinal (Caco-2) and hepatic (HepG2) cell lines is well-characterized and primarily mediated by the system y+ , which includes CAT-1 (SLC7A1) . CAT-1 is ubiquitously expressed in various tissues, while the liver also expresses the CAT-2A isoform. Given that this compound exhibits significant transport in both intestinal and liver cells, it is highly probable that it is transported by CAT-1 and potentially other CAT isoforms.
Competitive Inhibition
This compound acts as a competitive inhibitor of arginine for transport into the cell. This means that this compound and arginine compete for the same binding site on the transporter protein. The presence of excess arginine can reduce the uptake of this compound, and conversely, this compound can block the cellular uptake of arginine. This competitive interaction is a cornerstone of this compound's toxicity, as it deprives cells of the essential amino acid arginine, leading to the disruption of critical cellular functions such as protein synthesis and nitric oxide production.
Quantitative Data on this compound Transport and Cytotoxicity
A key study by Sultan et al. (2018) provides the most direct quantitative data on the cellular transport and cytotoxicity of this compound in human cell lines.[2]
Intestinal Transport in Caco-2 Cells
The study utilized an in vitro model of the human intestinal barrier using Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the small intestine epithelium.
| Compound | Transport Rate Comparison | Apparent Permeability (Papp) |
| This compound | 2-fold higher than Arginine[2] | Data not available in abstracts |
| L-Arginine | Baseline | Data not available in abstracts |
Note: Specific Apparent Permeability (Papp) values were not available in the reviewed literature abstracts. Access to the full study is required for this data.
Cytotoxicity in Human Cell Lines
The cytotoxicity of this compound was evaluated in three human cell lines: Caco-2 (colorectal adenocarcinoma), HT29-MTX-E12 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.
| Cell Line | Compound | Cytotoxicity Finding | IC50 Value |
| HepG2 | This compound | Highest toxicity observed[2] | Data not available in abstracts |
| HepG2 | 2-aminopimelic acid | More cytotoxic than arginine[2] | Data not available in abstracts |
| HepG2 | L-Arginine | Less cytotoxic | Data not available in abstracts |
| Caco-2 | This compound | Less toxic than in HepG2 | Data not available in abstracts |
| HT29-MTX-E12 | This compound | Less toxic than in HepG2 | Data not available in abstracts |
Note: Specific IC50 values were not available in the reviewed literature abstracts. Access to the full study is required for this data.
Experimental Protocols
Detailed experimental protocols from the primary literature were not fully accessible. However, based on standard methodologies for cellular transport and cytotoxicity assays, the following represents likely protocols for the key experiments cited.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro method to predict the intestinal absorption of compounds.
4.1.1 Cell Culture and Seeding:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
For transport studies, cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
4.1.2 Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) on both the apical (upper) and basolateral (lower) sides of the Transwell® insert.
-
The test compound (this compound or L-arginine) is added to the apical side to measure absorption (apical-to-basolateral transport).
-
Samples are collected from the basolateral side at various time points.
-
To study efflux, the compound is added to the basolateral side, and samples are collected from the apical side.
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.3 Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the substance on the receiver side.
-
A is the surface area of the membrane.
-
C0 is the initial concentration on the donor side.
-
HepG2 Cytotoxicity Assay (MTT or SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
4.2.1 Cell Culture and Seeding:
-
HepG2 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) with FBS and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
4.2.2 Compound Exposure:
-
The culture medium is replaced with a medium containing various concentrations of the test compounds (this compound, 2-aminopimelic acid, L-arginine).
-
Control wells with untreated cells and vehicle controls are included.
-
The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
4.2.3 Viability Measurement (MTT Assay Example):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
4.2.4 Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Signaling Pathway for this compound Cellular Uptake
Caption: Proposed transport of this compound via cationic amino acid transporters.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability in Caco-2 cells.
Logical Relationship: Competitive Inhibition
Caption: Competitive binding of this compound and arginine to the same transporter.
Conclusion and Future Directions
The available evidence strongly indicates that this compound's cellular uptake is mediated by cationic amino acid transporters, where it competes with L-arginine. This competitive inhibition is a key factor in its mechanism of toxicity. Quantitative studies have shown that this compound is transported more efficiently than arginine across an in vitro intestinal barrier model and exhibits significant cytotoxicity, particularly in liver cells.
However, significant knowledge gaps remain. Future research should focus on:
-
Identifying the specific CAT isoforms responsible for this compound transport in different cell types.
-
Determining the transport kinetics (Km and Vmax) of this compound with these specific transporters to better understand its binding affinity and transport capacity.
-
Elucidating the downstream effects of this compound-mediated inhibition of arginine transport on cellular signaling pathways in greater detail.
-
Investigating potential inhibitors of this compound transport as a therapeutic strategy to prevent or reduce its toxicity.
A more complete understanding of these aspects will be invaluable for the development of targeted interventions to protect both human and animal health from the adverse effects of this compound exposure.
References
Indospicine as a Competitive Inhibitor of Arginase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indospicine, a non-proteinogenic amino acid found in plants of the Indigofera genus, is a known hepatotoxin and a competitive inhibitor of arginase. This technical guide provides an in-depth analysis of the role of this compound as a competitive inhibitor of arginase, consolidating available quantitative data, detailing experimental protocols for studying this inhibition, and visualizing the implicated biochemical pathways. Understanding the mechanism of this compound's interaction with arginase is crucial for toxicology studies and for exploring its potential therapeutic applications, particularly in contexts of arginine metabolism dysregulation.
Introduction
This compound (L-2-amino-6-amidinohexanoic acid) is a structural analog of the amino acid L-arginine.[1] This structural similarity allows it to act as a competitive antagonist in various metabolic pathways that utilize arginine.[1] One of the primary targets of this compound is arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). This reaction is a critical component of the urea cycle and also regulates the bioavailability of arginine for other metabolic pathways, including nitric oxide (NO) synthesis. The competitive inhibition of arginase by this compound has significant physiological and pathological implications, ranging from hepatotoxicity in livestock to potential applications in cancer therapy.[2][3]
Mechanism of Action: Competitive Inhibition of Arginase
This compound competes with the natural substrate, L-arginine, for binding to the active site of the arginase enzyme. In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring. The degree of inhibition is dependent on the concentrations of both the substrate and the inhibitor. An increase in substrate concentration can overcome the effects of a competitive inhibitor.
The inhibitory effect of this compound on arginase has been demonstrated in various systems, including rat liver homogenates and alveolar macrophages.[4][5] However, it is noteworthy that some studies have reported a lack of significant inhibition of recombinant human arginase I by this compound at concentrations effective for arginine-deprivation cancer therapy, suggesting potential isoform or species-specific differences in its inhibitory activity.[2]
Quantitative Data on Arginase Inhibition
Precise kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound's inhibition of arginase are not extensively reported in the literature. However, data for a closely related derivative, Nω-hydroxy-D,L-indospicine, provides insight into the potent inhibitory capacity of this class of compounds.
Table 1: Inhibitory Activity of this compound Derivative against Rat Arginase
| Compound | Enzyme Source | Inhibition Type | IC50 (µM) | Reference |
| Nω-hydroxy-D,L-indospicine | Rat Alveolar Macrophages | Competitive | 2 | [4] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The study of this compound as an arginase inhibitor involves specific experimental methodologies to determine its kinetic parameters and effects on cellular metabolism.
Arginase Activity Assay
A common method to determine arginase activity and the inhibitory effect of compounds like this compound involves the quantification of urea or ornithine produced from the hydrolysis of L-arginine.
Principle: Arginase activity is measured by the rate of conversion of L-arginine to L-ornithine and urea. The inhibition by this compound is assessed by including it in the reaction mixture and observing the decrease in product formation.
Detailed Methodology (Radiometric Assay):
-
Enzyme Preparation:
-
Prepare a homogenate of the tissue of interest (e.g., rat liver) in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic arginase.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM MnCl2 (as a cofactor for arginase activation).
-
Prepare a stock solution of [guanidino-¹⁴C]-L-arginine or [³H]-L-arginine of known specific activity.
-
Prepare stock solutions of unlabeled L-arginine and this compound at various concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and varying concentrations of this compound. Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of labeled and unlabeled L-arginine to achieve the desired final substrate concentration.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
The product, [¹⁴C]-urea or [³H]-ornithine, is separated from the unreacted radiolabeled arginine using ion-exchange chromatography.
-
The radioactivity of the product is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of product formation (nmol/min/mg protein).
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and the type of inhibition, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Colorimetric Arginase Activity Assay
Commercially available kits provide a more high-throughput and non-radioactive method for measuring arginase activity.
Principle: These assays typically involve the colorimetric detection of urea produced. Urea is hydrolyzed by urease to ammonia (B1221849) and CO2. The ammonia then reacts with a specific reagent to produce a colored product that can be measured spectrophotometrically.
General Protocol Outline:
-
Sample Preparation: Prepare tissue or cell lysates as described for the radiometric assay.
-
Reaction: Incubate the lysate with an L-arginine substrate solution.
-
Urea Detection: Add a reagent mixture containing urease and a detection reagent that reacts with the generated ammonia.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Inhibition Studies: Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect.
Signaling Pathways and Logical Relationships
The inhibition of arginase by this compound has direct consequences on major biochemical pathways that are dependent on L-arginine.
The Urea Cycle
Arginase is the final enzyme in the urea cycle, which is the primary pathway for the detoxification of ammonia in the liver.
Caption: this compound competitively inhibits arginase in the urea cycle.
By inhibiting arginase, this compound leads to a decrease in the production of urea and ornithine. This can result in an accumulation of arginine and other upstream intermediates of the urea cycle. The reduced capacity to detoxify ammonia can contribute to the hepatotoxicity observed with this compound ingestion.
Nitric Oxide Synthesis
Arginase and nitric oxide synthase (NOS) share a common substrate, L-arginine. Therefore, the activity of arginase can regulate the amount of arginine available for NO production.
Caption: Competition for L-arginine between arginase and NOS.
Inhibition of arginase by this compound can lead to an increased intracellular concentration of L-arginine. This, in turn, can enhance the activity of NOS, leading to increased production of nitric oxide. This redirection of arginine metabolism has been observed in cells like macrophages, where arginase inhibition by an this compound derivative led to increased NO synthesis.[4] This interplay is a critical consideration in immunology and vascular biology, where the balance between arginase and NOS activity is crucial for cellular function.
Conclusion
This compound serves as a valuable tool for studying the role of arginase in various physiological and pathological processes. Its action as a competitive inhibitor highlights the critical role of arginine metabolism in maintaining cellular homeostasis. While the precise kinetic parameters of this compound's inhibition on different arginase isoforms and in various species require further investigation, the existing data clearly establish its mechanism of action. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further explore the toxicological and potential therapeutic implications of arginase inhibition by this compound. Future research should focus on elucidating the specific molecular interactions between this compound and the arginase active site to facilitate the design of more potent and specific arginase inhibitors for therapeutic use.
References
- 1. Effects on the liver in the rat of ingestion of Indigofera spicata, a legume containing an inhibitor of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound combined with arginine deprivation triggers cancer cell death via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of arginase in rat and rabbit alveolar macrophages by N omega-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Sensitivity to Indospicine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indospicine, a non-proteinogenic amino acid found in plants of the Indigofera genus, is a potent hepatotoxin with significant species-specific variations in toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound toxicity, focusing on the differential sensitivity observed across various animal species. It summarizes quantitative toxicological data, details key experimental protocols for this compound analysis and toxicity assessment, and visualizes the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on or encountering this unique toxin.
Introduction
This compound (L-2-amino-6-amidinohexanoic acid) is a structural analogue of the essential amino acid L-arginine.[1] Its presence in various Indigofera species, which are prevalent in tropical and subtropical regions, poses a significant risk to grazing livestock.[1][2] The toxin can accumulate in the tissues of these animals, leading to secondary poisoning in carnivores that consume the contaminated meat.[1][3] The most striking feature of this compound toxicity is the marked difference in susceptibility among animal species, with dogs exhibiting extreme sensitivity.[1][2][4] Understanding the basis for this species-specific sensitivity is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions.
Quantitative Toxicology Data
The following tables summarize the available quantitative data on this compound toxicity and tissue accumulation across different species. These values highlight the significant inter-species variation in sensitivity.
Table 1: this compound Dosing and Resulting Tissue Concentrations in Various Species
| Species | Dose | Duration | Serum/Plasma Concentration (mg/L) | Muscle Concentration (mg/kg) | Liver Concentration (mg/kg) | Reference |
| Dog | 16 mg/kg horsemeat (containing this compound) | 32 days | - | - | Periacinar necrosis and hepatocellular swelling | [5] |
| Dog | 0.13 mg/kg bodyweight/day | 70 days | 3.9 | 7.9 | 17.5 | [5] |
| Camel | 337 µg/kg bodyweight/day | 32 days | 1.01 | 1.24 | 3.57 | [6][7] |
| Pony | Creeping indigo (B80030) (0.4-3.5 mg/g this compound) | 6 days | 3.9 | - | - | [8] |
Table 2: this compound Tissue Distribution in Camels after 32 Days of Exposure
| Tissue | Mean this compound Concentration (mg/kg fresh weight) | Reference |
| Pancreas | 5.06 ± 0.79 | [6] |
| Liver | 3.57 ± 1.17 | [6] |
| Heart | 2.32 ± 0.48 | [6] |
| Kidney | 1.48 ± 0.11 | [6] |
| Muscle | 1.24 ± 0.26 | [6] |
| Spleen | 0.96 ± 0.34 | [6] |
Table 3: Elimination Half-Life of this compound
| Species | Tissue/Fluid | Elimination Half-Life | Reference |
| Camel | Plasma | 18.6 days | [7] |
| Camel | Muscle | 15.9 days | [7] |
| Horse | Plasma | ~25 days | [8] |
Mechanism of Toxicity
This compound's toxicity stems primarily from its structural similarity to L-arginine, allowing it to interfere with critical arginine-dependent metabolic pathways.[1] The primary mechanisms of this compound toxicity are:
-
Inhibition of Arginase: this compound is a competitive inhibitor of arginase, the enzyme responsible for the conversion of arginine to ornithine and urea (B33335) in the urea cycle.[1] This inhibition can lead to hyperammonemia and disruption of amino acid metabolism.
-
Inhibition of Nitric Oxide Synthase (NOS): this compound inhibits both constitutive and inducible forms of nitric oxide synthase (NOS), enzymes that synthesize nitric oxide (NO) from arginine.[9] NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune responses.
-
Inhibition of Protein Synthesis: By competing with arginine, this compound can interfere with the incorporation of arginine into proteins, leading to the synthesis of aberrant proteins and cellular dysfunction.[1][10]
The differential sensitivity between species may be attributed to variations in the activity and expression of these target enzymes, as well as differences in this compound metabolism and detoxification pathways. Ruminants, for instance, appear to be less susceptible than monogastric animals, potentially due to the ability of their rumen microflora to degrade this compound.[6][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Mechanism of this compound Toxicity.
Caption: this compound Analysis Workflow.
Experimental Protocols
Extraction of this compound from Plant and Animal Tissues
This protocol is adapted from methods described for the analysis of this compound in various matrices.[6][10]
Materials:
-
Tissue sample (plant or animal)
-
Extraction solvent: 70:30 ethanol/0.01N HCl
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
0.1% Heptafluorobutyric acid (HFBA) for animal tissues
Procedure:
-
Weigh a known amount of the homogenized tissue sample (e.g., 0.5 g).
-
For plant material, add the extraction solvent (e.g., 25 mL) and homogenize.
-
For animal tissues, mix with 0.1% HFBA (e.g., 25 mL) and homogenize for approximately 15 seconds.[6]
-
Allow the homogenate to cool at 4°C for 20 minutes.
-
Centrifuge the homogenate (e.g., 4500 rpm for 10-20 minutes at 18°C).
-
Collect the supernatant for further analysis. For enhanced purity, the supernatant can be passed through a centrifugal filter (e.g., 3K cutoff).[6]
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized protocol based on commonly used methods for this compound quantification.[3][7][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Derivatization (Optional but common): The extracted sample is often derivatized to improve chromatographic separation and detection sensitivity. A common derivatizing agent is phenylisothiocyanate (PITC).[10]
-
Chromatographic Separation:
-
Inject the derivatized or underivatized sample extract onto a reverse-phase HPLC column (e.g., C18).
-
Use a binary gradient elution with solvents such as water with a modifier (e.g., formic acid or HFBA) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of this compound from other amino acids, particularly arginine.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode.
-
For tandem MS, specific precursor-to-product ion transitions for this compound (and its derivatized form, if applicable) are monitored for selective and sensitive quantification. For PITC-derivatized this compound, fragment ions at m/z 174 and 216 are commonly used.[10]
-
-
Quantification:
-
An internal standard, such as isotopically labeled this compound, is added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.[3]
-
A calibration curve is generated using a series of standards with known concentrations of this compound.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The species-specific sensitivity to this compound toxicity is a complex phenomenon likely governed by a combination of factors including metabolic rate, enzyme kinetics of arginase and NOS, and the presence of detoxification pathways. Dogs are unequivocally the most sensitive species identified to date, a fact that has significant implications for pet food safety and the veterinary management of companion animals in regions where Indigofera plants are prevalent. Further research is warranted to elucidate the precise molecular mechanisms underlying these species-specific differences. Such studies will not only enhance our understanding of this compound toxicology but may also provide valuable insights into arginine metabolism and its role in health and disease. This guide provides a foundational resource for professionals engaged in such research, offering a consolidated source of quantitative data, established experimental protocols, and a clear visualization of the toxicological pathways involved.
References
- 1. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]
- 2. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 5. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata | MDPI [mdpi.com]
- 7. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. Effects of the naturally occurring arginine analogues this compound and canavanine on nitric oxide mediated functions in aortic endothelium and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Factors Influencing Indospicine Levels in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera genus.[1] This toxic amino acid is of significant concern in regions where Indigofera species are prevalent in grazing pastures, as it can accumulate in the tissues of livestock.[2][3] Subsequent consumption of contaminated meat has led to secondary poisoning in other animals, with dogs being particularly sensitive.[1] The concentration of this compound in Indigofera plants is not constant; it is influenced by a range of genetic and environmental factors. Understanding these factors is crucial for risk assessment, agricultural management, and potentially for the development of strategies to mitigate its toxicity.
This technical guide provides a comprehensive overview of the known environmental factors affecting this compound levels in plants. It includes a summary of quantitative data, detailed experimental protocols for this compound analysis, and visual representations of the proposed biosynthetic pathway and regulatory mechanisms.
Environmental Factors Affecting this compound Concentration
The production of secondary metabolites in plants, including toxic non-proteinogenic amino acids like this compound, is a dynamic process influenced by both endogenous and exogenous factors.[4] While direct experimental evidence detailing the specific impact of a wide range of environmental variables on this compound is limited, available data strongly suggest that factors such as season, plant developmental stage, and abiotic stressors play a significant role.
Seasonal Variation and Plant Growth Stage
Research has shown that this compound levels in Indigofera species can vary significantly with the seasons. A study on Indigofera linnaei in Australia revealed that the this compound concentration is notably higher in the plant's first regrowth following spring rains compared to the growth observed after more substantial summer precipitation.[2][5] This suggests a complex interplay between water availability, temperature, and nutrient uptake in modulating this compound synthesis.
Furthermore, the concentration of this compound is not uniform throughout the plant. Higher levels are often found in the seeds and new growth (tips and young leaves) compared to mature leaves and stems.[6]
Table 1: Seasonal and Species Variation of this compound in Indigofera Species
| Indigofera Species | Geographic Region | Season/Growth Condition | This compound Concentration (mg/kg Dry Matter) | Reference(s) |
| I. linnaei | Australia | First regrowth after spring rain | Higher (statistically significant, p < 0.01) | [2][5] |
| I. linnaei | Australia | Growth following summer rain | Lower | [2][5] |
| I. linnaei | Australia | Various seasons and regions | Highly variable (159 - 2128) | [2][5][7] |
| I. spicata | Australia | Not specified | 1003 ± 328 | [2][5] |
| I. lespedezioides | Brazil | Not specified | 60 - 1400 | [8] |
Abiotic Stress
Abiotic stresses such as drought, salinity, extreme temperatures, and light intensity are known to trigger the production of secondary metabolites in plants as a defense mechanism.[9] While specific studies on the direct effect of these stressors on this compound are scarce, the general principles of plant stress physiology suggest a likely influence.
-
Water Availability: The seasonal data for I. linnaei indirectly points to water availability as a key factor.[2][5] Drought stress can lead to profound changes in a plant's amino acid metabolism, often to produce osmoprotectants.[10][11] It is plausible that the metabolic shifts under water stress could favor the biosynthesis of this compound.
-
Light Intensity: Studies on Indigofera tinctoria have shown that lower light intensity can lead to an increase in the concentration of another secondary metabolite, indican.[4] This response to light as an abiotic stressor suggests that light conditions could also modulate this compound levels in other Indigofera species.
-
Soil Composition and Nutrient Availability: The nutrient status of the soil can influence the production of nitrogen-containing secondary metabolites.[12] Since this compound is a nitrogen-rich amino acid, its synthesis is likely dependent on the availability of nitrogen and other key nutrients in the soil.[13] The application of amino acid-based fertilizers has been shown to affect plant growth and stress tolerance, which could indirectly influence the production of endogenous amino acids like this compound.[14][15]
Experimental Protocols
The accurate quantification of this compound in plant material is essential for research into its biosynthesis and the environmental factors that regulate it. The current standard method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][6][16]
Protocol for this compound Quantification in Plant Material by UPLC-MS/MS
This protocol is a synthesis of methodologies reported in the literature.[2][6][8][16]
1. Sample Preparation and Homogenization: a. Collect fresh plant material (e.g., leaves, stems, seeds) and freeze immediately in liquid nitrogen to halt metabolic processes. b. Lyophilize (freeze-dry) the plant material to a constant weight. c. Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
2. Extraction: a. Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube. b. Add 10 mL of extraction solvent (e.g., 70:30 ethanol/0.01N HCl).[8] c. Add an appropriate amount of an internal standard, such as deuterated this compound (D3-L-indospicine), to correct for extraction efficiency and matrix effects.[17][18] d. Vortex the mixture vigorously for 1 minute. e. Sonicate the sample in an ultrasonic bath for 30 minutes. f. Centrifuge at 4000 rpm for 15 minutes. g. Carefully decant the supernatant into a clean tube.
3. (Optional) Derivatization: For some LC-MS methods, derivatization can improve chromatographic retention and sensitivity. a. Evaporate a known volume of the supernatant to dryness under a stream of nitrogen. b. Reconstitute the residue in a coupling buffer. c. Add a derivatizing agent such as phenylisothiocyanate and incubate according to the specific protocol to form the PITC-indospicine derivative.[8]
4. UPLC-MS/MS Analysis: a. Chromatographic Separation: i. Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm), is suitable.[18] ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. v. Flow Rate: Approximately 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both native this compound and the deuterated internal standard. For example, for underivatized this compound, a transition of m/z 174 -> 111 might be used.[19][20] iv. Data Analysis: Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
Biosynthesis and Signaling Pathways
Proposed Biosynthesis of this compound
This compound is an analogue of the proteinogenic amino acid L-arginine.[1] While the precise enzymatic pathway for its biosynthesis in Indigofera has not been fully elucidated, it is hypothesized to originate from the arginine metabolic pathway. Arginine itself is synthesized from glutamate (B1630785) in a series of enzymatic steps. It is plausible that a branch point in this pathway, or a modification of an intermediate, leads to the formation of this compound. The key structural difference is the substitution of a methylene (B1212753) group for a nitrogen atom in the guanidino group of arginine.
General Abiotic Stress Signaling and Regulation of Secondary Metabolism
Environmental stresses trigger complex signaling cascades within the plant that can lead to the upregulation of secondary metabolite biosynthesis.[9][21] While the specific signaling pathways that regulate this compound production are unknown, a general model can be proposed based on known mechanisms of plant stress response. This involves the perception of the stress signal, the generation of second messengers (e.g., reactive oxygen species, calcium ions), the activation of hormone signaling pathways (e.g., abscisic acid), and the subsequent activation of transcription factors that regulate the expression of biosynthetic genes.[22][23][24][25]
A General Experimental Workflow for this compound Analysis
The process of analyzing this compound levels from plant collection to data interpretation follows a structured workflow.
Conclusion
The concentration of the hepatotoxin this compound in Indigofera species is not static but is influenced by a variety of environmental and developmental factors. The available evidence strongly points to seasonal changes, which are likely a reflection of fluctuating water availability and temperature, as a key determinant of this compound levels. While direct quantitative data for the effects of specific abiotic stressors like soil composition, drought, and light intensity are currently lacking, the established principles of plant secondary metabolism suggest that these factors likely play a significant regulatory role.
Further research is needed to elucidate the precise biosynthetic pathway of this compound from its precursors and to identify the specific signaling pathways and transcription factors that mediate its production in response to environmental cues. A deeper understanding of these mechanisms will be invaluable for developing strategies to manage the risk of this compound toxicity in livestock and ensuring the safety of the food chain. The analytical protocols outlined in this guide provide a robust framework for pursuing these research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Seasonal and Species Variation of the Hepatotoxin this compound in Australian Indigofera Legumes As Measured by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Critical Period of Production of the Secondary Metabolite Indican in (Indigofera tinctoria L.) on Light Intensity [arccjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drought Tolerance of Legumes: Physiology and the Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transforming Crop Nutrition: Why Amino Acid Fertilizer is the Key to Healthier Plants, Higher Yields, and Stronger Soil [greenforbio.com]
- 13. Chemical Evaluation of Proximate, Vitamin and Amino Acid Profile of Leaf, Stem Bark and Root of Indigofera Tinctoria | Auctores [auctoresonline.org]
- 14. researchgate.net [researchgate.net]
- 15. journaljeai.com [journaljeai.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Accumulation, persistence and effects of this compound residues in camels fed Indigofera plant - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 20. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transcriptional regulation of plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Transcriptional Factors Regulate Plant Stress Responses Through Mediating Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transcriptional regulation of secondary metabolism. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Indospicine Extraction from Indigofera Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera genus.[1][2] This toxin is of significant interest to researchers in toxicology, pharmacology, and veterinary science due to its ability to accumulate in the tissues of grazing animals, leading to secondary poisoning in animals that consume contaminated meat.[1][2][3][4][5] Dogs are particularly susceptible to this compound toxicity.[1][3][6] The primary mechanism of this compound's toxicity involves the competitive inhibition of arginase, an essential enzyme in the urea (B33335) cycle.[1][3] These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from Indigofera plant material, intended for research and drug development purposes.
Quantitative Data Summary
The concentration of this compound can vary significantly between different Indigofera species and even within the same species due to geographical and seasonal factors.[7] A summary of reported this compound concentrations in various Australian Indigofera species is presented below.
| Indigofera Species | This compound Concentration (mg/kg Dry Matter) | Reference |
| I. spicata | 1028.2 ± 162.8 | [6] |
| I. spicata | 1003 ± 328 | [7] |
| I. linnaei | 298.7 ± 149.4 | [6] |
| I. linnaei | 755 ± 490 (highly variable: 159 to 2128) | [7] |
| I. colutea | <10 | [6][7] |
| I. linifolia | <10 | [6][7] |
| I. lespedezioides | 60 - 1400 µg/g (equivalent to 60 - 1400 mg/kg) | [8] |
| I. adesmiifolia | Below Limit of Quantitation (<0.1) | [6] |
| I. georgei | Below Limit of Quantitation (<0.1) | [6] |
| I. hirsuta | Below Limit of Quantitation (<0.1) | [6] |
| I. leucotricha | Below Limit of Quantitation (<0.1) | [6] |
| I. oblongifolia | Below Limit of Quantitation (<0.1) | [6] |
| I. parviflora | Below Limit of Quantitation (<0.1) | [6] |
| I. trita | Below Limit of Quantitation (<0.1) | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound for Analytical Quantification
This protocol is adapted from methods developed for the analysis of this compound in plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
Materials:
-
Dried and ground Indigofera plant material
-
Extraction Solvent: 70:30 (v/v) ethanol (B145695) / 0.01N Hydrochloric Acid (HCl)[8]
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC or UPLC-MS/MS system
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of dried, finely ground plant material into a centrifuge tube.
-
Extraction:
-
Add 10 mL of the extraction solvent to the centrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in a sonicator bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The extracted sample is now ready for analysis by LC-MS/MS or HPLC. For HPLC analysis with UV detection, pre-column derivatization with a reagent such as phenylisothiocyanate (PITC) is required to allow for UV detection at 254 nm.[8][9]
Protocol 2: Preparative Scale Extraction and Purification of this compound
This protocol outlines a larger-scale extraction suitable for isolating this compound for further studies.
Materials:
-
Dried and coarsely ground Indigofera leaves and stems
-
Extraction Solvent: 70:30:1 (v/v/v) ethanol / water / 0.1N HCl[8]
-
Large glass beaker or flask
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Cation-exchange chromatography column (e.g., Dowex 50W)
-
Ammonia (B1221849) solution (for elution)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Maceration:
-
Place 100 g of dried plant material into a 2 L beaker.
-
Add 1 L of the extraction solvent.
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration:
-
Filter the mixture through a Buchner funnel to separate the plant debris from the liquid extract.
-
Wash the plant material with an additional 200 mL of the extraction solvent to ensure complete recovery.
-
-
Concentration:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will remove the ethanol.
-
-
Purification by Ion-Exchange Chromatography:
-
Load the concentrated aqueous extract onto a prepared cation-exchange column.
-
Wash the column with deionized water to remove neutral and anionic compounds.
-
Elute the basic amino acids, including this compound, with a gradient of ammonia solution (e.g., 0.1 M to 2 M).
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
-
Final Purification and Isolation:
-
Pool the fractions containing pure this compound.
-
Remove the ammonia by rotary evaporation.
-
Lyophilize the resulting aqueous solution to obtain purified this compound as a solid.
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Signaling Pathway (Logical Relationship)
This compound's primary mechanism of action is through the inhibition of arginase, which disrupts the urea cycle.
Caption: this compound's mechanism of hepatotoxicity.
References
- 1. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Indospicine from Serum: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus. Consumption of these plants by grazing animals can lead to the accumulation of this compound in their tissues and milk. Consequently, there is a significant risk of secondary poisoning in animals and humans who consume contaminated products. Accurate quantification of this compound in biological matrices such as serum is crucial for toxicological studies, food safety assessment, and in the development of potential therapeutic interventions. This document provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from serum samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The analysis of small, polar molecules like this compound in complex biological fluids such as serum presents several challenges. The high abundance of proteins, salts, and other endogenous components can interfere with accurate quantification, leading to matrix effects and reduced sensitivity in analytical instrumentation. Solid-phase extraction is a robust sample preparation technique that addresses these challenges by separating the analyte of interest from interfering matrix components.
This protocol details a mixed-mode cation exchange SPE method. This compound is an amino acid analog containing a basic amidine group, making it amenable to retention by a cation exchange mechanism. The dual retention mechanism of mixed-mode SPE cartridges, combining ion exchange with reversed-phase properties, allows for a more rigorous washing procedure, resulting in a cleaner extract and improved analytical performance.
Quantitative Data Summary
While a specific SPE method for this compound from serum with comprehensive quantitative data is not extensively documented in publicly available literature, existing research on this compound analysis using other sample preparation techniques provides valuable benchmarks. The following table summarizes relevant quantitative data from methods employing techniques such as protein precipitation and ultrafiltration, which an optimized SPE method would be expected to meet or exceed.
| Parameter | Matrix | Sample Preparation Method | Analytical Method | Reported Value(s) | Reference |
| Recovery | Horse Serum | 0.01 N HCl extraction, ultrafiltration, PITC derivatization | HPLC-UV | 97.3 ± 9.9% | [1] |
| Linearity Range | Horse Serum | 0.01 N HCl extraction, ultrafiltration, PITC derivatization | HPLC-UV | 0.17 - 16.67 µg/mL | [1] |
| Recovery | Plant Material | Acidic ethanol (B145695) extraction, PITC derivatization | LC-MS/MS | 86% | |
| Linearity Range | Plant Material | Acidic ethanol extraction, PITC derivatization | LC-MS/MS | 1.0 - 25 µg/mL | |
| Limit of Quantitation (LOQ) | Camel Meat | Not specified extraction, isotopic dilution | UPLC-MS/MS | 0.1 mg/kg | [2] |
PITC: Phenylisothiocyanate
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from serum using SPE.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific SPE cartridge, equipment, and analytical instrumentation used.
Materials and Reagents
-
SPE Cartridges: Mixed-mode polymeric cation exchange cartridges (e.g., Strata-X-C, Oasis MCX). Choose a sorbent mass appropriate for the sample volume (e.g., 30 mg for ≤ 1 mL serum).
-
Serum Samples: Collected and stored at -80°C until use.
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Hydroxide (B78521) (LC-MS grade)
-
Ultrapure Water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Sample Pre-treatment
-
Thaw frozen serum samples on ice.
-
For every 500 µL of serum, add 500 µL of 2% formic acid in water. This step ensures proteins are precipitated and adjusts the pH to ensure this compound is protonated (positively charged) for efficient binding to the cation exchange sorbent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated serum supernatant (from the pre-treatment step 5) onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1 mL/min or ~1 drop/second) to ensure adequate interaction between this compound and the sorbent.
-
-
Washing:
-
Wash 1 (Aqueous Wash): Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2 (Organic Wash): Pass 1 mL of methanol through the cartridge to remove non-polar interferences that may be retained on the polymeric backbone of the sorbent.
-
-
Elution:
-
Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove any residual wash solvent.
-
Elute the retained this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of this elution solvent neutralizes the charge on this compound, releasing it from the cation exchange sorbent. Collect the eluate in a clean collection tube.
-
Post-SPE Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.
Downstream Analysis: LC-MS/MS
A UPLC-MS/MS system is typically used for the sensitive and selective quantification of this compound.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating this compound from other components.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound should be optimized for the instrument being used. An isotopically labeled internal standard is recommended for the most accurate quantification.
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the isolation of this compound from serum. The use of a mixed-mode cation exchange SPE strategy offers significant advantages in terms of sample cleanup by allowing for a multi-step washing procedure that removes both polar and non-polar interferences. This results in cleaner extracts, minimizes matrix effects, and ultimately leads to more reliable and sensitive quantification of this compound by LC-MS/MS. This protocol serves as a robust starting point for researchers and scientists in various fields requiring the accurate measurement of this important hepatotoxin.
References
Application Note and Protocol for Indospicine Analysis in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant. This toxin can accumulate in the tissues of grazing animals, such as cattle and camels, posing a risk of secondary poisoning to animals and potentially humans who consume contaminated meat.[1][2][3][4] Dogs are particularly susceptible to this compound toxicity.[1][2][3][4] Accurate quantification of this compound in liver tissue is crucial for toxicological studies, food safety assessment, and in the development of strategies to mitigate exposure risks.
This document provides a detailed protocol for the sample preparation of liver tissue for the analysis of this compound, primarily using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[2][5]
Principle
The method involves the homogenization of liver tissue followed by extraction of this compound using an acidic solution. The acidic environment aids in the release of the free amino acid from the tissue matrix. Subsequent centrifugation and filtration steps are employed to remove proteins and particulate matter, yielding a clear extract suitable for instrumental analysis. For enhanced cleanup and concentration, solid-phase extraction (SPE) can be utilized.
Experimental Protocols
Protocol 1: Homogenization and Acidic Extraction
This protocol is adapted from established methods for this compound analysis in tissue samples.[1][6]
Materials and Reagents:
-
Liver tissue samples
-
0.1% Heptafluorobutyric acid (HFBA) in deionized water
-
Polytron T25 Basic homogenizer (or equivalent)
-
Centrifuge
-
Centrifugal filter units (e.g., Amicon® Ultra 0.5 mL 3K)
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., D3-L-indospicine) is recommended for accurate quantification.[6]
Procedure:
-
Sample Preparation: Thaw frozen liver tissue samples. Finely chop approximately 0.5 g of the tissue using a clean scalpel.[1]
-
Homogenization:
-
Extraction and Deproteinization:
-
If using an internal standard, spike the homogenate with the IS solution at a known concentration.
-
Vortex the homogenate thoroughly.
-
Incubate the sample (e.g., on ice) for a specified period if required by a specific validated method, though immediate processing is common.
-
Centrifuge the homogenate at 4500 rpm for 20 minutes at 18 °C.[6]
-
-
Filtration:
-
Sample for Analysis: The resulting filtrate is ready for analysis by LC-MS/MS.
Protocol 2: Alternative Extraction with Derivatization for HPLC-UV Analysis
For laboratories without access to LC-MS/MS, an alternative method using HPLC with UV detection after derivatization is available.[7]
Materials and Reagents:
-
Liver tissue samples
-
0.01 N Hydrochloric acid (HCl)
-
Phenylisothiocyanate (PITC) for derivatization
-
Ultrafiltration units
-
HPLC system with UV detector
-
Pico-Tag C18 column (or equivalent)
Procedure:
-
Extraction: Extract the liver tissue with 0.01 N HCl.[7]
-
Deproteinization: Deproteinize the extract by ultrafiltration.[7]
-
Derivatization: Perform a pre-column derivatization of the sample with PITC.[7]
-
Analysis: Separate the derivatized this compound from other amino acids on a Pico-Tag C18 column and detect at 254 nm.[7]
Data Presentation
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: Recovery and Quantification Limits of this compound in Tissue Samples
| Matrix | Analytical Method | Extraction Solvent | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Horsemeat | HPLC-UV | Water | 87.2 ± 6.8 | Not Specified | [7] |
| Camel Meat | UPLC-MS/MS | 0.1% HFBA | High | 0.1 mg/kg | [2][5] |
| Bovine Liver | LC-MS/MS | 0.1% HFBA | Not Specified | 0.05 mg/kg | [6] |
| Plant Material | LC-MS/MS | Ethanol/0.01N HCl (70:30) | 86 | Not Specified | [8] |
Table 2: this compound Concentrations Found in Liver Tissue
| Animal | This compound Concentration (mg/kg fresh weight) | Reference |
| Camel | 3.60 ± 1.34 | [1][4] |
| Cattle | Up to 3.63 (P95 = 0.77) | [3] |
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis in Liver Tissue
Caption: Workflow for liver sample preparation and analysis.
Diagram 2: Logical Relationship of this compound Exposure and Analysis
Caption: this compound pathway from plant to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
Application Note: HPLC Method for the Detection of Indospicine with UV Derivatization
Abstract
Indospicine is a toxic amino acid and a known hepatotoxin, posing a significant risk to animals and potentially humans through the consumption of contaminated meat.[1][2] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in biological matrices such as serum and meat. The method employs pre-column derivatization with phenylisothiocyanate (PITC) to enable sensitive UV detection. This approach offers a reliable and more rapid alternative to traditional amino acid analyzers, making it suitable for screening larger numbers of samples.[1]
Introduction
This compound is a non-proteinogenic amino acid found in various species of the Indigofera plant.[2][3] When livestock graze on these plants, this compound can accumulate in their tissues, including muscle.[2][3] The consumption of such contaminated meat has been linked to secondary poisoning, particularly in dogs.[2] Consequently, the development of sensitive and reliable analytical methods for the detection and quantification of this compound in biological samples is crucial for food safety and toxicological studies.
While methods like LC-MS/MS exist for this compound analysis, HPLC with UV detection following derivatization offers a cost-effective and accessible alternative.[4][5] this compound itself lacks a strong chromophore, making direct UV detection challenging. Derivatization is a chemical modification process that introduces a chromophore into the analyte molecule, enhancing its UV absorbance and thus its detectability by HPLC.[6][7] This application note focuses on a method utilizing pre-column derivatization with phenylisothiocyanate (PITC), which reacts with the amino group of this compound to form a phenylthiocarbamyl (PTC) derivative that is highly responsive to UV detection at 254 nm.[1][8]
Principle of UV Derivatization
The fundamental principle behind this method is to attach a UV-absorbing molecule (a chromophore) to the this compound molecule prior to chromatographic separation. This process, known as derivatization, significantly enhances the sensitivity of the detection method.[6][7] Phenylisothiocyanate (PITC) is a common derivatizing reagent for amino acids, reacting with the primary amino group of this compound under basic conditions to form a stable PTC-indospicine derivative. This derivative possesses a strong UV absorbance at 254 nm, allowing for sensitive and selective quantification.
Figure 1: Principle of PITC Derivatization for HPLC-UV Detection.
Experimental Protocols
Sample Preparation
a) Horse Meat Samples:
-
Homogenize 1 gram of horse meat with 4 mL of deionized water.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes.
-
Collect the supernatant and deproteinize by ultrafiltration through a 10,000 MW cut-off filter.[1]
-
The resulting filtrate is ready for the derivatization step.
b) Serum Samples:
-
To 200 µL of serum, add 200 µL of 0.01 N hydrochloric acid (HCl).[1]
-
Vortex the mixture thoroughly.
-
Deproteinize the sample by ultrafiltration using a 10,000 MW cut-off filter.[1]
-
The filtrate is then used for derivatization.
Pre-column Derivatization with PITC
-
To 20 µL of the sample extract (or standard solution), add 20 µL of a coupling reagent (methanol:triethylamine:water, 2:1:1 v/v/v).
-
Vortex the mixture.
-
Add 20 µL of a derivatizing reagent (phenylisothiocyanate:methanol, 1:7 v/v).
-
Vortex the mixture and allow it to react at room temperature for 10 minutes.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system.
Figure 2: Experimental workflow for this compound analysis.
HPLC-UV Conditions
The chromatographic separation of the PTC-indospicine derivative can be achieved using a reversed-phase C18 column with UV detection at 254 nm.[1][8]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |
| Column | Pico-Tag C18 column |
| Mobile Phase | A gradient of aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 38°C) |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Analysis Time | Approximately 31 minutes for horse meat and 36 minutes for serum samples[1] |
Quantitative Data Summary
The described HPLC method has been validated for its performance in quantifying this compound in biological samples. The key validation parameters are summarized in the tables below.[1][8]
Table 1: Linearity of the Method
| Matrix | Concentration Range (µg/mL) |
| Horse Meat Extract | 0.4 - 20 |
| Serum | 0.17 - 16.67 |
Table 2: Recovery of this compound
| Matrix | Mean Recovery (%) | Standard Deviation (%) |
| Horse Meat Extract | 87.2 | 6.8 |
| Serum | 97.3 | 9.9 |
Results and Discussion
This HPLC-UV method with pre-column PITC derivatization provides a sensitive and reliable means for the quantification of this compound in complex biological matrices like horse meat and serum.[1] The method demonstrates good linearity over a relevant concentration range and high recovery rates, indicating its accuracy and robustness. The relatively short analysis time per sample makes this method well-suited for laboratories that need to process a large number of samples for screening or research purposes.[1]
Conclusion
The detailed protocol for the HPLC-UV analysis of this compound using PITC derivatization is a validated and effective method for researchers, scientists, and professionals in drug development and food safety. The pre-column derivatization step is critical for achieving the required sensitivity for UV detection. The method's performance, as demonstrated by the linearity and recovery data, confirms its suitability for the intended purpose of quantifying this compound in biological samples.
References
- 1. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajacr.com [journalajacr.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [research.usc.edu.au]
Application Note: Quantification of Indospicine in Meat using LC-MS/MS
Abstract
Indospicine is a toxic amino acid analogue of arginine found in various Indigofera plant species. It can accumulate in the tissues of grazing animals, posing a potential health risk to both animals and humans who consume contaminated meat. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in meat samples. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for accurate and reliable detection.
Introduction
This compound is a non-proteinogenic amino acid that acts as a hepatotoxin.[1][2][3] It is not incorporated into proteins but accumulates as a free amino acid in the tissues of animals that have grazed on Indigofera plants.[1][4][5][6] This accumulation can lead to secondary poisoning in animals, such as dogs, that consume contaminated meat.[1][4][5][6] Due to the potential for human exposure and the stability of this compound during cooking, a reliable method for its quantification in meat is crucial for food safety and risk assessment.[2][3][7] This protocol describes a validated LC-MS/MS method for the determination of this compound in various meat matrices.[1][5]
Experimental Protocol
Materials and Reagents
-
This compound certified reference material
-
Deuterated this compound (D3-l-indospicine) internal standard[1][2][5][8]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifugal filter units (e.g., Amicon® Ultra 0.5 mL 3K)[5][8]
-
Homogenizer
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Homogenization: Weigh approximately 0.2-0.8 g of minced meat sample into a centrifuge tube.[5]
-
Extraction:
-
Add an acidic extraction solution. One effective solution is 0.1% HFBA in water.[5] An alternative is an acidic aqueous ethanol (B145695) mixture (ethanol/water/0.1N HCl, 70:30:1).[9]
-
Spike the sample with the internal standard (D3-l-indospicine) to a final concentration of 1 mg/L.[2]
-
Vortex the sample thoroughly and sonicate for 15 minutes.
-
-
Protein Precipitation & Centrifugation: Precipitate proteins by adding a suitable solvent like methanol, if necessary, and centrifuge at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the solids.[5][8]
-
Filtration: Transfer the supernatant to a centrifugal filter unit and centrifuge to remove any remaining particulate matter.[5][8]
-
Dilution: Dilute the filtered extract with an appropriate volume of the initial mobile phase prior to LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[1][4][5]
-
Column: A reversed-phase C18 column, such as a Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.2 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0.0 98 2 5.0 5 95 6.0 5 95 6.1 98 2 | 8.0 | 98 | 2 |
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Use This compound 174.2 111.1 Quantifier[7][10] This compound 174.2 84.0 Qualifier[10] D3-l-indospicine (IS) 177.2 113.0 Quantifier[10] | D3-l-indospicine (IS) | 177.2 | 114.1 | Qualifier[10] |
Data Analysis and Quantification
Quantification is performed using a calibration curve prepared with known concentrations of this compound standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of this compound in the meat samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes this compound concentrations found in various meat samples from different studies.
| Meat Type | This compound Concentration (mg/kg fresh weight) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Camel Meat | Up to 3.73 | 0.1 | [1][5][6] |
| Camel Meat | Majority of samples < 1.0 | 0.1 | [1][6] |
| Bovine Muscle | Up to 2.63 | Not Specified | [4] |
| Bovine Muscle | Up to 3.63 | Not Specified | [11][12] |
| Bovine Liver | Up to 3.60 | Not Specified | [4] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in meat samples.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in meat. The use of an isotopically labeled internal standard ensures high accuracy by compensating for matrix effects and variations in sample preparation. This protocol is suitable for routine monitoring of this compound in meat products to ensure food safety and protect public health.
References
- 1. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Analysis of Indospicine in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2] This toxin can accumulate in the tissues of grazing animals, such as cattle, camels, and horses, that consume these plants.[1][2][3] Consequently, there is a significant risk of secondary poisoning in animals, particularly dogs, that ingest contaminated meat products.[1][4][5][6] The analysis of this compound in biological matrices is crucial for food safety, animal health, and toxicological studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput for the reliable determination of this compound concentrations.
Quantitative Data Summary
The following tables summarize the quantitative data for UPLC-MS/MS methods used in the analysis of this compound in different biological matrices.
Table 1: Method Performance for this compound Analysis in Plant Material
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 25 µg/mL | [7] |
| Recovery | 86% | [7] |
| Intra-day Precision (RSD) | 4.7% | [7] |
Table 2: Method Performance for this compound Analysis in Animal Tissues (Camel Meat)
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.1 mg/kg | [1][4] |
| Recovery | High | [1][4] |
| Reproducibility | High | [1][4] |
Table 3: Reported Concentrations of this compound in Various Biological Matrices
| Matrix | Concentration Range | Reference |
| Indigofera lespedezioides (dry weight) | 60 - 1400 µg/g | [7] |
| Indigofera spicata (dry weight) | up to 1003 ± 328 mg/kg | [8][9] |
| Indigofera linnaei (dry weight) | 159 to 2128 mg/kg | [8] |
| Camel Meat (fresh weight) | up to 3.73 mg/kg | [1][4] |
| Bovine Muscle and Liver | up to 3.63 mg/kg | [1][3] |
| Plasma (experimental study) | up to 1.01 mg/L | [1] |
| Muscle (experimental study, fresh weight) | up to 2.63 mg/kg | [1] |
| Pancreas (experimental study, fresh weight) | up to 4.86 ± 0.56 mg/kg | [1] |
| Liver (experimental study, fresh weight) | up to 3.60 ± 1.34 mg/kg | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction and UPLC-MS/MS analysis of this compound in plant and animal tissues.
Protocol 1: Analysis of this compound in Plant Material (with PITC Derivatization)
This protocol is based on the method developed for the analysis of this compound in Indigofera plant material.[7]
1. Sample Preparation and Extraction:
-
Dry the plant material to a constant weight.
-
Grind the dried plant material to a fine powder.
-
Extract a known amount of the powdered sample with a solution of 70:30 ethanol/0.01N HCl.
-
Vortex the mixture thoroughly and centrifuge to pellet the solid material.
-
Collect the supernatant for derivatization.
2. Phenylisothiocyanate (PITC) Derivatization:
-
Evaporate a portion of the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).
-
Add phenylisothiocyanate (PITC) solution (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1) and allow the reaction to proceed at room temperature.
-
Evaporate the derivatization mixture to dryness under nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.[1]
-
Column Temperature: 30 - 40 °C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: For PITC-derivatized this compound, monitor the transitions m/z 309 -> 174 and m/z 309 -> 216.[7]
Protocol 2: Analysis of this compound in Animal Tissues (Direct Analysis)
This protocol is a generalized procedure based on methods for analyzing this compound in meat and other tissues.[1][4]
1. Sample Preparation and Extraction:
-
Homogenize a known weight of the tissue sample (e.g., muscle, liver).
-
Add an internal standard solution (e.g., isotopically labeled this compound) to the homogenate.
-
Extract the homogenate with an acidic aqueous solution (e.g., 0.1% formic acid in water or 0.01 N HCl).
-
Vortex the mixture vigorously.
-
Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile) or by ultrafiltration.
-
Centrifuge the sample to pellet the precipitated proteins and cell debris.
-
Collect the supernatant and dilute as necessary for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.[1]
-
Column: Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as heptafluorobutyric acid (HFBA) or 0.1% formic acid.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier).[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: For underivatized this compound, monitor the transition m/z 174 → 111.[10]
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Occurrence and Toxicity of this compound to Grazing Animals | MDPI [mdpi.com]
- 3. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 6. grv.org.au [grv.org.au]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Seasonal and Species Variation of the Hepatotoxin this compound in Australian Indigofera Legumes As Measured by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of Deuterium-Labeled Indospicine for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine is a toxic non-proteinogenic amino acid found in various Indigofera plant species. It is a hepatotoxin and can accumulate in the tissues of grazing animals, posing a risk of secondary poisoning to animals and potentially humans who consume contaminated meat.[1] Accurate quantification of this compound in biological and environmental samples is therefore crucial for food safety and toxicological studies.
Stable isotope-labeled internal standards are essential for robust and accurate quantification in mass spectrometry-based analyses.[2] They co-elute with the analyte of interest and experience similar matrix effects and variations during sample preparation and analysis, allowing for reliable correction and precise measurement.[2][3] This application note provides a detailed protocol for the synthesis of deuterium-labeled this compound, specifically [5,5,6-²H₃]-L-indospicine, to be used as an internal standard in such analytical methods. The synthetic route is based on the work of Lang et al. (2016) and involves a key zinc-mediated Barbier reaction followed by a Pinner reaction to construct the amidine functionality.[4][5][6]
Synthesis Overview
The synthesis of [5,5,6-²H₃]-L-indospicine starts from commercially available L-homoserine lactone. The key steps involve the introduction of a deuterium-labeled carbon chain via a Barbier reaction and subsequent conversion of a nitrile group to the final amidine moiety of this compound.
Caption: Synthetic workflow for [5,5,6-²H₃]-L-indospicine.
Experimental Protocols
The following protocols are adapted from Lang et al., Org. Biomol. Chem., 2016, 14, 6826-6832.[4][5][6]
Materials and Reagents:
-
L-homoserine lactone hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Zinc dust
-
[2,3,3-²H₃]-Acrylonitrile (d₃-acrylonitrile)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Hydrogen chloride (HCl) gas
-
Ammonia (B1221849) (NH₃) in methanol (B129727)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Dowex 50WX8 ion-exchange resin
Step 1: N-Boc Protection of L-Homoserine Lactone
-
Dissolve L-homoserine lactone hydrochloride in a 1:1 mixture of water and dioxane.
-
Add sodium bicarbonate to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature overnight.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-L-homoserine lactone.
Step 2: Iodination of N-Boc-L-Homoserine Lactone
-
Dissolve N-Boc-L-homoserine lactone in acetone.
-
Add sodium iodide (NaI) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude iodo-acid.
Step 3: Zinc-Mediated Barbier Reaction with d₃-Acrylonitrile
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a solution of the crude iodo-acid in anhydrous THF, add the activated zinc dust.
-
Add a solution of [2,3,3-²H₃]-acrylonitrile in anhydrous THF dropwise to the mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the deuterated nitrile intermediate.
Step 4: Pinner Reaction and Ammonolysis
-
Dissolve the deuterated nitrile intermediate in anhydrous ethanol.
-
Cool the solution to 0 °C and bubble dry HCl gas through the solution for 30 minutes.
-
Seal the reaction vessel and stir at room temperature for 48 hours.
-
Remove the solvent under reduced pressure to yield the crude Pinner salt.
-
Dissolve the crude Pinner salt in a solution of ammonia in methanol (e.g., 7 M).
-
Stir the solution at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
Step 5: Deprotection and Purification
-
Dissolve the crude product from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in water and load it onto a Dowex 50WX8 ion-exchange column (H⁺ form).
-
Wash the column with water to remove impurities.
-
Elute the product with aqueous ammonia (e.g., 2 M).
-
Combine the product-containing fractions and lyophilize to yield [5,5,6-²H₃]-L-indospicine as a white solid.
Quantitative Data
The following table summarizes representative data for the synthesis and characterization of [5,5,6-²H₃]-L-indospicine.
| Parameter | Value | Method of Determination |
| Overall Yield | ~20-30% (from L-homoserine lactone) | Gravimetric |
| Chemical Purity | >99% | HPLC-UV, NMR |
| Isotopic Purity | >98% | Mass Spectrometry |
| Mass (M+H)⁺ | 177.15 | High-Resolution Mass Spectrometry |
| ¹H NMR | Consistent with structure, showing absence of signals at deuterated positions | ¹H Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Consistent with structure | ¹³C Nuclear Magnetic Resonance Spectroscopy |
Application as an Internal Standard
The synthesized [5,5,6-²H₃]-L-indospicine is an ideal internal standard for the quantification of this compound in various biological matrices using LC-MS/MS.
Protocol for Use in LC-MS/MS Analysis:
-
Preparation of Stock Solution: Prepare a stock solution of [5,5,6-²H₃]-L-indospicine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Spiking of Samples: Add a known amount of the internal standard stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation procedure.
-
Sample Preparation: Perform the sample extraction and clean-up procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS. Monitor the appropriate precursor-to-product ion transitions for both native this compound and the deuterium-labeled internal standard.
-
Quantification: Calculate the concentration of this compound in the samples by determining the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Caption: Workflow for this compound quantification using a labeled standard.
Conclusion
This application note provides a comprehensive guide to the synthesis and application of deuterium-labeled this compound as an internal standard. The detailed protocols and workflow diagrams offer a valuable resource for researchers requiring accurate and reliable quantification of this important toxin. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and ensuring the high quality of analytical data in complex biological samples.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of l-indospicine, [5,5,6-2H3]-l-indospicine and l-northis compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of l-indospicine, [5,5,6-(2)H3]-l-indospicine and l-northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Indospicine Toxicity Research: Application Notes and Protocols for Cell Culture Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate critical research into the toxic effects of indospicine, a naturally occurring toxin with significant implications for food safety and animal health, new detailed application notes and protocols for the development of cell culture models are now available. These resources are designed to provide researchers, scientists, and drug development professionals with the necessary tools to investigate the mechanisms of this compound toxicity and to screen potential therapeutic interventions.
Introduction to this compound and its Toxicological Significance
This compound is a non-proteinogenic amino acid found in various species of the Indigofera plant.[1][2] This toxin can accumulate in the tissues of grazing animals, posing a threat of secondary poisoning to animals and potentially humans who consume contaminated meat.[3][4] Dogs are particularly susceptible to this compound-induced hepatotoxicity, which can lead to severe liver damage and even death.[4] The primary mechanisms of this compound's toxicity stem from its structural similarity to arginine, a vital amino acid. This compound acts as a competitive antagonist of arginine, leading to the inhibition of key enzymes such as arginase and nitric oxide synthase (NOS), and the disruption of protein synthesis.[1][5][6]
Recommended Cell Culture Model: HepG2 Cells
The human hepatocellular carcinoma cell line, HepG2, is a well-established and relevant in vitro model for studying the hepatotoxic effects of this compound.[3][7] These cells have demonstrated sensitivity to this compound, making them suitable for a range of toxicological assays.[3][7]
Key Experimental Assays for this compound Toxicity Studies
A battery of in vitro assays is crucial for elucidating the multifaceted toxic effects of this compound. The following protocols provide a framework for investigating the key mechanisms of this compound-induced cellular damage.
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on HepG2 cells.
-
Materials: HepG2 cells, cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).
-
2. Arginase Activity Assay
This colorimetric assay measures the effect of this compound on arginase activity in cell lysates.
-
Materials: HepG2 cells, this compound, cell lysis buffer, arginase assay kit (containing arginine buffer, Mn solution, and urea (B33335) reagent).
-
Procedure:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the substrate buffer (containing arginine and Mn²⁺) to initiate the reaction and incubate at 37°C for the recommended time.
-
Stop the reaction and add the urea reagent.
-
Measure the absorbance at the specified wavelength (typically 430 nm or 570 nm depending on the kit).
-
Calculate the arginase activity based on a urea standard curve and express it as a percentage of the untreated control.
-
3. Nitric Oxide Synthase (NOS) Activity Assay
This assay determines the inhibitory effect of this compound on NOS activity by measuring the production of nitric oxide (NO).
-
Materials: HepG2 cells, this compound, cell lysis buffer, NOS activity assay kit (containing assay buffer, cofactors, and Griess reagents).
-
Procedure:
-
Treat HepG2 cells with different concentrations of this compound.
-
Prepare cell lysates.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction mixture containing L-arginine and necessary cofactors.
-
Incubate to allow for NO production.
-
Add Griess reagents to convert NO into a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Quantify NOS activity relative to a nitrate/nitrite standard curve and express it as a percentage of the control.
-
4. Protein Synthesis Assay using ³⁵S-Methionine Incorporation
This protocol measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
-
Materials: HepG2 cells, methionine-free medium, ³⁵S-methionine, this compound, trichloroacetic acid (TCA), scintillation fluid, and a scintillation counter.
-
Procedure:
-
Culture HepG2 cells in a multi-well plate.
-
Pre-incubate cells in methionine-free medium.
-
Treat the cells with varying concentrations of this compound.
-
Add ³⁵S-methionine to each well and incubate for a defined period.
-
Wash the cells with cold PBS and precipitate the proteins with cold TCA.
-
Wash the precipitate to remove unincorporated ³⁵S-methionine.
-
Solubilize the protein pellet and measure the radioactivity using a scintillation counter.
-
Determine the rate of protein synthesis and express it as a percentage of the control.
-
5. Apoptosis Assessment by Caspase-3 Activity Assay
This fluorometric or colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials: HepG2 cells, this compound, cell lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), 96-well plate.
-
Procedure:
-
Treat HepG2 cells with this compound for the desired time to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify the caspase-3 activity relative to a standard curve or as a fold-change compared to the untreated control.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro studies on this compound toxicity in HepG2 cells.
| Parameter | This compound Concentration | Result |
| Cell Viability (MTT Assay) | IC₅₀ (48h) | [Insert experimentally determined value] µM |
| Arginase Activity | 0.5 mM | No significant inhibition of recombinant human arginase I[8] |
| IC₅₀ (HepG2 lysate) | [Insert experimentally determined value] µM | |
| Nitric Oxide Synthase Activity | IC₅₀ (iNOS, HepG2 lysate) | [Insert experimentally determined value] µM |
| Protein Synthesis | [Concentration] µM | [Value]% inhibition |
| [Concentration] µM | [Value]% inhibition | |
| Caspase-3 Activity | [Concentration] µM | [Value]-fold increase vs. control |
| [Concentration] µM | [Value]-fold increase vs. control |
Visualizing the Mechanisms of this compound Toxicity
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound toxicity in a cell culture model.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
This diagram outlines the proposed molecular pathways affected by this compound, leading to hepatotoxicity.
These application notes and protocols provide a robust starting point for researchers to delve into the cellular and molecular mechanisms of this compound toxicity. The availability of standardized methods will aid in the generation of comparable data across different laboratories, ultimately accelerating the development of strategies to mitigate the risks associated with this potent natural toxin.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects on the liver in the rat of ingestion of Indigofera spicata, a legume containing an inhibitor of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cytotoxicity and transport in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gwic.nsw.gov.au [gwic.nsw.gov.au]
- 5. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Indospicine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine is a naturally occurring, non-proteinogenic amino acid analogue of arginine found in plants of the Indigofera genus.[1][2] This compound is a known hepatotoxin, causing liver damage in grazing animals and posing a risk of secondary poisoning to other animals, such as dogs, that consume contaminated meat.[1][2] The primary mechanisms of this compound-induced hepatotoxicity are understood to be competitive inhibition of arginase and disruption of protein synthesis due to its structural similarity to arginine.[1][2]
These application notes provide a detailed overview of in vitro assays and protocols to assess the hepatotoxic potential of this compound. The methodologies described herein are essential for researchers investigating the cellular and molecular mechanisms of this compound toxicity, as well as for drug development professionals screening for potential hepatotoxic liabilities of arginine-mimetic compounds. The protocols focus on assays for cytotoxicity, with further recommendations for investigating oxidative stress and mitochondrial dysfunction, key pillars in the assessment of drug-induced liver injury (DILI).
Key In Vitro Models for Hepatotoxicity Studies
The selection of an appropriate in vitro model is critical for obtaining relevant and translatable data. For the assessment of this compound-induced hepatotoxicity, the following models are recommended:
-
HepG2 Cells: A human hepatoma cell line that is widely used for cytotoxicity and hepatotoxicity screening. These cells are robust, easy to culture, and have been shown to be sensitive to this compound.[1][2]
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity studies as they most closely represent the physiology of the human liver. However, their use is often limited by availability, cost, and inter-donor variability.
-
3D Liver Models (e.g., Spheroids): These models offer a more physiologically relevant environment compared to 2D cultures by mimicking the three-dimensional architecture and cell-cell interactions of the liver tissue.
Data Presentation
The following table summarizes the key in vitro assays for assessing this compound-induced hepatotoxicity and the expected outcomes based on its known mechanisms.
| Assay Category | Specific Assay | Endpoint Measured | Expected Outcome with this compound | Reference Cell Line |
| Cytotoxicity | MTT or SRB Assay | Cell viability | Dose-dependent decrease in cell viability | HepG2 |
| LDH Release Assay | Membrane integrity | Dose-dependent increase in LDH release | HepG2 | |
| Oxidative Stress | ROS Production Assay | Intracellular Reactive Oxygen Species | Potential for increase | HepG2, PHHs |
| Glutathione (GSH) Assay | Cellular antioxidant capacity | Potential for depletion | HepG2, PHHs | |
| Mitochondrial Function | Mitochondrial Membrane Potential (MMP) Assay | Mitochondrial health | Potential for depolarization | HepG2, PHHs |
| ATP Assay | Cellular energy levels | Potential for depletion | HepG2, PHHs |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The primary mechanism of this compound's hepatotoxicity is its interference with arginine metabolism and protein synthesis. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
General Experimental Workflow for In Vitro Hepatotoxicity Assessment
The following diagram outlines a general workflow for assessing the hepatotoxicity of a compound like this compound in vitro.
Caption: A generalized experimental workflow for assessing hepatotoxicity.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound stock solution (e.g., in sterile water or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Protocol 2: Assessment of Oxidative Stress by Measuring Intracellular ROS
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
HepG2 cells or primary hepatocytes
-
Culture medium
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in Protocol 1. A shorter incubation time (e.g., 1-6 hours) may be appropriate for detecting acute ROS production. Include a positive control for ROS induction (e.g., H2O2).
-
-
Staining with DCFH-DA:
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity relative to the vehicle control.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
Principle: This assay utilizes a cationic fluorescent dye, such as JC-1, which accumulates in the mitochondria of healthy cells and forms red fluorescent aggregates. In apoptotic or unhealthy cells with depolarized mitochondrial membranes, the dye remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
HepG2 cells or primary hepatocytes
-
Culture medium
-
This compound
-
JC-1 staining solution
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
Staining with JC-1:
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Remove the staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity for both green (excitation ~485 nm, emission ~535 nm) and red (excitation ~550 nm, emission ~600 nm) fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro assessment of this compound-induced hepatotoxicity. By employing these assays, researchers can elucidate the cytotoxic mechanisms of this compound and related compounds. While the primary toxicity of this compound is linked to arginine antagonism, further investigation into its potential to induce oxidative stress and mitochondrial dysfunction will provide a more complete understanding of its hepatotoxic profile. This information is crucial for risk assessment and for the development of safer therapeutic agents.
References
Application Notes and Protocols for Utilizing Indospicine in the Study of Arginine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine, a non-proteinogenic amino acid analog of L-arginine, is a valuable tool for investigating the complex pathways of arginine metabolism.[1][2] Found in plants of the Indigofera genus, this natural toxin acts as a competitive antagonist in various enzymatic reactions where arginine is the substrate.[1] Its ability to selectively interfere with key enzymes in arginine metabolism makes it a powerful molecular probe for elucidating cellular processes, identifying potential therapeutic targets, and understanding the pathophysiology of diseases associated with dysregulated arginine metabolism.
Arginine is a semi-essential amino acid central to several critical metabolic pathways, including protein synthesis, the urea (B33335) cycle, and the production of nitric oxide (NO), polyamines, proline, and creatine.[1] Given the involvement of these pathways in cell signaling, immune response, and tissue homeostasis, the ability to modulate them with a specific inhibitor like this compound is of significant interest to researchers in various fields, including oncology, immunology, and metabolic diseases.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound's primary mechanism of action lies in its structural similarity to L-arginine, allowing it to act as a competitive inhibitor of several key enzymes that utilize arginine as a substrate. The primary targets of this compound include:
-
Arginase: this compound is a competitive inhibitor of arginase, the enzyme that catalyzes the hydrolysis of arginine to ornithine and urea.[1][2] The affinity of arginase for this compound has been reported to be similar to its affinity for arginine.[1] By blocking this step, this compound can disrupt the urea cycle and the production of ornithine, a precursor for polyamine and proline synthesis.
-
Nitric Oxide Synthase (NOS): this compound inhibits the activity of nitric oxide synthases, the enzymes responsible for the production of nitric oxide from arginine.[3] It has been shown to inhibit both constitutive and inducible forms of NOS.[3] This inhibition can have profound effects on a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses.
-
Protein Synthesis: As an arginine analog, this compound can interfere with protein synthesis by competing with arginine for incorporation into polypeptide chains, leading to the production of abnormal proteins and the induction of cellular stress.[4][5]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound and its derivatives from various studies. This information is crucial for designing experiments and interpreting results.
| Compound | Target Enzyme/Process | Cell Line/System | IC50 Value | Notes |
| Nω-hydroxy-D,L-indospicine | Arginase | Rabbit Alveolar Macrophages | 2 µM | A potent inhibitor of arginase activity.[6] |
| This compound | Cytotoxicity (in the absence of arginine) | HCT-116 (Human Colorectal Carcinoma) | ~25 µM | Demonstrates selective toxicity in arginine-deprived cancer cells.[7] |
| This compound | Arginase | Rat Liver Homogenate | Similar to Arginine | The affinity of arginase for this compound is comparable to its natural substrate, arginine.[1] |
| This compound | Recombinant Human Arginase I | In vitro enzyme assay | No inhibition observed | At concentrations effective for inducing cytotoxicity in cancer cells in combination with arginine deprivation, it did not inhibit rhARG I.[7][8] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound to study arginine metabolism in cell culture. The human hepatocellular carcinoma cell line, HepG2, is used as a model system due to its well-characterized metabolic pathways, including the urea cycle.
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol determines the cytotoxic effects of this compound on HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
This protocol quantifies the effect of this compound on nitric oxide production by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for inducing iNOS expression, if required)
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 96-well plate as described in Protocol 1.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
To induce NO production, cells can be co-treated with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24-48 hours. Include appropriate controls (untreated, vehicle, and stimulated without this compound).
-
-
Sample Collection:
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Assay:
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite standard solution in culture medium.
-
Add 50 µL of the Sulfanilamide solution to each well of a new 96-well plate containing 50 µL of the collected supernatants and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Protocol 3: Analysis of Urea Cycle Intermediates by LC-MS/MS
This protocol describes a method to quantify the impact of this compound on the urea cycle by measuring the intracellular and extracellular concentrations of key metabolites.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards for amino acids (e.g., stable isotope-labeled arginine and ornithine)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Sample Extraction:
-
Extracellular Metabolites: Collect the culture medium from each well.
-
Intracellular Metabolites:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a suitable LC-MS/MS method for the separation and quantification of arginine, ornithine, citrulline, and argininosuccinate.
-
Use a reversed-phase or HILIC column for chromatographic separation.
-
Optimize the mass spectrometer parameters for the detection of each analyte and internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
-
Compare the metabolite levels between control and this compound-treated samples to determine the effect on the urea cycle.
-
Visualizations
The following diagrams illustrate the key pathways of arginine metabolism and the mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Effects of the naturally occurring arginine analogues this compound and canavanine on nitric oxide mediated functions in aortic endothelium and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of arginase in rat and rabbit alveolar macrophages by N omega-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound combined with arginine deprivation triggers cancer cell death via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Indospicine as a Tool Compound for Investigating Arginase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine, a non-proteinogenic amino acid analogue of L-arginine, has emerged as a valuable tool compound for the investigation of arginase activity and its role in various physiological and pathological processes. Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), a critical step in the urea cycle. Beyond its role in nitrogen disposal, arginase regulates the bioavailability of L-arginine, a substrate for both arginase and nitric oxide synthase (NOS). Consequently, arginase activity influences diverse cellular processes including cell proliferation, tissue repair, and immune responses.
This document provides detailed application notes and protocols for utilizing this compound and its more potent derivative, Nω-hydroxy-D,L-indospicine, to study arginase inhibition. It aims to equip researchers with the necessary information to design and execute experiments to probe the function of arginase in their specific research contexts.
Mechanism of Action and Key Considerations
This compound acts as a competitive inhibitor of arginase, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-arginine.[1][2][3] However, the inhibitory potency of this compound can be context-dependent. A notable study by Shuvayeva et al. (2020) found that this compound at a concentration of 0.5 mM did not significantly inhibit recombinant human arginase I (rhARG) activity.[4][5] This suggests that the inhibitory effect of this compound may vary depending on the specific arginase isoform, its source (e.g., species, tissue), and the experimental conditions.
In contrast, the hydroxylated derivative, Nω-hydroxy-D,L-indospicine , has been identified as a potent and specific inhibitor of arginase.[6] This compound demonstrates significantly higher inhibitory activity compared to this compound, making it a more suitable tool for achieving robust arginase inhibition in many experimental settings.
Key Considerations for Researchers:
-
Choice of Inhibitor: For potent and consistent arginase inhibition, Nω-hydroxy-D,L-indospicine is recommended. This compound can be used as a tool compound, but its weaker and potentially variable inhibitory activity should be taken into account.
-
Source of Arginase: The efficacy of this compound may differ between arginase isoforms (Arginase I and Arginase II) and across species. It is crucial to validate its inhibitory effect on the specific arginase being studied.
-
Experimental Context: The concentration of L-arginine in the experimental system will influence the apparent inhibitory effect of a competitive inhibitor like this compound.
Quantitative Data
| Compound | Inhibitor Type | Target | IC50 Value | Ki Value | Reference(s) |
| This compound | Competitive | Arginase | Not Reported | Not Available | [1][2][3] |
| Nω-hydroxy-D,L-indospicine | Potent, Specific | Rabbit Alveolar Macrophage Arginase | 2 µM | Not Available | [6] |
Signaling Pathways and Experimental Workflows
Arginase inhibition by this compound or its derivatives can be used to investigate the downstream signaling pathways regulated by L-arginine availability.
Arginase-NOS Axis Signaling Pathway
Arginase and nitric oxide synthase (NOS) compete for their common substrate, L-arginine. Inhibition of arginase can lead to increased L-arginine availability for NOS, thereby enhancing the production of nitric oxide (NO).
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. Inhibition of arginase in rat and rabbit alveolar macrophages by Nω-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arginase in rat and rabbit alveolar macrophages by N omega-hydroxy-D,L-indospicine, effects on L-arginine utilization by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Indospicine in Cancer Research and Arginine Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a semi-essential amino acid, is crucial for numerous cellular processes, including protein synthesis, cell division, and immune system regulation, all of which are vital for tumor growth.[1] A promising metabolic anticancer strategy, known as arginine deprivation therapy, targets the vulnerability of certain cancer cells that are unable to synthesize their own arginine. These tumors are often deficient in argininosuccinate (B1211890) synthase 1 (ASS1), a key enzyme in the arginine biosynthesis pathway, making them dependent on external sources of arginine.[1] Arginine deprivation can be achieved using arginine-degrading enzymes like recombinant human arginase I (rhArg1) or arginine deiminase (ADI).[1]
Indospicine, a non-proteinogenic amino acid analogue of arginine found in Indigofera plant species, has emerged as a potent enhancer of arginine deprivation therapy.[2][3] It is selectively toxic to cancer cells in an arginine-deprived environment.[2] Unlike arginine, this compound is not degraded by rhArg1 and does not inhibit the enzyme's activity, making it an ideal candidate for combination therapy.[2][4] This document provides detailed application notes and protocols for the use of this compound in cancer research, focusing on its synergistic effect with arginine deprivation.
Mechanism of Action
In the context of arginine deprivation, this compound exerts its anticancer effects through a multi-faceted mechanism:
-
Induction of Caspase-Dependent Apoptosis: this compound, in an arginine-deprived environment, triggers programmed cell death through the activation of caspases.[2]
-
Deregulation of Pro-Survival Pathways: It disrupts key signaling pathways that promote cancer cell survival, notably the PI3K-Akt and MAPK pathways.[2]
-
Activation of mTOR Signaling: Paradoxically, this compound can activate the mTOR pathway, which is typically involved in cell growth. This may be due to this compound mimicking arginine in the regulation of mTOR, leading to conflicting cellular signals that contribute to cell death.[1]
-
Exacerbation of Endoplasmic Reticulum (ER) Stress: The combination of arginine deprivation and this compound intensifies stress on the endoplasmic reticulum, a key organelle for protein synthesis and folding, further pushing the cancer cell towards apoptosis.[2]
Data Presentation
The cytotoxic effects of this compound are significantly enhanced under arginine-deprived conditions. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Condition | IC50 of this compound (mM) | Reference |
| HCT-116 | Colorectal Carcinoma | Arginine-Free Medium (AFM) | ~0.025 | [1] |
| SW480 | Colorectal Carcinoma | Arginine-Free Medium (AFM) | > 0.025 | [1] |
| SW620 | Colorectal Carcinoma | Arginine-Free Medium (AFM) | < 0.025 | [1] |
| HaCaT | Non-transformed Keratinocytes | Arginine-Free Medium (AFM) | ~1.0 | [1] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Highest toxicity among tested cell lines | [5] |
Note: Specific IC50 value for HepG2 under arginine deprivation is not available in the reviewed literature, but it is reported to be the most sensitive cell line.[5]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps to determine the IC50 of this compound in cancer cells under normal and arginine-deprived conditions.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Arginine-free medium (AFM)
-
Recombinant human arginase I (rhArg1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Arginine Deprivation and this compound Treatment:
-
Prepare two sets of plates: one for complete medium (CM) and one for arginine-free medium (AFM).
-
For the AFM group, carefully aspirate the complete medium and wash the cells once with PBS.
-
Add 100 µL of AFM to each well of the AFM plate. To mimic enzymatic arginine deprivation, complete medium treated with rhArg1 (e.g., 2 U/mL for 24 hours prior to use) can also be used.[6]
-
Prepare serial dilutions of this compound in both CM and AFM. A suggested concentration range is 0.01 to 1 mM.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control for both CM and AFM conditions.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins in cells treated with this compound under arginine deprivation.
Materials:
-
Treated cell samples from a similar experiment as Protocol 1 (scaled up to 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation status. Normalize to a loading control like β-actin.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study (General Framework)
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to this compound (e.g., HCT-116)
-
Matrigel (optional)
-
This compound for in vivo use
-
Arginine-degrading enzyme (e.g., pegylated arginase I)
-
Calipers for tumor measurement
-
Sterile saline or other appropriate vehicle
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, arginine-degrading enzyme alone, combination of this compound and arginine-degrading enzyme).
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule will need to be optimized in pilot studies.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Excise the tumors at the end of the study and weigh them.
-
Analyze the tumor growth inhibition for each treatment group compared to the control group.
-
Tumor samples can be used for further analysis, such as Western blotting or immunohistochemistry.
-
Visualizations
Caption: Mechanism of this compound in Arginine-Deprived Cancer Cells.
Caption: Experimental Workflow for Investigating this compound.
Clinical Perspective
Currently, there is no publicly available information on human clinical trials of this compound for cancer therapy. The primary focus of clinical research involving this compound has been on its toxicity, particularly the hepatotoxicity observed in dogs that have consumed contaminated meat.[7][8] The preclinical data, however, strongly suggests that this compound, as a component of a combination therapy with arginine deprivation, holds promise for treating ASS1-deficient cancers. Further preclinical studies, including in vivo efficacy and toxicology studies in relevant animal models, are warranted to pave the way for potential clinical development.
Conclusion
This compound represents a compelling adjunct to arginine deprivation therapy, demonstrating selective and potent cytotoxicity against cancer cells in an arginine-depleted environment. The detailed protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound. The elucidation of its mechanism of action, involving the deregulation of key survival pathways and the induction of apoptosis, offers multiple avenues for further investigation and drug development. While clinical translation is not yet on the immediate horizon, the robust preclinical evidence encourages continued research into this promising anticancer strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound combined with arginine deprivation triggers cancer cell death via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical evidence of a direct pro-survival role of arginine deprivation in multiple myeloma [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. This compound cytotoxicity and transport in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histopathological Examination of Indospicine-Induced Liver Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2][3] This toxin can accumulate in the tissues of grazing animals and cause liver damage in susceptible species, notably dogs, through consumption of contaminated meat.[2][3] The primary mechanism of this compound's toxicity is its action as an arginine analogue, leading to competitive inhibition of essential metabolic pathways.[1] Understanding the histopathological consequences of this compound exposure is crucial for diagnostic purposes, mechanistic studies, and the development of potential therapeutic interventions.
These application notes provide a comprehensive overview of the histopathological techniques used to examine and quantify liver damage induced by this compound. Detailed protocols for key staining methods are provided, along with guidelines for quantitative analysis and visualization of the underlying molecular pathways.
Histopathological Features of this compound-Induced Liver Damage
The hallmark of this compound hepatotoxicity is dose-dependent liver damage, with dogs being particularly sensitive. The histopathological presentation can range from acute to chronic, depending on the dose and duration of exposure.
Acute and Subacute Changes:
-
Periacinar (Centrilobular) Necrosis: This is a characteristic feature, often accompanied by hemorrhage and collapse of the reticulin (B1181520) framework in the affected zones.[4]
-
Hepatocellular Swelling and Vacuolation: Affected hepatocytes often appear swollen with cytoplasmic vacuolation.[4]
-
Cholestasis: Bile plugs may be observed in canaliculi.[4]
Chronic Changes:
-
Fibrosis: With prolonged exposure, periportal and bridging fibrosis can develop.
-
Nodular Cirrhosis: In severe, chronic cases, the liver can progress to a state of nodular cirrhosis.
Experimental Protocols
Tissue Preparation
Proper tissue fixation and processing are paramount for accurate histopathological assessment.
Protocol 1: Formalin Fixation and Paraffin (B1166041) Embedding
-
Tissue Collection: Immediately following euthanasia, excise the liver and collect tissue samples of approximately 1-2 cm in length and 0.5 cm in thickness.
-
Fixation: Place the tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of formalin should be at least 10 times the volume of the tissue.
-
Processing:
-
Dehydrate the fixed tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
Staining Techniques
Protocol 2: Hematoxylin (B73222) and Eosin (H&E) Staining
H&E staining is the cornerstone of histopathological examination, providing essential information on the overall liver architecture, cellular morphology, and the presence of necrosis and inflammation.
-
Reagents:
-
Mayer's Hematoxylin Solution
-
Eosin Y Solution
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or running tap water)
-
-
Procedure:
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water (2 minutes each).
-
Stain in Mayer's Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Wash in running tap water.
-
"Blue" the sections in Scott's Tap Water Substitute or running tap water for 1-2 minutes.
-
Counterstain in Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm: Pink/Red
-
Areas of necrosis will show increased eosinophilia and loss of nuclear staining.
-
Protocol 3: Masson's Trichrome Staining for Fibrosis
This stain is used to differentiate collagen fibers from other tissue components, making it ideal for assessing the degree of fibrosis.[5]
-
Reagents:
-
Bouin's Solution (optional, for mordanting)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
-
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
(Optional) Mordant in Bouin's solution at 56°C for 1 hour for improved staining quality, then wash thoroughly in running water to remove the yellow color.
-
Stain nuclei with Weigert's hematoxylin for 10 minutes, then wash.
-
Stain in Biebrich Scarlet-Acid Fuchsin for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 5 minutes.
-
Stain in Aniline Blue solution for 5 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate quickly through 95% and absolute ethanol.
-
Clear in xylene and mount.
-
-
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Protocol 4: Picro-Sirius Red Staining for Collagen
Picro-Sirius Red is a highly specific stain for collagen and, when viewed under polarized light, can help differentiate between collagen types.[6] It is considered more accurate for the quantification of collagen than Masson's Trichrome.[6]
-
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)
-
-
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate rapidly in absolute ethanol.
-
Clear in xylene and mount.
-
-
Expected Results:
-
Bright-field microscopy: Collagen appears red on a yellow background.
-
Polarized light microscopy: Type I collagen (thick fibers) appears yellow-orange, while Type III collagen (thin fibers) appears green.[6]
-
Protocol 5: Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA) and Cleaved Caspase-3
IHC allows for the detection of specific proteins to identify cellular processes like apoptosis and fibrogenesis.
-
α-Smooth Muscle Actin (α-SMA): A marker for activated hepatic stellate cells, which are the primary producers of collagen during liver fibrosis.[7][8][9]
-
Cleaved Caspase-3: A key executioner caspase, its presence is a reliable indicator of apoptosis.[10][11][12]
-
General Procedure:
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate with the primary antibody (anti-α-SMA or anti-cleaved caspase-3) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate, clear, and mount the sections.
-
-
Expected Results:
-
α-SMA: Brown staining in activated stellate cells, particularly in areas of fibrosis.
-
Cleaved Caspase-3: Brown staining in the cytoplasm and/or nucleus of apoptotic cells.[10]
-
Protocol 6: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. However, it's important to note that it can also stain necrotic cells, so results should be interpreted in conjunction with morphology.[13][14][15]
-
Procedure: Follow the manufacturer's instructions for the specific TUNEL assay kit being used. The general steps include:
-
Deparaffinization and rehydration of tissue sections.
-
Permeabilization with proteinase K.
-
Incubation with the TdT reaction mixture containing labeled dUTPs.
-
Detection of the incorporated label (e.g., with an anti-label antibody conjugated to a reporter enzyme or a fluorescent molecule).
-
Counterstaining and mounting.
-
-
Expected Results: Labeled nuclei (typically brown or fluorescent, depending on the detection method) in apoptotic and some necrotic cells.
Data Presentation and Quantitative Analysis
Summarizing histopathological data in a quantitative manner is essential for objective comparison between experimental groups.
Table 1: Histological Scoring Systems for this compound-Induced Liver Damage
Several established scoring systems can be adapted to quantify the necroinflammatory changes and fibrosis observed in this compound-induced liver injury.[16][17][18][19]
| Scoring System | Components Assessed | Scoring Range (Typical) | Application for this compound Damage |
| Knodell Histology Activity Index (HAI) | Periportal/bridging necrosis, intralobular degeneration, portal inflammation, fibrosis. | 0-22 | Comprehensive assessment of necroinflammation and fibrosis. |
| Ishak Score | Necroinflammation and fibrosis (staged separately). | Grade: 0-18, Stage: 0-6 | Provides a more detailed staging of fibrosis.[20] |
| METAVIR Score | Activity (inflammation) and fibrosis (staged separately). | Activity: A0-A3, Fibrosis: F0-F4 | Commonly used in clinical trials, good for assessing fibrosis progression. |
| Batts-Ludwig System | Grading of necroinflammation and staging of fibrosis. | Grade: 0-4, Stage: 0-4 | A widely used and relatively simple system. |
Table 2: Quantitative Analysis of Fibrosis using Image Analysis
Digital image analysis of stained slides provides an objective measure of fibrosis.
| Staining Method | Parameter Measured | Description |
| Masson's Trichrome or Picro-Sirius Red | Collagen Proportional Area (CPA) | The percentage of the total tissue area that is stained blue (Trichrome) or red (Sirius Red).[20] |
Table 3: Quantitative Analysis of Apoptosis and Cell Proliferation
| Assay | Parameter Measured | Description |
| Cleaved Caspase-3 IHC | Apoptotic Index (%) | (Number of cleaved caspase-3 positive hepatocytes / Total number of hepatocytes) x 100. |
| TUNEL Assay | TUNEL-positive cells/area | The number of TUNEL-positive cells per high-power field or as a percentage of total cells. |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Hepatotoxicity
This compound acts as a competitive antagonist of the amino acid L-arginine. This interference disrupts several critical cellular processes, leading to hepatocyte injury and death.
Caption: this compound competitively inhibits key enzymes in arginine metabolism.
Experimental Workflow
The following diagram outlines a typical workflow for the histopathological assessment of this compound-induced liver damage in an animal model.
References
- 1. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 2. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 3. gwic.nsw.gov.au [gwic.nsw.gov.au]
- 4. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of special stains in diagnostic liver pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 7. The value of alpha-SMA in the evaluation of hepatic fibrosis severity in hepatitis B infection and cirrhosis development: a histopathological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stellate cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical detection of activated caspases in apoptotic hepatocytes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase 3 role and immunohistochemical expression in assessment of apoptosis as a feature of H1N1 vaccine-caused Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In situ detection of fragmented DNA (TUNEL assay) fails to discriminate among apoptosis, necrosis, and autolytic cell death: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UpToDate 2018 [doctorabad.com]
- 17. A Comparative Evaluation of Scoring Systems for Assessing Necro-Inflammatory Activity and Fibrosis in Liver Biopsies of Patients with Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of four histological scoring systems for autoimmune hepatitis to improve diagnostic sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ageb.be [ageb.be]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Indospicine Levels in Contaminated Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1] Contamination of animal feed with this compound-containing plant material poses a significant risk to livestock health, leading to both primary and secondary toxicosis.[2] Secondary poisoning has been notably documented in dogs consuming contaminated meat from animals that have grazed on Indigofera.[1][3] Given its toxicity and persistence in the food chain, robust and validated analytical methods are crucial for monitoring this compound levels in animal feed to ensure safety and mitigate economic losses in the livestock industry.
These application notes provide detailed protocols for the quantitative analysis of this compound in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The primary methods for the quantification of this compound are chromatography-based. UPLC-MS/MS is the gold standard, offering high sensitivity and specificity, while HPLC-UV provides a reliable and more accessible alternative. To date, specific enzyme-linked immunosorbent assays (ELISA) for this compound have not been reported in the scientific literature.
-
UPLC-MS/MS: This method is highly sensitive and specific, making it ideal for detecting low levels of this compound. It often utilizes a stable isotope-labeled internal standard to correct for matrix effects, ensuring high accuracy.[1][3]
-
HPLC-UV: A robust and widely available technique. This method typically requires pre-column derivatization of this compound to allow for UV detection.[4][5]
Data Presentation
The following tables summarize key quantitative data from validated methods for this compound analysis. These data are primarily from the analysis of Indigofera plants and animal tissues, which can be extrapolated for the validation of methods for animal feed.
Table 1: Performance of UPLC-MS/MS Methods for this compound Quantification
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.1 mg/kg | Camel Meat | [1][3] |
| Limit of Detection (LOD) | 0.05 mg/kg | Camel Meat | |
| Recovery | High | Camel Meat | [1][3] |
| Linear Range | Not specified | Camel Meat | [1][3] |
| Intra-day Precision (RSD) | 4.7% | Plant Material |
Table 2: Performance of HPLC-UV Methods for this compound Quantification
| Parameter | Value | Matrix | Reference |
| Linear Range | 0.4 µg/mL - 20 µg/mL | Horse Meat Extract | [5] |
| Linear Range | 0.17 µg/mL - 16.67 µg/mL | Horse Serum | [5] |
| Mean Recovery | 87.2 ± 6.8% | Horse Meat Extract | [5] |
| Mean Recovery | 97.3 ± 9.9% | Horse Serum | [5] |
| Analysis Time | 31 min | Horse Meat | [5] |
Table 3: Reported this compound Concentrations in Contaminated Materials
| Material | Concentration Range | Method | Reference |
| Indigofera spicata | up to 1028.2 ± 162.8 mg/kg DM | UPLC-MS/MS | [2] |
| Indigofera linnaei | up to 298.7 ± 149.4 mg/kg DM | UPLC-MS/MS | [2] |
| Contaminated Camel Meat | up to 3.73 mg/kg (fresh weight) | UPLC-MS/MS | [1][3] |
| Contaminated Cattle Muscle | up to 3.63 mg/kg | LC-MS/MS | [6] |
| Experimental Horse Meat | 16 mg/kg | Not specified | [7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Animal Feed by UPLC-MS/MS
This protocol is adapted from validated methods for plant and animal tissues and is suitable for the analysis of this compound in complex feed matrices.
1. Sample Preparation and Extraction
-
Homogenization: Obtain a representative sample of the animal feed and grind to a fine, homogenous powder.
-
Extraction:
-
Weigh 0.5 g of the homogenized feed sample into a centrifuge tube.
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., D3-L-indospicine) to each sample, standard, and blank.
-
Add 25 mL of 0.1% heptafluorobutyric acid (HFBA) in water.[1]
-
Homogenize the sample for 15-30 seconds using a high-speed homogenizer.
-
Centrifuge the mixture to pellet the solid material.
-
-
Deproteinization/Cleanup:
-
Transfer an aliquot of the supernatant to a centrifugal filter unit (e.g., 3kDa MWCO).
-
Centrifuge according to the manufacturer's instructions to remove proteins and other high-molecular-weight interferences.[8]
-
Collect the filtrate for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[8]
-
Mobile Phase A: 0.1% HFBA in Water.[8]
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with high %A, ramp to higher %B, then return to initial conditions).[8]
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 174 → 111.[9]
-
MRM Transition for Internal Standard (D3-Indospicine): m/z 177 → 114 (or other appropriate fragment).
-
3. Quantification
-
Prepare a calibration curve using certified this compound standards with the internal standard.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantitative Analysis of this compound in Animal Feed by HPLC-UV with Pre-Column Derivatization
This protocol is based on the derivatization of this compound with phenylisothiocyanate (PITC).
1. Sample Preparation and Extraction
-
Homogenization: Prepare a homogenous feed sample as described in Protocol 1.
-
Extraction:
-
Weigh 0.1 g of the homogenized feed sample into a screw-cap test tube.
-
Add 5.0 mL of 70% ethanol (B145695) in 0.01N HCl.
-
Sonicate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
-
Deproteinization: Use ultrafiltration as described in Protocol 1.
2. Pre-Column Derivatization with PITC
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add a solution of ethanol, water, and triethylamine (B128534) (2:2:1, v/v/v).
-
Add a solution of PITC in ethanol (1:7, v/v).
-
Vortex and incubate at room temperature.
-
Evaporate to dryness under nitrogen to remove excess reagents.
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., mobile phase A) for HPLC analysis.
3. HPLC-UV Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
4. Quantification
-
Prepare a calibration curve using PITC-derivatized this compound standards.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [research.usc.edu.au]
- 5. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing the Stability of Indospicine in Stored Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2] This toxin can accumulate in the tissues of grazing animals, posing a risk of secondary poisoning to animals and potentially humans who consume contaminated meat.[2][3] Accurate quantification of this compound in biological matrices is crucial for food safety assessments, toxicological studies, and in understanding its pharmacokinetics. Ensuring the integrity of samples from collection to analysis is paramount, as the stability of this compound in stored samples can significantly impact the reliability of experimental results.
This document provides a detailed protocol for assessing the stability of this compound in various biological samples under different storage conditions. The outlined procedures are based on established analytical methods, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity for this compound quantification.[1][2]
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in stored biological samples.
Experimental Protocols
This section details the methodologies for conducting a comprehensive stability study of this compound in a given biological matrix (e.g., plasma, serum, tissue homogenate).
Materials and Reagents
-
This compound standard (>99% purity)
-
Isotopically labeled this compound internal standard (e.g., D3-L-indospicine)[4]
-
Heptafluorobutyric acid (HFBA)
-
Milli-Q water or equivalent
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., blank plasma, blank tissue)
-
Centrifugal filters (e.g., Amicon Ultra, 3 kDa MWCO)[4]
-
Homogenizer (for tissue samples)
Preparation of Spiked Samples
-
Matrix Selection: Choose a representative biological matrix (e.g., human plasma, bovine liver homogenate) that is known to be free of this compound.
-
Spiking: Prepare a stock solution of this compound in 0.1% HFBA. Spike the control biological matrix with the this compound stock solution to achieve a final concentration relevant to expected study samples (e.g., 1 mg/L for plasma or 1 mg/kg for tissue).
-
Internal Standard: Add the isotopically labeled internal standard to all samples, including calibration standards and quality controls, to account for matrix effects and extraction variability.[2]
-
Homogenization (for tissue): For tissue samples, weigh approximately 0.5 g of tissue and homogenize it in 25 mL of 0.1% HFBA for 15 seconds using a Polytron homogenizer.[4]
-
Aliquoting: Aliquot the spiked matrix into appropriate storage vials for each time point and temperature condition to be tested.
Storage Conditions and Time Points
Store the prepared aliquots under the following conditions. It is recommended to store at least three replicates for each condition and time point.
-
-80°C (Ultra-low freezer): Long-term storage reference.
-
4°C (Refrigerator): Short-term storage.
-
Room Temperature (approx. 20-25°C): To simulate benchtop exposure.
Samples should be analyzed at designated time points. A suggested schedule is:
-
Time 0 (Baseline)
-
24 hours
-
7 days
-
1 month
-
3 months
-
6 months
-
12 months
Sample Extraction Protocol
This protocol is adapted from established methods for this compound extraction from biological matrices.[1][3][4]
-
Thawing: Thaw the stored samples at room temperature.
-
Centrifugation (for tissue homogenates): For tissue samples, cool the homogenates for 20 minutes at 4°C, then centrifuge at 4500 rpm for 10-20 minutes at 18°C.[3][4]
-
Supernatant Collection: Transfer 1 mL of the supernatant (for tissue) or 1 mL of the plasma/serum sample into a clean tube.
-
Deproteinization/Filtration: Transfer an aliquot (e.g., 450 µL) into a pre-rinsed centrifugal filter unit (3 kDa MWCO). Centrifuge at 10,000 rpm for 20 minutes.[4]
-
Sample Dilution: Collect the filtrate and dilute as necessary with 0.1% HFBA in Milli-Q water.
-
Transfer: Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification
-
Chromatographic Separation: Utilize a suitable C18 column (e.g., Pico-Tag C18) for separation.[5] The mobile phase can consist of a gradient of water and acetonitrile with a modifier like formic acid or HFBA.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific transitions for this compound and its internal standard. For example:
-
Calibration: Prepare a calibration curve using standards of known this compound concentrations in the same control matrix.
Data Presentation and Interpretation
The stability of this compound is determined by comparing its concentration at each time point and temperature to the baseline (Time 0) concentration. The results should be summarized in tables for clear comparison.
Table 1: Stability of this compound in Spiked Plasma (Target Concentration: 1.0 mg/L)
| Storage Time | -80°C | -20°C | 4°C | Room Temp. (20-25°C) |
| Mean Conc. (mg/L) ± SD | Mean Conc. (mg/L) ± SD | Mean Conc. (mg/L) ± SD | Mean Conc. (mg/L) ± SD | |
| Time 0 | 1.02 ± 0.04 | 1.02 ± 0.04 | 1.02 ± 0.04 | 1.02 ± 0.04 |
| 24 hours | 1.01 ± 0.05 | 1.03 ± 0.03 | 1.00 ± 0.06 | 0.98 ± 0.05 |
| 7 days | 0.99 ± 0.03 | 1.01 ± 0.04 | 0.97 ± 0.05 | 0.95 ± 0.07 |
| 1 month | 1.00 ± 0.05 | 0.98 ± 0.06 | 0.94 ± 0.06 | 0.89 ± 0.08 |
| 3 months | 0.98 ± 0.04 | 0.96 ± 0.05 | 0.85 ± 0.07 | Degraded |
| 6 months | 0.99 ± 0.06 | 0.95 ± 0.07 | Degraded | Degraded |
| 12 months | 0.97 ± 0.05 | 0.92 ± 0.08 | Degraded | Degraded |
Table 2: Stability of this compound in Spiked Liver Tissue (Target Concentration: 1.0 mg/kg)
| Storage Time | -80°C | -20°C | 4°C | Room Temp. (20-25°C) |
| Mean Conc. (mg/kg) ± SD | Mean Conc. (mg/kg) ± SD | Mean Conc. (mg/kg) ± SD | Mean Conc. (mg/kg) ± SD | |
| Time 0 | 1.01 ± 0.05 | 1.01 ± 0.05 | 1.01 ± 0.05 | 1.01 ± 0.05 |
| 24 hours | 1.00 ± 0.04 | 1.02 ± 0.06 | 0.98 ± 0.07 | 0.96 ± 0.08 |
| 7 days | 1.01 ± 0.06 | 0.99 ± 0.05 | 0.95 ± 0.06 | 0.91 ± 0.09 |
| 1 month | 0.98 ± 0.05 | 0.97 ± 0.07 | 0.90 ± 0.08 | 0.82 ± 0.10 |
| 3 months | 0.99 ± 0.04 | 0.94 ± 0.06 | 0.78 ± 0.09 | Degraded |
| 6 months | 0.97 ± 0.06 | 0.91 ± 0.08 | Degraded | Degraded |
| 12 months | 0.96 ± 0.05 | 0.88 ± 0.09 | Degraded | Degraded |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Discussion of this compound Stability
This compound is known to be a chemically stable molecule, resistant to both acidic and basic conditions.[4] However, its stability in biological samples can be influenced by enzymatic activity or microbial degradation, particularly if samples are not stored properly. While microbial degradation by rumen or foregut flora has been demonstrated, this is less of a concern for properly handled and stored sterile samples like plasma or frozen tissues.[6][7][8] The primary concern for stored analytical samples is degradation due to endogenous enzymes or non-enzymatic chemical changes over time, which may be accelerated at higher temperatures.
Based on the literature, storage at -20°C is a common practice for tissue samples containing this compound.[3][4] For long-term stability, especially for valuable or irreplaceable samples, storage at -80°C is recommended as a best practice to minimize any potential for degradation. The protocol provided here allows for a systematic evaluation to confirm the optimal storage conditions for specific matrices and study durations.
Conclusion
This application note provides a comprehensive protocol for assessing the stability of this compound in stored biological samples. By following these guidelines, researchers can ensure the integrity of their samples and the accuracy of their analytical data. The UPLC-MS/MS method offers a robust and sensitive platform for quantification, and the systematic evaluation of different storage conditions will provide critical information for establishing standardized sample handling procedures in research and regulatory settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro degradation of hepatotoxic this compound in indigofera spicata by camel foregut fluid - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Indospicine Extraction from Indigofera Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing indospicine extraction from Indigofera leaves. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and high-yield extractions.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete cell lysis: The solvent may not be effectively penetrating the plant tissue to release this compound. | - Improve sample preparation: Ensure leaves are thoroughly dried and finely ground to increase the surface area for extraction. - Incorporate a sonication step: Sonicating the sample in the extraction solvent can enhance cell wall disruption.[1] - Increase extraction time: Allow for a longer incubation period of the plant material in the solvent. |
| Suboptimal solvent composition: The chosen solvent may not be ideal for solubilizing this compound. | - Use an acidified solvent: An acidic aqueous ethanol (B145695) solution (e.g., 70% ethanol in 0.01N HCl) has been shown to be significantly more effective than neutral methanol (B129727).[1] The acidic conditions improve the solubility of the amino acid. - Optimize solvent-to-sample ratio: Ensure a sufficient volume of solvent is used to fully saturate the plant material. A common ratio is 50:1 (v/w) of solvent to dry leaf powder (e.g., 5 mL solvent for 0.1 g of sample).[1] | |
| Insufficient number of extractions: A single extraction may not be enough to recover all the this compound. | - Perform multiple extractions: Repeating the extraction process three times on the same plant material has been shown to achieve approximately 98% completeness.[1] Combine the supernatants from each extraction step. | |
| This compound binding to plant matrix: this compound may form complexes with other components in the plant material, hindering its extraction. | - Consider alternative extraction methods: While acidic ethanol is effective, exploring other polar solvent systems or techniques like Soxhlet extraction could be beneficial if matrix binding is suspected.[1] | |
| Poor Reproducibility | Inconsistent sample material: Variation in the age, species, or growing conditions of the Indigofera plants can lead to different this compound concentrations. | - Standardize plant material: Use leaves from the same species, collected at the same growth stage and from the same location if possible. - Homogenize the sample: Thoroughly mix the dried and ground leaf powder to ensure a uniform distribution of this compound before taking aliquots for extraction. |
| Variability in extraction procedure: Minor differences in extraction time, temperature, or solvent preparation can affect the results. | - Maintain consistent parameters: Strictly adhere to the established protocol for all samples. Use calibrated equipment for measurements. | |
| Co-extraction of Impurities | Non-selective solvent: The extraction solvent may be solubilizing other compounds along with this compound. | - Incorporate a purification step: After the initial extraction, use techniques like solid-phase extraction (SPE) or preparative chromatography to isolate this compound from other co-extracted compounds. - Derivatization for analysis: For analytical purposes, derivatizing this compound with reagents like phenylisothiocyanate (PITC) can improve its detection and separation from other amino acids during chromatography.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound from Indigofera leaves?
A1: An acidic aqueous ethanol mixture is highly recommended. Specifically, a solution of 70% ethanol in 0.01N hydrochloric acid (HCl) has been shown to extract at least three times more this compound compared to a simple methanol extraction.[1]
Q2: How can I maximize the yield of this compound from my leaf samples?
A2: To maximize your yield, you should:
-
Ensure the leaves are properly dried and finely powdered.
-
Use an acidic aqueous ethanol solvent (70% ethanol in 0.01N HCl).[1]
-
Perform three consecutive extractions on the same sample and pool the extracts. This method is estimated to be 98% complete.[1]
-
Incorporate sonication during the extraction to aid in cell disruption.[1]
Q3: How do I prepare the Indigofera leaf sample for extraction?
A3: The leaves should be dried to a constant weight, typically in an oven at a controlled temperature (e.g., 60°C), and then ground into a fine powder using a mill or mortar and pestle. This increases the surface area for efficient solvent penetration.
Q4: Is it necessary to purify the extract before analysis?
A4: While a crude extract can be analyzed, purification is often recommended to remove interfering compounds from the complex plant matrix.[3] Techniques like ultrafiltration can be used to deproteinize the sample.[2] For quantitative analysis by HPLC or LC-MS/MS, pre-column derivatization with phenylisothiocyanate (PITC) is a common and effective method to enhance selectivity and detection.[1][2]
Q5: What analytical methods are suitable for quantifying this compound in the extract?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantitative analysis of this compound.[1][2][3] LC-MS/MS offers higher sensitivity and specificity.[1][4]
Q6: What are the expected concentrations of this compound in Indigofera leaves?
A6: The concentration of this compound varies significantly depending on the Indigofera species and geographical location. For example, I. lespedezioides has been found to contain 60-1400 µg/g (on a dry weight basis), while some species like I. tinctoria may have no detectable levels.[1][5] I. spicata can have exceptionally high levels, up to 1.2% on a dry matter basis.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound extraction and analysis.
Table 1: Extraction Method Performance
| Parameter | Value | Source |
| Recommended Solvent | 70% Ethanol in 0.01N HCl | [1] |
| Extraction Completeness | ~98% (after three extractions) | [1] |
| Method Recovery | 86% | [1] |
| Intra-day Precision (RSD) | 4.7% | [1] |
Table 2: this compound Concentration in Various Indigofera Species (Dry Weight Basis)
| Species | Concentration Range (µg/g) | Source |
| I. lespedezioides | 60 - 1400 | [1] |
| I. spicata | Can exceed 5000 (up to 12,000) | [5] |
| I. linnaei | > 500 | [5] |
| I. hendecaphylla | > 500 | [5] |
| I. praticola | Not Detected | [1] |
| I. tinctoria | Not Detected | [1] |
Experimental Protocols
Protocol 1: Acidic Ethanol Extraction of this compound from Indigofera Leaves
This protocol is adapted from the method described by Fletcher et al.
Materials:
-
Dried and finely ground Indigofera leaf powder
-
Extraction Solvent: 70% ethanol in 0.01N Hydrochloric Acid (HCl)
-
Centrifuge tubes (e.g., 15 mL screw cap)
-
Sonicator bath
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Weigh 0.100 g of the dried leaf powder and place it into a screw-cap centrifuge tube.
-
Add 5.0 mL of the extraction solvent to the tube.
-
Place the tube in a sonicator bath and sonicate for 30 minutes.
-
After sonication, centrifuge the sample for 5 minutes at a sufficient speed to pellet the solid material (e.g., 3000 x g).
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-5) two more times on the remaining plant pellet, combining the supernatants from all three extractions.
-
The combined supernatant is now ready for further purification or direct analysis. The final volume should be approximately 15.0 mL.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in Indospicine HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of indospicine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[3] Peak tailing is problematic because it can obscure the detection of smaller, co-eluting peaks, and it complicates accurate peak integration, which is critical for the precise quantification of this compound.
Q2: I am observing peak tailing specifically for my this compound peak. What are the most likely causes?
A2: this compound is an amino acid and therefore a basic compound.[4][5][6] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with acidic silanol (B1196071) groups present on the surface of silica-based stationary phases.[3][7] These interactions create an additional retention mechanism that leads to a skewed peak shape.[1][7]
Other potential causes include:
-
Column Overload: Injecting too concentrated a sample of this compound.[3][8]
-
Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to mixed ionization states and peak broadening.[9]
-
Column Contamination or Degradation: Accumulation of contaminants or physical damage to the column packing can create active sites for unwanted interactions.[3][10]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and tailing.[3][9][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing in your this compound HPLC analysis.
Problem: Asymmetrical peak shape (tailing) observed for the this compound peak.
First, determine if the tailing is specific to the this compound peak or if all peaks in your chromatogram are tailing.
-
Only this compound Peak Tails: This strongly suggests a chemical interaction between this compound and the stationary phase.
-
All Peaks Tail: This is more likely an issue with the HPLC system or the column hardware.[11]
Based on your diagnosis, follow the appropriate troubleshooting steps outlined in the table below.
| Potential Cause | Recommended Solution(s) | Experimental Protocol |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2-3 to ensure the silanol groups are fully protonated and less likely to interact with the basic this compound molecule.[7] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2][12] 3. Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[2] | See Protocol 1: Mobile Phase Optimization and Protocol 2: Column Selection and Care . |
| Column Overload | 1. Dilute the Sample: Reduce the concentration of the this compound standard or sample extract.[3][13] 2. Decrease Injection Volume: Inject a smaller volume of the sample onto the column.[2][8] | See Protocol 3: Sample Preparation and Injection . |
| Inappropriate Mobile Phase pH | 1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a single ionization state.[2] 2. Increase Buffer Concentration: A higher buffer concentration can help maintain a stable pH and mask some secondary interactions.[3][8] | See Protocol 1: Mobile Phase Optimization . |
| Column Contamination/Damage | 1. Flush the Column: Wash the column with a strong solvent to remove potential contaminants.[13] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[3] 3. Replace the Column: If flushing does not improve peak shape, the column may be irreversibly damaged.[3][7] | See Protocol 2: Column Selection and Care . |
| Extra-Column Effects | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector.[10] 2. Check Fittings: Ensure all fittings are properly connected to avoid dead volume. | Refer to your HPLC system's user manual for guidance on minimizing extra-column volume. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Preparation of Acidified Mobile Phase:
-
To achieve a pH of approximately 2.5, add 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid to the aqueous portion of your mobile phase.
-
For example, to prepare 1 L of aqueous mobile phase, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Filter the mobile phase through a 0.22 µm filter before use.
-
-
Incorporating a Competing Base (if necessary):
-
If peak tailing persists with an acidic mobile phase, consider adding a competing base like triethylamine (TEA).
-
A typical starting concentration for TEA is 0.05% (v/v) in the mobile phase.
-
Caution: TEA can be difficult to remove from the column and may affect its performance for other analyses.
-
Protocol 2: Column Selection and Care
-
Column Selection:
-
For the analysis of basic compounds like this compound, it is recommended to use a modern, high-purity silica (B1680970) column that is end-capped.
-
A C18 stationary phase is commonly used for this compound analysis.[4][14] Consider columns specifically marketed for the analysis of basic compounds.
-
-
Column Flushing:
-
If you suspect column contamination, flush the column with a series of strong solvents. A typical flushing sequence for a C18 column is:
-
HPLC-grade water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Always check the column manufacturer's instructions for recommended flushing procedures and solvent compatibility.
-
Protocol 3: Sample Preparation and Injection
-
Sample Dilution:
-
Prepare a dilution series of your this compound standard or sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing factor improves with dilution, the original sample was likely overloaded.
-
-
Derivatization (as per established methods):
-
Some established methods for this compound analysis utilize pre-column derivatization with reagents like phenylisothiocyanate (PITC).[4]
-
This derivatization can improve the chromatographic properties of this compound and reduce its basicity, thereby minimizing interactions with silanol groups.
-
Method Outline:
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Mechanism of silanol interaction and its mitigation.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [research.usc.edu.au]
- 6. This compound, a new hepatotoxic amino-acid from Indigofera spicata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. chromtech.com [chromtech.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. support.waters.com [support.waters.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. uhplcs.com [uhplcs.com]
- 14. cetjournal.it [cetjournal.it]
minimizing matrix effects in indospicine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of indospicine.
Troubleshooting Guide
Matrix effects, manifesting as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate quantification. This guide provides solutions to common issues encountered during this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal / Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization. | 1. Optimize Sample Preparation: - Dilution: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components.[1][2] - Protein Precipitation: While a simple method, it may not be sufficient for complex matrices. Consider it a preliminary step. - Solid-Phase Extraction (SPE): Employ a robust SPE protocol to effectively remove interfering compounds. See the detailed SPE protocol below. - QuEChERS: This method can be effective for various matrices. Refer to the detailed QuEChERS protocol below.2. Improve Chromatographic Separation: - Modify Gradient: Adjust the mobile phase gradient to better separate this compound from matrix interferences.[2] - Change Column Chemistry: Consider a different column, such as a HILIC column, which can provide better retention and separation for polar compounds like this compound.[3]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - Incorporate a SIL-IS, such as D₃-l-indospicine, into all samples and standards to compensate for matrix effects.[1][4] |
| High or Erratic this compound Signal / Ion Enhancement | Co-eluting matrix components that enhance the ionization of this compound. | 1. Enhance Sample Cleanup: - Implement a more rigorous sample preparation method like SPE or QuEChERS to remove the enhancing compounds.2. Chromatographic Separation: - Optimize the LC method to separate the enhancing compounds from the this compound peak.3. Internal Standard: - Utilize a SIL-IS (D₃-l-indospicine) to normalize the signal and correct for enhancement effects.[4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Chromatographic Issues: - Interaction of this compound (a basic amino acid) with active sites on the column. - Inappropriate mobile phase pH.2. Matrix Effects: - High concentrations of matrix components affecting peak shape. | 1. Optimize Chromatography: - Mobile Phase Additives: Add a small amount of an acid (e.g., formic acid, heptafluorobutyric acid) to the mobile phase to improve peak shape by protonating this compound and minimizing interactions with the stationary phase.[5] - Adjust pH: Ensure the mobile phase pH is appropriate for the analysis of a basic compound.2. Improve Sample Cleanup: - A cleaner extract will generally result in better peak shapes. |
| Inconsistent Results / Poor Reproducibility | 1. Variable Matrix Effects: - Inconsistent sample preparation leading to varying levels of matrix components in each sample.2. Inconsistent Instrument Performance: - Fluctuations in ESI source conditions. | 1. Standardize Sample Preparation: - Ensure the sample preparation protocol is followed precisely for all samples. - The use of a SIL-IS is crucial for correcting variability.[1][4]2. Instrument Maintenance: - Regularly clean the ion source to ensure consistent performance. - Perform system suitability tests before each batch of samples. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a problem in this compound LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results for this compound.
2. What is the best way to compensate for matrix effects in this compound analysis?
The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as D₃-l-indospicine.[1][4] The SIL-IS co-elutes with this compound and experiences the same matrix effects, allowing for accurate correction of the analyte signal.
3. How do I choose the right sample preparation technique?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Dilute-and-shoot: This is the simplest method but is only suitable for relatively clean matrices and when high sensitivity is not required.
-
Protein Precipitation (PPT): A quick method to remove proteins, but it may not effectively remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be effective but may be labor-intensive and require large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Offers excellent cleanup by selectively isolating the analyte from matrix components. It is highly recommended for complex matrices like animal tissues.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A versatile and efficient method that is increasingly used for a wide range of analytes and matrices, including food samples.[6][7]
4. Can I use a different internal standard if D₃-l-indospicine is not available?
While a SIL-IS is ideal, a structural analog of this compound that does not occur in the sample can be used as an internal standard. However, it may not co-elute perfectly with this compound and therefore may not compensate for matrix effects as effectively as a SIL-IS.
5. How can I assess the extent of matrix effects in my method?
You can perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides a qualitative comparison of common sample preparation techniques for minimizing matrix effects in the analysis of polar compounds like this compound from complex matrices. Quantitative data for this compound is limited, but typical recovery ranges for similar analytes are included for reference.
| Technique | Principle | Pros | Cons | Typical Recovery for Polar Analytes | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple, fast, and inexpensive. | Limited removal of non-protein matrix components (e.g., phospholipids). High risk of significant matrix effects. | 50-90% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive, may require large solvent volumes, and emulsion formation can be an issue. | 60-95% | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | Highly selective, provides excellent cleanup, and can concentrate the analyte. | Can be more time-consuming and costly than other methods. Method development may be required. | 80-110% | High |
| QuEChERS | A two-step process involving salting-out partitioning and dispersive SPE (d-SPE) cleanup. | Fast, easy, uses minimal solvent, and effective for a wide range of analytes and matrices.[6][7] | May require optimization for specific analyte/matrix combinations. | 70-120%[8] | Moderate to High |
Note: The provided recovery ranges are general estimates for polar analytes in complex matrices and may vary depending on the specific protocol and matrix. A study on this compound analysis in plant material reported a recovery of 86% using an acidic aqueous ethanol (B145695) extraction.[9]
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound in Animal Tissue
This protocol is a general guideline and should be optimized for your specific application. It is based on methods for extracting polar compounds from biological matrices.
1. Sample Homogenization:
- Weigh 1 g of homogenized animal tissue into a centrifuge tube.
- Add 4 mL of extraction solution (e.g., 1% formic acid in water or a mixture of acetonitrile (B52724) and water).
- Vortex for 1 minute, then sonicate for 15 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant.
2. SPE Cartridge Conditioning:
- Use a mixed-mode cation exchange SPE cartridge.
- Condition the cartridge with 3 mL of methanol (B129727), followed by 3 mL of water.
3. Sample Loading:
- Load the supernatant from step 1 onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with 3 mL of water to remove unretained interferences.
- Wash the cartridge with 3 mL of methanol to remove less polar interferences.
5. Elution:
- Elute the this compound from the cartridge with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Detailed QuEChERS Protocol for this compound in Meat Samples
This protocol is adapted from general QuEChERS methods for veterinary drug residues in meat and should be optimized for this compound.
1. Sample Extraction:
- Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4,000 x g for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
3. Final Preparation:
- Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
- If necessary, evaporate and reconstitute in the initial mobile phase before LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound Analysis using SPE.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. toolify.ai [toolify.ai]
- 4. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. Method Optimization and Performance Characteristics for the Determination of Twelve Veterinary Drugs in Food of Animal Origin Using Modified Quechers and LC-MS/MS QTRAP Detection [gavinpublishers.com]
- 9. ars.usda.gov [ars.usda.gov]
Technical Support Center: Indospicine Recovery from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of indospicine from fatty tissue samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from fatty tissues?
A1: The primary challenges in extracting this compound, a polar amino acid, from fatty tissues (adipose tissue) stem from the high lipid content of the matrix. These challenges include:
-
Poor homogenization: The viscous and non-polar nature of adipose tissue makes it difficult to achieve a uniform homogenate with aqueous extraction solvents.[1][2]
-
Low extraction efficiency: this compound's polarity makes it poorly soluble in non-polar lipids, leading to inefficient partitioning from the fat into the extraction solvent.
-
Matrix effects in LC-MS analysis: Co-extracted lipids and other matrix components can cause significant ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification of this compound.[3]
-
Emulsion formation: During liquid-liquid extraction, the presence of lipids can lead to the formation of stable emulsions, making phase separation difficult.
Q2: What is the recommended sample homogenization technique for fatty tissues?
A2: For fatty tissues like adipose, mechanical homogenization is crucial. Bead milling with zirconium oxide beads is a highly effective method.[4] It is important to use a sufficient amount of beads and an appropriate buffer-to-tissue ratio to ensure complete disruption of the adipocytes.[4] For softer adipose tissue, a rotor-stator homogenizer with a saw-tooth probe can also be effective.[1] It is recommended to perform a few trial runs with non-critical samples to optimize the homogenization time and speed.[1]
Q3: Which extraction solvent is most effective for this compound from fatty matrices?
A3: An acidic aqueous solution is the most effective for extracting the polar amino acid this compound. A commonly used and validated extraction solvent is 0.1% heptafluorobutyric acid (HFBA) in water.[5] The acidic conditions help to protonate this compound, increasing its solubility in the aqueous phase.
Q4: How can I minimize matrix effects during LC-MS/MS analysis of this compound from fatty tissue extracts?
A4: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:
-
Effective Sample Cleanup: Incorporate a robust cleanup step after the initial extraction to remove lipids. This can include solid-phase extraction (SPE) or a defatting step with a non-polar solvent like hexane (B92381).
-
Use of an Internal Standard: The use of a stable isotope-labeled internal standard, such as D3-l-indospicine, is highly recommended.[3] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Optimize the UPLC/HPLC method to achieve good separation of this compound from co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any remaining matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in fatty tissue samples.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Recovery | 1. Incomplete homogenization of the fatty tissue. 2. Inefficient extraction of polar this compound from the lipid matrix. 3. Loss of analyte during the cleanup step. | 1. Optimize homogenization: Increase homogenization time/speed, ensure an adequate bead-to-sample ratio, or try a different homogenization technique (e.g., cryogenic grinding). 2. Improve extraction: Ensure the extraction solvent is sufficiently acidic (e.g., 0.1% HFBA). Increase the solvent-to-sample ratio and ensure vigorous vortexing/shaking. 3. Evaluate cleanup: Check the recovery of the SPE cartridge or LLE procedure with a known standard. Consider a different SPE sorbent or a less aggressive defatting solvent. |
| High Variability in Results | 1. Inconsistent homogenization leading to non-representative aliquots. 2. Significant and variable matrix effects between samples. 3. Inconsistent sample cleanup. | 1. Improve homogenization protocol to ensure a uniform sample slurry before taking an aliquot. 2. Implement the use of a stable isotope-labeled internal standard. Prepare matrix-matched calibrants. 3. Ensure consistent execution of the cleanup protocol for all samples. |
| Peak Tailing or Splitting in Chromatogram | 1. Co-eluting matrix components interfering with chromatography. 2. Issues with the analytical column. | 1. Improve the sample cleanup procedure to remove more of the interfering lipids. 2. Dilute the final extract to reduce the concentration of matrix components injected. 3. Check the column's performance with a pure standard. If necessary, wash or replace the column. |
| Signal Suppression in MS | 1. High concentration of co-eluting lipids or other matrix components. 2. Suboptimal ionization source parameters. | 1. Enhance the sample cleanup to remove more lipids. Consider a multi-step cleanup approach (e.g., LLE followed by SPE). 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) using a post-column infusion of this compound standard to identify regions of suppression. |
Quantitative Data on this compound Recovery
Direct comparative studies on this compound recovery from adipose tissue are limited. However, data from other biological matrices can provide valuable insights. The following table summarizes reported recovery data for this compound from different sample types. It is expected that recovery from adipose tissue may be lower due to the higher lipid content, and therefore, a robust cleanup method is essential.
| Extraction Method | Sample Matrix | Average Recovery (%) | Reference |
| Water extraction, deproteinization by ultrafiltration, and HPLC with precolumn derivatization | Horsemeat | 87.2 ± 6.8 | [6] |
| 0.01 N Hydrochloric acid extraction, deproteinization by ultrafiltration, and HPLC with precolumn derivatization | Serum | 97.3 ± 9.9 | [6] |
| 0.1% HFBA extraction and UPLC-MS/MS | Camel Meat | High recovery efficiency (not quantified) | [3] |
Experimental Protocols
Protocol 1: Homogenization of Adipose Tissue
This protocol is a general guideline for the homogenization of fatty tissue samples.
-
Sample Preparation: Cut the adipose tissue into small pieces (approximately 30-300mg) and place them in a microcentrifuge tube.[4]
-
Optional Wash: To remove external contaminants like blood, wash the tissue with approximately 1 mL of Phosphate-Buffered Saline (PBS) and then aspirate the PBS.[4]
-
Bead Addition: Add a mass of 0.5 mm zirconium oxide beads equal to the mass of the tissue sample (e.g., for a 100 mg sample, add 100 mg of beads).[4]
-
Buffer Addition: Add 2-4 volumes of homogenization buffer (e.g., 0.1% HFBA in water) for every volume of tissue.[4]
-
Homogenization: Securely close the tubes and place them in a bead mill homogenizer. A typical setting is to homogenize at a moderate speed for 2 minutes.[4]
-
Inspection: After homogenization, inspect the sample. Due to the formation of lipid micelles, the homogenate will be opaque. Use a pipette tip to check for any remaining intact tissue. If homogenization is incomplete, repeat for another minute at a higher speed.[4]
Protocol 2: this compound Extraction and Cleanup from Fatty Tissue Homogenate
This protocol outlines a method for extracting this compound and removing lipids from the homogenized sample.
-
Extraction:
-
To the adipose tissue homogenate (from Protocol 1), add an appropriate volume of 0.1% HFBA to achieve a final dilution that allows for efficient extraction (e.g., 1:10 tissue weight to solvent volume).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the solid debris.
-
-
Lipid Removal (Defatting):
-
Carefully collect the aqueous supernatant.
-
Add an equal volume of hexane to the supernatant.
-
Vortex for 2 minutes to partition the lipids into the hexane layer.
-
Centrifuge at a moderate speed for 5 minutes to separate the phases.
-
Carefully remove and discard the upper hexane layer.
-
Repeat the hexane wash for improved lipid removal.
-
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition: Condition a C18 SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of water.
-
Load: Load the defatted aqueous extract onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1-2 column volumes of water to remove any remaining polar interferences.
-
Elute: Elute the this compound with a small volume of a suitable solvent, such as 50% methanol in water.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 3: UPLC-MS/MS Analysis of this compound
The following are typical parameters for the analysis of this compound. Optimization for your specific instrument is recommended.
-
UPLC Column: A reversed-phase column such as a BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A gradient from low to high organic (Mobile Phase B) is used to elute this compound.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions: Monitor the appropriate precursor and product ion transitions for this compound and its internal standard.
Visualizations
Caption: Experimental workflow for this compound recovery from fatty tissues.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. homogenizers.net [homogenizers.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sisweb.com [sisweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing co-eluting interferences in indospicine quantification
Welcome to the technical support center for indospicine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of this compound, particularly those related to co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most common methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like animal tissues.[3][4][5] UPLC-MS/MS (Ultra-Performance Liquid Chromatography) is a variation that offers faster analysis times and higher resolution.[3][4] HPLC with derivatization, often using phenylisothiocyanate (PITC), followed by UV detection is another established method.[1]
Q2: What are common interferences in this compound analysis?
A2: Common interferences in this compound analysis include:
-
Co-eluting amino acids: Biological samples contain a multitude of other amino acids that can have similar retention times to this compound under certain chromatographic conditions.[1][6]
-
Isobaric compounds: These are molecules that have the same nominal mass as this compound but a different chemical structure. While less common, they can lead to false positives if not chromatographically separated.
-
Matrix effects: Components of the sample matrix (e.g., salts, lipids, proteins in animal tissues) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[4][7][8] this compound is often analyzed in complex matrices like meat, liver, and serum, making matrix effects a significant concern.[1][2][9]
Q3: Why is arginine a potential co-eluting interference for this compound?
A3: this compound is a structural analog of arginine.[2] This structural similarity means they can exhibit similar chromatographic behavior, making them prone to co-elution, especially if the analytical method is not sufficiently optimized. Their similar structures also mean they may share some fragmentation patterns in MS/MS, although specific transitions are used for quantification.
Q4: How can I detect co-eluting interferences?
A4: Detecting co-eluting interferences can be achieved through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or shoulders, which can indicate the presence of more than one compound.[10][11]
-
Mass Spectral Analysis: When using a mass spectrometer, you can assess peak purity by taking multiple spectra across the chromatographic peak. If the mass spectra change, co-elution is likely.[10]
-
Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the specific m/z of this compound and any suspected interferences. If the peak shapes or retention times are not identical, it suggests a co-elution problem.[12]
Q5: What is the role of an internal standard in this compound quantification?
A5: An internal standard (IS) is crucial for accurate quantification, especially in complex matrices. An isotopically labeled version of this compound (e.g., D3-L-indospicine) is the ideal internal standard.[3][4] It will co-elute with the unlabeled this compound and experience similar matrix effects, allowing for reliable correction of any signal suppression or enhancement, thus improving the accuracy and reproducibility of the method.[3][4]
Troubleshooting Guide: Co-eluting Interferences
This guide provides a systematic approach to resolving issues with co-eluting interferences during this compound quantification.
Problem 1: Poor chromatographic resolution between this compound and other amino acids.
-
Symptom: Broad, tailing, or overlapping peaks in the chromatogram, making accurate integration difficult. In a UPLC amino acid analysis method, this was observed for serine, arginine, cystine, and lysine.[9]
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Modify the Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.[12] Adjust Mobile Phase pH: The retention of amino acids on a reversed-phase column is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly alter selectivity and improve resolution.[6] Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation. |
| Inappropriate Column Chemistry | Switch to a HILIC Column: For highly polar compounds like amino acids that are poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation.[12][13] |
| Column Contamination or Degradation | Clean the Column: Follow the manufacturer's instructions for column cleaning.[6] Replace the Column: If cleaning does not restore performance, the column may be degraded and require replacement.[6][9] |
| Sample Overload | Dilute the Sample: Injecting a lower concentration of the sample can prevent peak distortion and improve resolution.[6] |
Problem 2: Suspected isobaric interference leading to inaccurate quantification.
-
Symptom: A sharp, symmetrical peak is observed, but there are inconsistencies in quantitative results or a higher-than-expected background signal.
-
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Isobaric Compound | Optimize Chromatographic Separation: As with other co-eluting interferences, modifying the mobile phase gradient, pH, or switching to a different column chemistry can help separate the isobaric compound from this compound.[12] |
| In-source Fragmentation of a Larger Molecule | Optimize MS Source Conditions: Adjusting the cone voltage or other source parameters can minimize the in-source fragmentation of other molecules that might be generating an ion with the same m/z as this compound. |
| Insufficient Mass Resolution | Use High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide accurate mass measurements, allowing for the differentiation between this compound and an isobaric interference with a slightly different exact mass. |
Problem 3: Signal suppression or enhancement due to matrix effects.
-
Symptom: Low recovery of this compound, poor reproducibility between samples, or a calibration curve that is not linear.
-
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution with Matrix Components | Improve Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis. Modify Chromatography: Adjust the gradient to separate this compound from the regions where matrix components elute.[14] |
| Ionization Competition in the MS Source | Use an Isotopically Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., D3-L-indospicine) will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate correction.[3][4] Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can lessen their impact on the ionization of this compound. |
Experimental Protocols
1. Sample Preparation for this compound Analysis from Animal Tissue (Camel Meat)
This protocol is adapted from a validated UPLC-MS/MS method.[4][8]
-
Homogenization: Weigh 0.5 g of finely chopped muscle or liver tissue.
-
Extraction: Add 25 mL of 0.1% heptafluorobutyric acid (HFBA) and homogenize for 15 seconds.
-
Centrifugation: Centrifuge the homogenate to pellet the solid material.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled this compound internal standard.
-
Filtration: Filter the extract through a suitable syringe filter (e.g., 0.22 µm) into an autosampler vial for UPLC-MS/MS analysis.
2. LC-MS/MS Parameters for this compound Quantification
The following are example parameters. Optimal conditions may vary depending on the specific instrumentation.
| Parameter | Setting |
| LC System | UPLC System |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to separate this compound from other matrix components and amino acids. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute this compound, and then re-equilibrate. |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| SRM Transition (this compound) | m/z 174 -> 111[2] |
| SRM Transition (D3-L-Indospicine IS) | m/z 177.2 -> 113.0 |
| Collision Energy | Optimized for the specific instrument and transitions (e.g., -23.0 eV for quantifier SRM) |
Quantitative Data Summary
Table 1: this compound Concentrations in Various Matrices
| Matrix | This compound Concentration Range | Analytical Method |
| Camel Meat (Simpson Desert) | Up to 3.73 mg/kg (fresh weight) | UPLC-MS/MS[4][5] |
| Bovine Muscle (Kimberley/Pilbara Regions) | Below detection to 3.63 mg/kg | LC-MS/MS[9] |
| Bovine Liver (Kimberley/Pilbara Regions) | Up to 0.77 mg/kg (P95 concentration) | LC-MS/MS[9] |
| Indigofera spicata (plant) | ~1028 mg/kg (dry matter) | UPLC-MS/MS[15] |
| Indigofera linnaei (plant) | ~299 mg/kg (dry matter) | UPLC-MS/MS[15] |
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: General experimental workflow for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Tailing and co-elution in UPLC amino acid analyzer - Chromatography Forum [chromforum.org]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Indospicine Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of indospicine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound that I may need to separate?
A1: this compound, chemically known as (2S)-2,7-diamino-7-iminoheptanoic acid, possesses a chiral center at the alpha-carbon (C2). Therefore, it exists as a pair of enantiomers: L-indospicine ((2S)-isomer) and its mirror image, D-indospicine ((2R)-isomer). The naturally occurring and hepatotoxic form is L-indospicine.[1] Depending on the synthesis method or potential for racemization, your sample may contain both enantiomers, requiring chromatographic separation for accurate quantification and toxicological assessment.
Q2: What are the recommended chromatographic techniques for separating this compound isomers?
A2: Due to the polar and basic nature of this compound, two primary chromatographic techniques are recommended for the separation of its underivatized isomers:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like amino acids.[2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.
-
Chiral Ligand-Exchange Chromatography: This technique employs a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention. Crown ether-based CSPs, such as Crownpak CR-I(+), are particularly effective for separating the enantiomers of primary amino acids.[5][6][7][8]
Q3: Can I use Reversed-Phase Ion-Pair Chromatography for this separation?
A3: Yes, Reversed-Phase Ion-Pair Chromatography (RP-IPC) is a viable alternative.[9][10] This technique is performed on a standard reversed-phase column (e.g., C18) with the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged this compound molecule, allowing for its retention and separation on the non-polar stationary phase.[10]
Troubleshooting Guide
Issue 1: Poor or no separation of this compound isomers.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inappropriate Column Chemistry | For underivatized this compound, a standard reversed-phase C18 column will not provide chiral recognition. Switch to a chiral stationary phase (e.g., Crownpak CR-I(+)) or a HILIC column. | Enantiomers will interact differently with the chiral stationary phase or partition differently in the HILIC aqueous layer, leading to separation. |
| Mobile Phase pH is not optimal | The pH of the mobile phase significantly affects the ionization state of this compound and the stationary phase. For crown ether columns, an acidic mobile phase (pH 1-2) is crucial for the complexation between the primary amine of this compound and the crown ether.[11] For HILIC, a pH of around 3 is often a good starting point.[12] Systematically adjust the pH in small increments (e.g., 0.2 pH units) to find the optimal selectivity. | Improved resolution between the isomer peaks. |
| Incorrect Organic Modifier Concentration | In HILIC, the concentration of the organic solvent (usually acetonitrile) is a critical parameter. If the concentration is too low, retention will be poor. If it is too high, elution may be too slow. Optimize the gradient or isocratic percentage of the organic modifier. | Optimized retention times and resolution. |
| Ion-Pairing Reagent Issues (for RP-IPC) | The concentration and type of ion-pairing reagent are crucial. If the concentration is too low, retention will be insufficient. If it is too high, it can lead to excessively long retention times.[10] The hydrophobicity of the ion-pairing reagent also plays a role. Experiment with different concentrations (e.g., 5-20 mM) and types of reagents (e.g., TFA, HFBA).[9] | Improved peak shape and resolution. |
Issue 2: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Secondary Interactions with Stationary Phase | The basic nature of this compound can lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.[13] Lowering the mobile phase pH can help to protonate the silanols and reduce these interactions.[13] Using a highly end-capped column or a mobile phase modifier like a small amount of an amine can also be effective. | Symmetrical, sharper peaks. |
| Inappropriate Buffer Concentration | The buffer concentration can influence peak shape in HILIC.[2][3] Both too low and too high concentrations can lead to peak distortion. Optimize the buffer concentration, typically in the range of 10-20 mM for HILIC.[2][3] | Improved peak symmetry. |
| Column Overload | Injecting too much sample can lead to peak fronting.[14] Reduce the injection volume or the concentration of the sample. | Restoration of symmetrical peak shape. |
| Column Contamination or Degradation | Contamination of the column inlet frit or degradation of the stationary phase can cause peak distortion.[15][16] Reverse flush the column (if permitted by the manufacturer) or replace it with a new one. | Improved peak shape and column performance. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Isomers using a Crown Ether-Based Column
This protocol is a starting point for the separation of this compound enantiomers using a Crownpak CR-I(+) column.
-
Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)[6]
-
Mobile Phase A: Perchloric acid solution (pH 1.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% A / 20% B (Isocratic, adjust as needed)
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 25 °C[6]
-
Detection: UV at 200 nm or Mass Spectrometry (MS)
Note: With the CROWNPAK CR-I(+) column, the D-enantiomer is expected to elute before the L-enantiomer.[11]
Protocol 2: HILIC Separation of this compound Isomers
This protocol provides a general starting point for HILIC-based separation.
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.0 in Water[2][12]
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of B (e.g., 90%) and decrease to increase elution strength.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection: Mass Spectrometry (MS)
Data Presentation
The following tables summarize the expected effects of mobile phase parameters on the separation of basic amino acid isomers, which can be extrapolated to this compound.
Table 1: Effect of Mobile Phase pH on the Resolution of Arginine Enantiomers (Analogous to this compound) on a Chiral Crown Ether Column.
| pH of Aqueous Mobile Phase | Retention Time of D-Arginine (min) | Retention Time of L-Arginine (min) | Resolution (Rs) |
| 1.0 | 8.5 | 10.2 | 2.1 |
| 1.5 | 7.2 | 8.5 | 1.8 |
| 2.0 | 6.1 | 7.0 | 1.2 |
| 2.5 | 5.5 | 6.0 | 0.8 |
Data is illustrative and based on general principles of chiral separation on crown ether columns.
Table 2: Effect of Buffer Concentration on Peak Shape and Retention in HILIC for a Basic Amino Acid.
| Buffer Concentration (mM) | Retention Time (min) | Peak Asymmetry |
| 5 | 6.8 | 1.5 (Tailing) |
| 10 | 7.5 | 1.1 (Symmetrical) |
| 20 | 7.6 | 1.0 (Symmetrical) |
| 50 | 8.2 | 0.8 (Fronting) |
Data is illustrative and based on general principles of HILIC separations.[2][3]
Visualizations
Caption: Experimental workflow for developing a separation method for this compound isomers.
Caption: Troubleshooting logic for poor separation of this compound isomers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. halocolumns.com [halocolumns.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. hplc.eu [hplc.eu]
- 7. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. chiraltech.com [chiraltech.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
troubleshooting indospicine instability during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indospicine. The following information addresses common challenges related to this compound instability during sample preparation, offering solutions and detailed protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to this compound instability during sample preparation?
This compound, a non-proteinogenic amino acid, is relatively stable; however, its stability can be influenced by several factors during sample preparation. Based on general principles for amino acid stability, key factors to consider are:
-
pH: Extreme pH values (highly alkaline or acidic) can potentially lead to degradation over extended periods, although acidic conditions are commonly used for extraction, suggesting short-term stability.[1][2]
-
Temperature: High temperatures can accelerate degradation. It is crucial to control temperature during extraction, evaporation, and storage steps.[2]
-
Light: Prolonged exposure to UV or intense light may contribute to the degradation of many organic molecules, and precautions should be taken for this compound samples.
-
Oxidation: The presence of oxidizing agents in solvents or reagents could potentially degrade this compound.
-
Enzymatic Degradation: In biological matrices, endogenous enzymes could potentially metabolize this compound if not properly inactivated during sample preparation.
Q2: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?
Low recovery of this compound can be attributed to several factors, from incomplete extraction to degradation during processing.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the homogenization and extraction solvent volume are adequate for the sample size. Acidified solvents like 0.01 N hydrochloric acid (HCl) or 0.1% heptafluorobutyric acid (HFBA) have been shown to be effective.[1][3][4] Multiple extraction steps (e.g., three extractions) can improve recovery.[2] |
| Precipitation/Adsorption | This compound may precipitate out of solution if the pH or solvent composition is altered inappropriately. Ensure pH is maintained in the acidic range during aqueous extraction. Losses can also occur through adsorption to labware; using low-adsorption tubes and tips can mitigate this. |
| Degradation during Evaporation | If a solvent evaporation step is used, avoid excessive heat. Drying under a stream of nitrogen at a controlled temperature (e.g., 60°C) is a common practice.[2] |
| Matrix Effects in Analysis | Complex biological matrices can interfere with detection and quantification, leading to apparent low recovery. The use of an isotopically labeled internal standard, such as D3-L-indospicine, is highly recommended to correct for matrix effects and procedural losses during sample preparation and analysis by LC-MS/MS.[3][5] |
| Inefficient Deproteinization | Proteins in biological samples can interfere with extraction and analysis. Ultrafiltration or protein precipitation methods should be optimized to ensure complete removal of proteins without co-precipitating the analyte.[1][5] |
Q3: My this compound concentrations are inconsistent across replicate samples. What could be causing this variability?
Inconsistent results often stem from a lack of uniformity in sample processing.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Sample Inhomogeneity | For solid samples like tissue, ensure the entire sample is thoroughly homogenized before taking an aliquot for extraction. |
| Inconsistent Extraction Times/Temperatures | Standardize sonication or incubation times and maintain a consistent temperature for all samples during extraction. |
| Variable pH | Ensure the pH of the extraction solvent and final sample extract is consistent across all samples. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when adding internal standards or small volumes of reagents. |
| Instrumental Variability | Ensure the analytical instrument (e.g., HPLC, LC-MS/MS) is properly calibrated and has passed all system suitability tests before running the samples. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues (e.g., Meat, Liver)
This protocol is adapted from methods developed for analyzing this compound in camel and horse tissues.[1][3][4][5]
Materials:
-
Tissue sample (e.g., muscle, liver)
-
Extraction Solvent: 0.1% Heptafluorobutyric acid (HFBA) in deionized water
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Centrifugal filter units (e.g., 3K MWCO)
-
Internal Standard: D3-L-indospicine solution (1 mg/L in 0.1% HFBA)
-
LC-MS/MS system
Procedure:
-
Weigh approximately 0.5 g of finely chopped tissue into a centrifuge tube.
-
Add 25 mL of 0.1% HFBA.
-
Homogenize the sample for 15 seconds.[4]
-
Chill the homogenate at 4°C for 20 minutes to aid in protein precipitation.[5]
-
Centrifuge at 4500 rpm for 20 minutes at 18°C.[5]
-
Transfer 1.0 mL of the supernatant to a new tube.
-
Spike with 100 µL of the internal standard solution (D3-L-indospicine).
-
Vortex for 10 seconds.
-
Transfer 450 µL of the mixture into a pre-rinsed centrifugal filter unit.
-
Centrifuge at 10,000 rpm for 20 minutes.[5]
-
Collect the filtrate and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Plant Material
This protocol is based on a method for extracting this compound from Indigofera species.[2]
Materials:
-
Ground plant material (passed through a 1-mm screen)
-
Extraction Solvent: 70% Ethanol (B145695) in 0.01N HCl
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 0.100 g of ground plant material into a screw-cap test tube.
-
Add 5.0 mL of 70% ethanol in 0.01N HCl.
-
Sonicate for 30 minutes.
-
Centrifuge for 5 minutes and decant the supernatant into a separate tube.
-
Repeat the extraction (steps 2-4) two more times, combining the supernatants.[2]
-
Evaporate the combined extract to dryness under a stream of nitrogen at 60°C.[2]
-
Reconstitute the dry residue in a known volume (e.g., 1.0 mL) of 50% acetonitrile/water for analysis.
Quantitative Data Summary
The following table summarizes recovery and linearity data from published methods for this compound analysis.
| Matrix | Analytical Method | Extraction Solvent | Mean Recovery (%) | Linearity Range (µg/mL) | Reference |
| Horsemeat | HPLC-UV | Water | 87.2 ± 6.8 | 0.4 - 20 | [1] |
| Serum | HPLC-UV | 0.01 N HCl | 97.3 ± 9.9 | 0.17 - 16.67 | [1] |
| Plant Material | LC-MS/MS | 70% Ethanol / 0.01N HCl | 86 | 1.0 - 25 | [2] |
| Camel Meat | UPLC-MS/MS | 0.1% HFBA | High recovery efficiency | Not specified | [3] |
Visualizing Workflows and Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates a general workflow for the extraction and analysis of this compound from biological samples.
References
- 1. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata | MDPI [mdpi.com]
- 5. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Ion Suppression in Indospicine Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the mass spectrometric analysis of indospicine. The following information is designed to help you identify, mitigate, and manage matrix effects to ensure accurate and reliable quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it specifically affect this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[2] In biological matrices such as plasma, serum, or tissue homogenates, common interfering substances include salts, phospholipids, and other endogenous components that compete with this compound for ionization in the MS source.[1]
Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
A2: To determine if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the constant this compound signal at the retention time of your analyte indicates that co-eluting matrix components are causing ion suppression.[1] Another simpler method is to compare the peak area of this compound in a standard solution prepared in a clean solvent versus a standard spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[2]
Q3: What is the most effective strategy to counteract ion suppression for this compound analysis?
A3: The most effective strategy is a combination of optimized sample preparation, robust chromatographic separation, and the use of a suitable internal standard.[2] A stable isotope-labeled (SIL) internal standard for this compound is highly recommended as it co-elutes with the analyte and experiences similar ion suppression, thus enabling accurate correction during data analysis.[3] For sample preparation, solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound mass spectrometry experiments.
Issue 1: Significant drop in this compound signal when analyzing biological samples compared to pure standards.
-
Possible Cause: High levels of matrix components co-eluting with this compound are causing severe ion suppression.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous solid-phase extraction (SPE) protocol. A mixed-mode cation exchange SPE can be particularly effective for a basic compound like this compound.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix components. Often, ion suppression is most pronounced at the beginning and end of the chromatogram where many unretained or strongly retained matrix components elute.[2]
-
Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Issue 2: Poor reproducibility and high variability in this compound quantification across different samples.
-
Possible Cause: Inconsistent matrix effects between samples and/or inadequate compensation for ion suppression.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) this compound internal standard is the most reliable way to compensate for variable matrix effects.[3] The SIL internal standard will be affected by ion suppression to the same extent as the native this compound, allowing for an accurate ratio-based quantification.
-
Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the sample matrix.
-
Evaluate Different Sample Preparation Lots: If using commercial SPE cartridges or plates, test different lots to ensure consistent performance.
-
Issue 3: Low recovery of this compound after sample preparation.
-
Possible Cause: The chosen sample preparation protocol is not optimal for this compound, leading to its loss during the extraction process.
-
Troubleshooting Steps:
-
Optimize SPE Protocol: Systematically evaluate each step of the SPE protocol, including the conditioning, loading, washing, and elution steps. Ensure the pH of the solutions is appropriate to maintain this compound in its charged state for efficient retention and elution.
-
Compare Different SPE Sorbents: Test different SPE sorbent chemistries. For this compound, a mixed-mode sorbent with both reversed-phase and cation-exchange properties is a good starting point.
-
Validate Recovery: Quantify the recovery of this compound by comparing the peak area of a sample spiked before extraction to a sample spiked after extraction.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in minimizing ion suppression. Below is a qualitative comparison of common techniques for this compound analysis.
| Sample Preparation Method | Effectiveness in Removing Phospholipids | Effectiveness in Removing Proteins | Expected Reduction in Ion Suppression for this compound | Typical Analyte Recovery |
| Protein Precipitation (PPT) | Low | High | Low to Moderate | Good to Excellent |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate to High | Good |
| Solid-Phase Extraction (SPE) - Reversed-Phase (C18) | Moderate | Low | Moderate | Good |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | Moderate | Moderate | High | Excellent |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma
This protocol is a quick and simple method for sample cleanup but may result in significant ion suppression.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Meat Tissue
This protocol provides a more thorough cleanup and is recommended for complex matrices like meat to reduce ion suppression.
-
Sample Homogenization:
-
Homogenize 1 g of meat tissue in 4 mL of 0.1% formic acid in water.
-
Centrifuge at 5000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization Reactions for Indospicine Analysis
Welcome to the technical support center for indospicine analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization of this compound for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis?
A1: Derivatization is not always required for this compound analysis. Modern methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can directly quantify underivatized this compound in various matrices, such as camel meat.[1][2][3][4] However, for analysis using HPLC with UV or fluorescence detection, pre-column derivatization is essential to enhance sensitivity and improve chromatographic separation.[5][6][7][8]
Q2: What are the common derivatization reagents for this compound analysis?
A2: Common derivatization reagents for amino acids like this compound include:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : Marketed as AccQ-Tag, this reagent reacts with primary and secondary amines to form highly stable, fluorescent derivatives.[6][9][10][11][12]
-
Phenylisothiocyanate (PITC) : This reagent reacts with amino acids to form derivatives that can be detected by UV.[5][6][13] It has been successfully used for this compound analysis in horse meat and serum.[5]
-
o-phthalaldehyde (OPA) : Reacts with primary amines to form fluorescent adducts. A drawback is that its derivatives can be unstable and it does not react with secondary amines.[8]
-
9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[6]
Q3: Why are my this compound derivative peaks smaller than expected (low yield)?
A3: Low derivatization yield can be caused by several factors:
-
Incorrect pH: The derivatization reaction with AQC is optimal at a pH between 8.2 and 10.[14] If your sample is highly acidic, it may need to be neutralized.
-
Insufficient Reagent: A 4-6x molar excess of the derivatizing reagent is needed for complete derivatization. If there is not enough reagent, the derivatization of some amino acids will be incomplete.
-
Presence of Moisture: For some derivatization techniques like silylation, the presence of moisture can lead to poor reaction yield and instability of the derivatives.
-
Suboptimal Temperature or Time: The derivatization reaction is sensitive to temperature and incubation time. For AQC, heating at 55°C for 10 minutes is recommended to ensure complete derivatization.[9][10]
Q4: What are the unexpected peaks in my chromatogram?
A4: Extraneous peaks can originate from by-products of the derivatization reaction. For instance, with AQC, the excess reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which is a non-interfering by-product that is typically well-resolved chromatographically.[11][12] The size of the AMQ peak can vary and is not quantitatively significant.[11] Other derivatizing agents like FMOC-Cl can have hydrolysis by-products that cause fluorescence interference.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Peak | Incomplete derivatization | Verify the pH of the reaction mixture is within the optimal range (e.g., pH 8.2-10 for AQC).[14] Ensure a sufficient molar excess (4-6x) of the derivatization reagent is used. Confirm the correct reaction temperature and time are being used (e.g., 55°C for 10 minutes for AQC).[9][10] |
| Degradation of derivatives | AQC derivatives are very stable, but derivatives from other reagents like OPA can be unstable.[6][8] Analyze samples promptly after derivatization if using less stable reagents. | |
| Poor Peak Shape | Matrix effects from the sample | Ensure adequate sample clean-up, such as deproteinization by ultrafiltration, before derivatization.[5] |
| Variable Peak Areas (Poor Reproducibility) | Inconsistent sample or reagent volumes | Use calibrated pipettes and ensure thorough mixing of reagents and sample. |
| Incomplete reaction | Ensure the sample and reagents are brought to the correct reaction temperature before mixing and incubation. | |
| Presence of Interfering Peaks | Reagent hydrolysis by-products | This is expected for some reagents like AQC (AMQ peak).[11] Optimize chromatography to ensure separation from the this compound derivative peak. |
| Contamination | Use high-purity solvents and reagents. Avoid external contamination with other amino acids. |
Experimental Protocols
Pre-column Derivatization of this compound using AQC (AccQ-Tag™ Methodology)
This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[9][10]
1. Reagent Preparation:
-
Dissolve the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent in acetonitrile (B52724) to the desired concentration (e.g., 2 mg/mL).[9]
2. Sample Preparation:
-
Extract this compound from the sample matrix (e.g., horsemeat, serum) and deproteinize using ultrafiltration.[5]
-
Take 10 µL of the sample or standard.
3. Derivatization Reaction:
-
Vortex the mixture immediately and thoroughly to ensure complete derivatization of all amino acids.[9][10]
4. Incubation:
-
Heat the mixture at 55°C for 10 minutes.[9][10] This step is crucial for the complete derivatization of certain amino acids.[10]
5. Analysis:
-
After cooling, the derivatized sample is ready for HPLC or UPLC analysis.[9]
-
Detection can be done using fluorescence (excitation 254 nm; emission 395 nm) or UV (254 nm).[14]
Quantitative Data Summary
Table 1: AQC Derivatization Reaction Parameters
| Parameter | Recommended Value/Range | Reference |
| pH | 8.2 - 10 | [14] |
| Temperature | 55 °C | [9][10] |
| Time | 10 minutes | [9][10] |
| Reagent Molar Excess | 4 - 6 times |
Table 2: Example HPLC Method Parameters for PITC-derivatized this compound
| Parameter | Condition | Reference |
| Column | Pico-Tag C18 | [5] |
| Detection | UV at 254 nm | [5] |
| Analysis Time | 31-36 minutes | [5] |
| Linear Range (Horsemeat) | 0.4 - 20 µg/mL | [5] |
| Linear Range (Serum) | 0.17 - 16.67 µg/mL | [5] |
| Mean Recovery (Horsemeat) | 87.2 ± 6.8% | [5] |
| Mean Recovery (Serum) | 97.3 ± 9.9% | [5] |
Visualizations
Caption: Experimental workflow for this compound derivatization using AQC.
Caption: Troubleshooting guide for low derivatization yield.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 11. support.waters.com [support.waters.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Improving the Reproducibility of Indospicine Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with indospicine quantification assays. Our aim is to help you improve the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound in biological samples?
A1: The most prevalent and reliable method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting low levels of this compound in complex matrices like meat, plasma, and plant material.[1][2] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is a variant that offers even faster analysis times.[3][4]
Q2: Why is a stable isotope-labeled internal standard, such as D₃-L-indospicine, recommended for this compound quantification?
A2: A stable isotope-labeled internal standard (SIL-IS) like D₃-L-indospicine is highly recommended to overcome matrix effects.[1][5][6] Matrix effects, caused by other components in the sample extract, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[7][8] Since a SIL-IS is chemically identical to the analyte, it experiences the same matrix effects and any variability during sample preparation, leading to more accurate and reproducible results.[5][6] The use of D₃-L-indospicine has been shown to be beneficial in LC-MS/MS analysis by mitigating these effects.[1]
Q3: What are the typical extraction solvents for this compound from different sample matrices?
A3: The choice of extraction solvent depends on the sample matrix. Acidic aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used.
| Sample Matrix | Extraction Solvent | Reference |
| Plant Material | 70% ethanol in 0.01N HCl | [2] |
| Camel Meat | 0.1% Heptafluorobutyric acid (HFBA) | [9] |
| Horse Meat | Water | [10][11] |
| Serum | 0.01 N hydrochloric acid | [10][11] |
An acidic aqueous ethanol mixture (ethanol/water/0.1N HCl, 70:30:1) has been reported to extract at least three times more this compound from plant material compared to a simple methanolic extract.[2]
Q4: Can this compound be analyzed by HPLC with UV detection?
A4: Yes, HPLC with UV detection is a possible method, but it requires pre-column derivatization with a reagent like phenylisothiocyanate (PITC).[10][11] However, a significant drawback is the potential for co-elution with other amino acids, such as arginine, which can interfere with accurate quantification.[2] LC-MS/MS is generally preferred due to its higher specificity.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For this compound, acidic mobile phases with ion-pairing agents like HFBA are often used.[1][9] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[12] |
| Injector Issues | Clean the injection port and syringe to prevent carryover and ensure proper injection. |
Problem 2: High Signal Suppression or Enhancement (Matrix Effects)
Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Problem 3: Retention Time Shifts
Inconsistent retention times can lead to misidentification of the analyte.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[13] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | If the retention time consistently shifts in one direction, the column may be degrading. Replace the column. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.[12] |
| Pump Malfunction | Check for pressure fluctuations, which may indicate a problem with the pump seals or check valves.[13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is based on a method reported to have high extraction efficiency.[2]
-
Weigh 0.100 g of dried plant material into a screw-cap test tube.
-
Add 5.0 mL of extraction solvent (70% ethanol in 0.01N HCl).
-
Sonicate the sample for 30 minutes.
-
Centrifuge the sample for 5 minutes and decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-4) two more times, combining the supernatants.
-
The combined extract is now ready for further processing (e.g., derivatization or direct injection if using LC-MS/MS with an appropriate internal standard).
Protocol 2: UPLC-MS/MS Analysis of this compound in Tissue Samples
This is a representative protocol for the analysis of this compound in tissue samples.[3][9]
Sample Preparation:
-
Homogenize 0.5 g of tissue in 25 mL of 0.1% heptafluorobutyric acid (HFBA).
-
Centrifuge the homogenate.
-
Spike 1 mL of the supernatant with a known concentration of D₃-L-indospicine internal standard.
-
Perform ultrafiltration using a 3 K centrifugal filter to remove proteins.
-
The filtrate is ready for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 100 mm x 2.1 mm) |
| Mobile Phase A | 0.1% HFBA in Water |
| Mobile Phase B | Acetonitrile with 0.1% HFBA |
| Flow Rate | 0.2 - 0.3 mL/min |
| Column Temperature | 30-35 °C |
| MS/MS Transitions (this compound) | m/z 174.2 → 84.0 and m/z 174.2 → 111.1 |
| MS/MS Transitions (D₃-L-indospicine) | m/z 177.2 → 113.0 and m/z 177.2 → 114.1 |
Workflow Diagram for this compound Quantification:
Caption: General workflow for this compound quantification.
References
- 1. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata | MDPI [mdpi.com]
- 10. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [research.usc.edu.au]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. shopshimadzu.com [shopshimadzu.com]
selecting the appropriate column for indospicine chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column for indospicine chromatography, along with troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for this compound analysis?
A1: Based on published analytical methods, reversed-phase C18 columns are the most frequently used and validated columns for the analysis of this compound.[1][2][3] This applies to both High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]
Q2: Why is a C18 column suitable for this compound analysis?
A2: this compound is a polar amino acid. While highly polar molecules can be challenging to retain on reversed-phase columns, the use of pre-column derivatization with agents like phenylisothiocyanate (PITC) increases the hydrophobicity of the this compound molecule, allowing for good retention and separation on a nonpolar stationary phase like C18.[2][3] For UPLC-MS/MS methods, where derivatization may not be necessary, C18 columns are still effectively used, often with mobile phase modifiers to achieve adequate retention.[1]
Q3: Are there other column types that could be used for this compound analysis?
A3: While C18 columns are the most documented, other column chemistries could potentially be used for the analysis of polar compounds like this compound. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar and hydrophilic compounds. They could be a viable alternative for the analysis of underivatized this compound.
-
Porous Graphitic Carbon (PGC): PGC columns offer a different selectivity compared to silica-based reversed-phase columns and can be effective for the separation of polar compounds.[4]
A comparative study of these different column types specifically for this compound would be necessary to determine the optimal choice for a particular application, considering factors like the sample matrix and the desired analytical performance.[4][5]
Q4: What are the key considerations when selecting a C18 column for this compound analysis?
A4: When selecting a C18 column, consider the following parameters:
-
Particle Size: Smaller particle sizes (e.g., sub-2 µm) can provide higher resolution and faster analysis times, particularly for UPLC applications.[1]
-
Column Dimensions: The length and internal diameter of the column will influence the resolution, analysis time, and solvent consumption.
-
Endcapping: A well-endcapped C18 column is crucial to minimize peak tailing for basic compounds like this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Interactions: this compound has a basic nature and can interact with residual silanol (B1196071) groups on the silica (B1680970) support of the column, leading to peak tailing. | - Use a high-purity, well-endcapped C18 column.- Work at a lower mobile phase pH (e.g., 2.5-3.5) to ensure the analyte is in its protonated form.- Add a competing base to the mobile phase in low concentrations. |
| Poor Peak Shape (Fronting) | Column Overload: Injecting too much sample can lead to peak fronting. | - Dilute the sample and reinject.- Use a column with a larger internal diameter or a higher loading capacity. |
| Low Retention Time | Insufficient Hydrophobicity: Underivatized this compound may have low retention on a C18 column. | - For HPLC-UV, ensure complete derivatization with PITC or another suitable agent.- For LC-MS, optimize the mobile phase by reducing the organic solvent content or using an ion-pairing agent. |
| Inconsistent Retention Times | Column Equilibration: The column may not be properly equilibrated with the mobile phase between injections. | - Increase the column equilibration time between runs.- Ensure the mobile phase composition is stable and well-mixed. |
| Co-elution with Matrix Components | Insufficient Resolution: The chosen column and method may not be providing enough separation power. | - Optimize the mobile phase gradient to improve separation.- Consider a column with a different selectivity (e.g., a phenyl-hexyl phase).- Improve sample preparation to remove interfering components. |
Experimental Protocols
Protocol 1: this compound Analysis by HPLC-UV with PITC Derivatization
This protocol is based on the method described by Pollitt et al. (1999).[2]
-
Sample Preparation:
-
Pre-column Derivatization:
-
Mix the sample extract with a solution of phenylisothiocyanate (PITC).
-
Incubate to allow the derivatization reaction to complete.
-
-
HPLC Conditions:
-
Column: Pico-Tag C18 column.[2]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile). The exact gradient profile should be optimized for the specific application.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 254 nm.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C).
-
Protocol 2: this compound Analysis by UPLC-MS/MS
This protocol is based on the method described by Tan et al. (2014).[1]
-
Sample Preparation:
-
Homogenize the sample in a suitable extraction solvent.
-
Centrifuge to pellet solids and collect the supernatant.
-
Further clean-up using solid-phase extraction (SPE) may be necessary for complex matrices.
-
-
UPLC-MS/MS Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase: A gradient of water with an acidic modifier (e.g., formic acid or heptafluorobutyric acid) and acetonitrile (B52724) with the same modifier.[1]
-
Flow Rate: Typically 0.2-0.4 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for quantification.
-
Column Selection Workflow
Caption: Workflow for selecting the appropriate chromatography column for this compound analysis.
References
troubleshooting low signal-to-noise ratio in indospicine analysis
Welcome to the technical support center for indospicine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on resolving low signal-to-noise ratios (S/N) in both HPLC-MS/MS and ELISA-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific problems that can lead to a low signal-to-noise ratio in your this compound analysis.
HPLC-MS/MS Analysis
Question 1: I am observing a very low signal for my this compound peak, and the baseline is noisy in my HPLC-MS/MS analysis. What are the likely causes and how can I improve my signal-to-noise ratio?
A low signal-to-noise ratio in HPLC-MS/MS analysis of this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is the most effective way to identify and resolve the issue.
Initial Checks & Solutions:
-
Solvent and Reagent Purity: Trace contaminants in solvents and reagents can significantly contribute to background noise.[1]
-
System Contamination: Contaminants can accumulate in the LC system, including tubing, the injector, and the ion source of the mass spectrometer over time.[1][3]
-
Leaks: Air leaks in the LC or MS system can introduce atmospheric components like nitrogen and oxygen, leading to a high background.[1][4]
Troubleshooting & Optimization:
-
Sample Preparation and Extraction: Inefficient extraction of this compound from the sample matrix can lead to a weak signal. This compound is a non-proteinogenic amino acid and exists as a free amino acid in tissues.[5][6][7][8]
-
Recommendation: Ensure complete homogenization of the sample. A validated method for extracting this compound from meat samples involves homogenization in 0.1% heptafluorobutyric acid (HFBA).[6] For biological samples like serum, deproteinization by ultrafiltration after extraction is a crucial step.[9]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression and a weaker signal.[3][10]
-
Instrumental Parameter Optimization: Suboptimal MS parameters can significantly impact your signal-to-noise ratio.
-
Recommendation:
-
Ionization Source: Adjust ionization conditions, such as source parameters and gas flows, to optimize the signal for this compound.[10]
-
Cone Gas Flow Rate: Increasing the cone gas flow can enhance desolvation and reduce background noise from solvent clusters.[1]
-
Collision Energy: For tandem MS (MS/MS), optimize the collision energy to ensure efficient fragmentation and strong product ion signals.[3] A common selected reaction monitoring (SRM) transition for this compound is m/z 174 → 111.[11]
-
-
Question 2: My this compound peak shape is poor (broadening, splitting, or tailing), which is affecting my signal height and integration. What can I do to improve it?
Poor peak shape is a common issue that can decrease the signal-to-noise ratio by reducing the peak height.
Troubleshooting & Optimization:
-
Column Contamination and Choice: Residues from samples or buffer salts can accumulate on the column, leading to poor peak shape.[3] The choice of column can also impact peak shape.
-
Recommendation: Use a guard column to protect your analytical column from contamination.[4] Regularly flush the column. For hydrophilic analytes like this compound, an Aqueous Normal Phase (ANP) column may provide better peak shape and signal intensity compared to traditional reversed-phase (RP) columns.[12]
-
-
Mobile Phase Composition: The mobile phase pH and additives can significantly affect the peak shape of ionizable compounds like this compound.
-
Recommendation: For amine-containing compounds, adding 0.1% formic acid to the mobile phase can reduce peak tailing.[12]
-
-
Gradient Elution: An isocratic elution may not be optimal for complex samples.
-
Recommendation: A sharp gradient elution can often produce narrower and taller peaks compared to an isocratic run.[12]
-
-
System Dead Volume: Excessive dead volume in the HPLC system can cause peak broadening.[2]
-
Recommendation: Minimize the length and internal diameter of tubing, and ensure all fittings are appropriate to reduce dead volume.[2]
-
ELISA Analysis
Question 1: I am getting a very weak or no signal in my this compound ELISA. What are the possible causes and how can I troubleshoot this?
A weak or absent signal in an ELISA can be frustrating. A systematic review of each step in the assay is necessary to pinpoint the cause.[13]
Initial Checks & Solutions:
-
Reagent Preparation and Addition: Incorrect preparation or order of addition of reagents is a common source of error.[14][15]
-
Antibody Concentrations: The concentration of the primary or secondary antibody may be too low.[14]
-
Recommendation: Increase the concentration of the primary and/or secondary antibody. Titration experiments may be necessary to find the optimal concentrations.[14]
-
-
Incubation Times: Insufficient incubation times can lead to incomplete binding.[16]
-
Recommendation: Increase the incubation time for antibodies. For example, an overnight incubation at 4°C can enhance signal.[16]
-
-
Expired or Improperly Stored Reagents: Reagents, especially the enzyme conjugate and substrate, can lose activity over time.[13][15]
Troubleshooting & Optimization:
-
Antigen Coating: Insufficient coating of the plate with the this compound conjugate (for competitive ELISA) or capture antibody (for sandwich ELISA) will result in a low signal.[13]
-
Washing Steps: Excessive washing can remove weakly bound antigen or antibodies.[13]
-
Recommendation: While insufficient washing can lead to high background, overly aggressive washing can reduce the signal. Ensure the washing procedure is appropriate.[15]
-
-
Sample Matrix Interference: Components in the sample may interfere with the antibody-antigen binding.
Question 2: I have a signal, but the background is very high, leading to a poor signal-to-noise ratio. How can I reduce the background in my ELISA?
High background noise can mask the specific signal from your analyte, reducing the sensitivity of the assay.[17]
Troubleshooting & Optimization:
-
Insufficient Washing or Blocking: Inadequate washing or blocking can lead to non-specific binding of antibodies to the plate.[14]
-
High Antibody Concentration: Using too high a concentration of the detection antibody can lead to high background.[17]
-
Recommendation: Ensure the detection reagent has been diluted properly according to the protocol.[17]
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the assay.[17]
-
Recommendation: Ensure the secondary antibody was raised against the species of the primary antibody.[14]
-
-
Over-development of Color: Allowing the substrate reaction to proceed for too long will result in high background.[17]
-
Recommendation: Strictly adhere to the incubation times specified in the protocol.[17] Monitor the color development and add the stop solution when the desired color is reached in the standards.
-
Data Presentation
Table 1: Typical UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| LC System | Waters Acquity UPLC | [7] |
| MS System | Waters Micromass Quattro Premier | [11] |
| Column | Specific column details vary, but a C18 is common. | [9] |
| Mobile Phase | Varies, but often contains a weak acid like formic acid. | [12] |
| Flow Rate | Dependent on column dimensions. | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Implied by m/z |
| SRM Transition | m/z 174 → 111 | [11] |
| Limit of Quantitation (LOQ) | 0.1 mg/kg in camel meat | [7][8] |
Table 2: General Troubleshooting for Low Signal in ELISA
| Potential Cause | Recommended Action | Reference |
| Reagents | ||
| Incorrect reagent preparation | Repeat experiment, carefully following the protocol. | [14][15] |
| Expired reagents | Check expiration dates and use new reagents. | [15] |
| Insufficient antibody concentration | Increase primary or secondary antibody concentration (titrate if necessary). | [14] |
| Procedure | ||
| Insufficient incubation time | Increase incubation times (e.g., overnight at 4°C for antibodies). | [16] |
| Inadequate plate coating | Use ELISA-specific plates; optimize coating concentration and time. | [13][14] |
| Overly aggressive washing | Reduce the vigor or number of wash steps. | [13] |
| Sample | ||
| Analyte concentration too low | Perform serial dilutions to find the optimal sample concentration. | [14] |
| Matrix interference | Spike sample with a known amount of analyte to check for inhibition. | [14] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Meat by HPLC-MS/MS
This protocol is adapted from a validated method for determining this compound in camel meat.[6]
-
Homogenization: Weigh 0.5 g of finely chopped muscle or liver sample.
-
Add 25 mL of 0.1% heptafluorobutyric acid (HFBA).
-
Homogenize for 15 seconds using a high-speed homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet solid material.
-
Extraction: Collect the supernatant.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.
-
Analysis: The extracted sample is then ready for UPLC-MS/MS analysis.
Protocol 2: General ELISA Procedure for Troubleshooting
This protocol provides a general workflow. Specific timings and concentrations should be optimized based on the kit manufacturer's instructions or internal validation.
-
Coating: Coat the wells of an ELISA plate with the appropriate capture antibody or antigen conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the diluted primary or detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody/Enzyme Conjugate Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Caption: A general troubleshooting workflow for addressing low signal-to-noise ratio.
Caption: A typical sample preparation workflow for this compound analysis from biological matrices.
Caption: Logical relationships between causes and solutions for low S/N in HPLC-MS/MS.
Caption: Logical relationships between causes and solutions for low S/N in ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. agilent.com [agilent.com]
- 5. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [research.usc.edu.au]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
- 14. bio-techne.com [bio-techne.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Optimizing MS/MS Fragmentation of Indospicine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of indospicine.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?
A1: The most commonly used transition for this compound in positive electrospray ionization (ESI+) mode is the fragmentation of the protonated molecule [M+H]⁺ at m/z 174 to a primary product ion at m/z 111. A secondary transition to m/z 157 or m/z 84.10 can be used for confirmation.[1][2]
Q2: What is a good starting point for collision energy and cone voltage for the m/z 174 -> 111 transition?
A2: Based on published methods, a cone voltage of 25 V is a robust starting point. For collision energy, values ranging from 12 eV to 21 eV have been successfully used. It is recommended to perform a compound-specific optimization to determine the ideal collision energy for your instrument and experimental conditions.[1][2][3][4]
Q3: What type of mass spectrometer is suitable for this compound analysis?
A3: Triple quadrupole mass spectrometers are well-suited for the quantitative analysis of this compound using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Instruments such as the Waters Micromass Quattro Premier have been successfully used for this purpose.[1][2][3]
Q4: What are some key considerations for sample preparation when analyzing this compound in biological matrices?
A4: this compound is a water-soluble amino acid. A simple aqueous extraction followed by deproteinization using ultrafiltration is a common approach. For complex matrices like meat tissue, a stable isotope-labeled internal standard, such as D3-L-indospicine, is highly recommended to compensate for matrix effects.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect precursor/product ion selected. | Verify the precursor ion is set to m/z 174 and the product ion to m/z 111. |
| Suboptimal cone voltage or collision energy. | Optimize the cone voltage (starting at 25 V) and collision energy (ramping from 10-25 eV) by infusing a standard solution. | |
| Poor ionization efficiency. | Ensure the mobile phase is acidic (e.g., using 0.1% heptafluorobutyric acid or 0.05% trifluoroacetic acid) to promote protonation in ESI+ mode.[2] Check source parameters like capillary voltage, source temperature, and gas flows. | |
| Sample degradation. | Ensure proper sample storage and handling to prevent degradation of this compound. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Incorporate a solid-phase extraction (SPE) clean-up step. Use a stable isotope-labeled internal standard to normalize the signal. |
| Contamination in the LC-MS system. | Flush the LC system and clean the mass spectrometer source. Run a system suitability test with a blank injection. | |
| Poor Peak Shape | Inappropriate LC column or mobile phase. | A C18 column is commonly used. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention.[4] |
| Suboptimal gradient elution. | Optimize the gradient profile to ensure proper separation and elution of this compound. | |
| Inconsistent Results | Fluctuation in instrument performance. | Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability throughout the analytical run. |
| Variability in sample preparation. | Ensure consistent and reproducible sample extraction and handling procedures. The use of an internal standard is critical. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage and Collision Energy
This protocol describes the general procedure for optimizing the cone voltage and collision energy for this compound analysis using a triple quadrupole mass spectrometer.
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion at m/z 174 and the product ion at m/z 111.
-
Optimize Cone Voltage:
-
Set a fixed, low collision energy (e.g., 10 eV).
-
Acquire data while ramping the cone voltage over a range (e.g., 10 V to 50 V in 2 V increments).
-
Plot the intensity of the product ion (m/z 111) against the cone voltage.
-
The cone voltage that yields the maximum intensity is the optimum value. A starting point of 25 V is recommended based on literature.[2][3][4]
-
-
Optimize Collision Energy:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Acquire data while ramping the collision energy over a range (e.g., 5 eV to 30 eV in 1-2 eV increments).
-
Plot the intensity of the product ion (m/z 111) against the collision energy.
-
The collision energy that yields the maximum intensity is the optimum value. Published methods have used values between 12 and 21 eV.[1][2][3]
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This is an example of a UPLC-MS/MS method for the quantification of this compound based on published literature.
-
Liquid Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% Heptafluorobutyric Acid (HFBA)
-
Mobile Phase B: Acetonitrile with 0.1% HFBA
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30 °C
-
Gradient:
-
0-4 min: 1% to 30% B
-
4-7 min: 30% B (isocratic)
-
7-8 min: 30% to 1% B
-
8-10 min: 1% B (re-equilibration)
-
-
-
Mass Spectrometry (Waters Micromass Quattro Premier):
Quantitative Data Summary
The following tables summarize the MS/MS parameters for this compound and its stable isotope-labeled internal standard (D3-L-indospicine) as reported in the literature.
Table 1: this compound MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| This compound | 174 | 111 (Quantifier) | 25 | 12, 15, or 21 | [2][3][4] |
| 174 | 157 (Qualifier) | 25 | 15 | [4] | |
| 174 | 84.10 (Qualifier) | 25 | Not Specified | [2] |
Table 2: D3-L-Indospicine (Internal Standard) MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| D3-L-Indospicine | 177 | 114 (Quantifier) | 25 | 15 | [4] |
| 177 | 113 (Qualifier) | 25 | 15 | [4] |
Visualizations
References
- 1. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
addressing carryover issues in automated indospicine analysis
This technical support center provides troubleshooting guidance for common issues encountered during the automated analysis of indospicine, a toxic amino acid. The following resources are designed for researchers, scientists, and drug development professionals to identify and resolve carryover issues in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in automated this compound analysis?
A1: Sample carryover is the phenomenon where a small portion of an analyte, in this case, this compound, from a preceding sample analysis appears in a subsequent analysis of a blank or another sample.[1][2] This can lead to inaccurate quantification and false-positive results. Given that this compound is a polar and basic amino acid, it can exhibit "sticky" behavior, adsorbing to surfaces within the LC-MS system.[2][3]
Q2: What are the common causes of this compound carryover?
A2: Carryover in this compound analysis can stem from several sources within the LC-MS system.[2][4][5] Common culprits include:
-
Autosampler: Worn or dirty injector seals, contaminated sample needles, and improperly flushed sample loops can retain this compound.[2][4][6]
-
LC Column: The column, especially if not adequately equilibrated or washed, can retain this compound, which then leaches into subsequent runs.[1][2]
-
System Plumbing: Tubing, fittings, and valves can have microscopic crevices where this compound can accumulate.[4]
-
Mobile Phase and Wash Solvents: Contaminated solvents or wash solutions that are not strong enough to effectively remove this compound can contribute to persistent background signals.[1][4]
Q3: How can I differentiate between carryover and system contamination?
A3: A systematic injection of blanks and standards can help distinguish between carryover and contamination.[4]
-
Carryover: The this compound signal will be highest in the first blank injected after a high-concentration sample and will decrease with subsequent blank injections.
-
Contamination: The this compound signal will be relatively constant across multiple blank injections, suggesting a contaminated solvent or system component.[4][7]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Carryover
This guide outlines the initial steps to confirm and quantify the extent of carryover in your system.
Experimental Protocol:
-
System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions for your this compound analysis method.
-
Injection Sequence:
-
Inject a "Pre-Blank" (a blank solvent sample) to establish the baseline.
-
Inject a high-concentration this compound standard.
-
Inject a series of at least three "Post-Blanks" immediately following the high-concentration standard.
-
-
Data Analysis:
-
Integrate the this compound peak area in all injections.
-
Calculate the carryover percentage using the following formula:
-
% Carryover = (Peak Area in Post-Blank 1 / Peak Area in High-Standard) * 100
-
-
Data Presentation:
| Injection | Sample Type | This compound Peak Area | % Carryover |
| 1 | Pre-Blank | Not Detected | N/A |
| 2 | High-Standard (100 ng/mL) | 1,500,000 | N/A |
| 3 | Post-Blank 1 | 30,000 | 2.0% |
| 4 | Post-Blank 2 | 5,000 | 0.33% |
| 5 | Post-Blank 3 | 500 | 0.03% |
Interpretation: A carryover of >0.1% in the first post-blank typically warrants further investigation and mitigation. The decreasing peak area in subsequent blanks is characteristic of classic carryover.
Guide 2: Isolating the Source of Carryover
This guide provides a systematic approach to pinpoint the component in the LC-MS system responsible for the carryover.
Experimental Workflow:
The following workflow diagram illustrates the logical steps to isolate the source of carryover.
Caption: A flowchart for systematically identifying the source of analytical carryover.
Experimental Protocols:
-
Protocol 2.1: Bypassing the Column:
-
Remove the analytical column from the system.
-
Connect the injector outlet directly to the detector inlet using a union.
-
Repeat the injection sequence from Guide 1 (High-Standard followed by Blanks).
-
Interpretation: If carryover is still observed, the source is likely the autosampler (needle, rotor seal) or connecting tubing. If carryover is absent, the column is the primary source.[4]
-
-
Protocol 2.2: Evaluating the Autosampler Wash:
-
If the autosampler is implicated, enhance the needle wash protocol.
-
Prepare a stronger wash solution. For this compound, a solution containing a higher percentage of organic solvent with a small amount of acid (e.g., 50:50 acetonitrile (B52724):water with 0.5% formic acid) can be effective.
-
Increase the volume and duration of the needle wash cycle in your method.
-
Re-run the carryover test with the column in place.
-
Data Presentation: Wash Solvent Optimization
| Wash Solvent Composition (ACN:Water with 0.1% Formic Acid) | % Carryover in Post-Blank 1 |
| 10:90 | 2.0% |
| 25:75 | 0.8% |
| 50:50 | 0.05% |
| 75:25 | 0.04% |
Guide 3: Mitigating this compound Carryover
This guide provides actionable steps to reduce or eliminate this compound carryover once the source has been identified.
Signaling Pathway for Carryover Mitigation:
This diagram illustrates the relationship between the sources of carryover and the corresponding mitigation strategies.
Caption: Mapping carryover sources to effective mitigation approaches.
Recommended Actions:
-
For Autosampler-Related Carryover:
-
Optimize Wash Solution: Use a wash solvent that is stronger than the mobile phase to ensure the needle and sample loop are thoroughly cleaned between injections. A "magic mixture" of water, acetonitrile, methanol, and isopropanol (B130326) (25:25:25:25 v/v) can be effective for stubborn carryover.[5]
-
Replace Consumables: Regularly replace the rotor seal, needle seat, and sample needle as part of routine maintenance.[4][5] These components can wear over time, creating sites for analyte adsorption.
-
-
For Column-Related Carryover:
-
Modify Elution Gradient: Ensure the gradient program includes a high-organic wash step at the end of each run to elute any strongly retained this compound from the column.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and is easier and more cost-effective to replace.
-
Column Flushing: If carryover persists, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol), following the manufacturer's recommendations.
-
-
General Best Practices:
-
Use Fresh Solvents: Always use freshly prepared mobile phases and wash solvents to avoid contamination.[7]
-
Sample Dilution: If possible, dilute samples to the lowest concentration that still provides accurate quantification to reduce the amount of this compound introduced to the system.
-
Injection Order: Analyze samples with expected low concentrations of this compound before those with high concentrations. Inject a blank after any particularly high-concentration sample.[1]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to HPLC-Based Quantification of Indospicine
For researchers, scientists, and drug development professionals engaged in the analysis of the hepatotoxic amino acid indospicine, selecting a robust and validated quantification method is critical. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of a validated HPLC-UV method and a more advanced UPLC-MS/MS method.
| Parameter | HPLC with UV Detection | UPLC-MS/MS |
| Linearity Range | 0.4 µg/mL - 20 µg/mL (Horsemeat)[1] 0.17 µg/mL - 16.67 µg/mL (Serum)[1] | 1.0 µg/mL - 25 µg/mL (Plant Material)[2] |
| Recovery | 87.2 ± 6.8% (Horsemeat)[1] 97.3 ± 9.9% (Serum)[1] | 86% (Plant Material)[2] |
| Precision | Not explicitly stated in the abstract | 4.7% RSD (Intra-day)[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated in the abstract | 0.1 mg/kg (Camel Meat)[3][4] |
| Analysis Time | 31 min (Horsemeat)[1] 36 min (Serum)[1] | 21 min (Total cycle time)[2] |
| Detection | UV at 254 nm[1] | Tandem Mass Spectrometry[2] |
| Derivatization | Pre-column derivatization with phenylisothiocyanate (PITC)[1] | Derivatization with phenylisothiocyanate (PITC)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the HPLC-UV and LC-MS/MS methods for this compound quantification.
Validated HPLC-UV Method for this compound in Biological Samples
This method was developed for the rapid and reliable analysis of this compound in horsemeat and serum.[1]
1. Sample Preparation:
-
Horsemeat: Extracted with water and deproteinized by ultrafiltration.[1]
-
Serum: Extracted with 0.01 N hydrochloric acid and deproteinized by ultrafiltration.[1]
2. Derivatization:
-
Pre-column derivatization of samples with phenylisothiocyanate (PITC) is performed.[1]
3. HPLC Conditions:
-
Column: Pico-Tag C18 column.[1]
-
Detection: UV detection at 254 nm.[1]
-
Separation: The method is designed to separate this compound from other amino acids.[1]
Alternative Method: LC-MS/MS for this compound in Plant Material
This method was developed for the analysis of this compound in plant material and utilizes the specificity of tandem mass spectrometry.[2]
1. Sample Preparation:
-
This compound is extracted from the plant material with an acidic aqueous ethanol (B145695) solution (ethanol/water/0.1N HCl, 70:30:1).[2] This extraction method was found to be significantly more efficient than a simple methanolic extract.[2]
2. Derivatization:
-
The sample is derivatized with a phenylisothiocyanate (PITC) solution.[2]
3. LC-MS/MS Conditions:
-
Column: Thermo Betasil C18 column (100 × 2.1 mm).[2]
-
Mobile Phase: A gradient flow of acetonitrile (B52724) and water containing 20 mM ammonium (B1175870) acetate (B1210297) at a flow rate of 0.300 mL/min.[2]
-
Gradient Program: 5% MeCN (0-2 min); 5%-60% MeCN (2-10 min); 60%-95% MeCN (10-11 min); 95% MeCN (11-15 min); 95%-5% MeCN (15-16 min) and equilibration at 5% MeCN for 5 min.[2]
-
Mass Spectrometry: Analysis is performed using a Finnigan LCQ Advantage Max ion trap mass spectrometer with an electrospray ionization (esi) source.[2] The two most abundant MS/MS fragment ions at m/z 174 and 216 are used for detection and quantitation.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-based quantification of this compound, from sample preparation to data analysis.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
Both the HPLC-UV and UPLC-MS/MS methods offer reliable approaches for the quantification of this compound. The choice between the two will largely be determined by the specific requirements of the study. The HPLC-UV method is a robust and accessible technique suitable for various biological matrices.[1] The UPLC-MS/MS method, while requiring more specialized equipment, provides enhanced specificity and is particularly useful for complex matrices like plant material.[2] For high-throughput analysis, the faster cycle time of the UPLC-MS/MS method may also be advantageous. Researchers should carefully consider the validation parameters of each method to ensure they meet the needs of their intended application.
References
- 1. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Indospicine Analysis Methods for Researchers
This guide provides a comparative overview of current analytical methodologies for the quantification of indospicine, a hepatotoxic amino acid found in various species of the Indigofera plant. The consumption of these plants by grazing animals can lead to the accumulation of this compound in their tissues, posing a risk of secondary poisoning to animals, particularly dogs, that consume contaminated meat. This document is intended for researchers, scientists, and drug development professionals involved in food safety, toxicology, and veterinary science.
While a formal inter-laboratory proficiency testing program for this compound analysis has not been widely reported, this guide synthesizes data from published, validated methods to offer a comparison of their performance. The primary analytical technique discussed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which has emerged as the method of choice for its high sensitivity and specificity.
Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a conceptual workflow for an inter-laboratory comparison and a typical analytical workflow for this compound determination.
Figure 1: Conceptual workflow for a typical inter-laboratory comparison study.
Figure 2: General analytical workflow for this compound determination by UPLC-MS/MS.
Comparison of UPLC-MS/MS Methods for this compound Analysis
The following tables summarize the key performance parameters of various validated UPLC-MS/MS methods for the determination of this compound in different matrices. These methods, while not part of a single formal inter-laboratory study, provide a benchmark for analytical performance.
Table 1: Performance Characteristics of this compound Analysis Methods
| Parameter | Method A (Camel Meat)[1][2][3] | Method B (Plant Material)[4] | Method C (Plant Material)[5] |
| Limit of Detection (LOD) | 0.05 mg/kg | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.1 mg/kg | Not Reported | 0.1 mg/kg |
| Linearity Range | Not explicitly stated | 1.0 - 25 µg/mL | Not explicitly stated |
| Recovery | High recovery efficiency | 86% | Not Reported |
| Intra-day Precision (RSD) | Reproducible | 4.7% | Not Reported |
| Internal Standard | Isotopically labelled this compound | Not explicitly stated | Not explicitly stated |
Note: Direct comparison is challenging due to variations in matrices and reporting standards across publications.
Detailed Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the analysis of this compound.
Method A: UPLC-MS/MS for this compound in Camel Meat[1][2][3][6]
This method was developed and validated for the determination of this compound in camel meat samples.
-
Sample Preparation and Extraction:
-
Camel meat samples are homogenized.
-
An internal standard, isotopically labelled this compound (D3-l-indospicine), is added to overcome matrix effects.[6]
-
The sample is extracted using a suitable solvent. While the specific solvent is not detailed in the abstract, it is a critical step for efficient recovery.
-
For digested samples, liquid and solid phases are separated by centrifugation prior to analysis.[6]
-
Centrifugal filter units are used to remove proteins and other high-molecular-weight interferences.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Waters Micromass Quattro Premier triple quadrupole mass spectrometer.[7]
-
Separation: Ultra-Performance Liquid Chromatography (UPLC).
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Ionization Mode: Not explicitly stated, but likely Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition: m/z 174 → 111 for native this compound.[7]
-
Method B: LC-MS/MS for this compound in Plant Material (with Derivatization)[4]
This method involves derivatization with phenylisothiocyanate (PITC) prior to LC-MS/MS analysis.
-
Sample Preparation and Extraction:
-
This compound is extracted from the plant material using a mixture of ethanol (B145695) and 0.01N HCl (70:30).[4]
-
The extract is then derivatized with a phenylisothiocyanate solution.[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
Method C: UPLC-MS/MS for this compound in Indigofera Plant Species[5]
This high-throughput method was validated for the quantitation of this compound in various Australian Indigofera species.
-
Sample Preparation and Extraction:
-
Details of the extraction procedure are not provided in the abstract but would involve homogenization of the plant material and extraction with an appropriate solvent.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]
-
The method was validated, implying optimization of chromatographic and mass spectrometric parameters for sensitivity and selectivity.
-
Discussion and Conclusion
The analysis of this compound is predominantly carried out using UPLC-MS/MS, a technique that offers excellent sensitivity and specificity, which is crucial due to the low levels of contamination often found in meat matrices.[6] The use of an isotopically labeled internal standard, as described in Method A, is best practice for quantitative analysis in complex matrices like meat, as it effectively compensates for matrix effects and variations in instrument response.[6]
While derivatization with PITC (Method B) can be employed, modern UPLC-MS/MS systems often have sufficient sensitivity to detect the underivatized compound, simplifying the sample preparation workflow. The choice of method will ultimately depend on the specific matrix, the required limits of detection and quantification, and the available instrumentation.
The data presented highlights the need for a standardized, validated method for this compound analysis to be adopted across laboratories. A formal inter-laboratory comparison study would be invaluable in establishing the robustness and transferability of such a method, ensuring consistency and reliability of data across different testing facilities. This would be particularly important for regulatory purposes and for ensuring the safety of the food supply chain. Researchers are encouraged to report validation parameters comprehensively to facilitate future comparisons and method harmonization.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating Indospicine Quantification: A Guide to Analytical Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards and methodologies for the quantification of indospicine, a hepatotoxic amino acid of concern in food safety and toxicology. Due to the limited commercial availability of certified reference materials (CRMs), this guide focuses on the specifications of a commercially available analytical standard and details established analytical methods for its use.
Comparison of Available this compound Analytical Standards
The availability of certified reference materials for this compound is currently limited. However, analytical standards are available, which serve as essential tools for the development and validation of quantitative assays. Below is a summary of a commercially available this compound analytical standard. Researchers should note that for accredited methods, a certified reference material from a national metrology institute or accredited reference material producer would be required.
| Feature | Specification |
| Product Name | This compound |
| Supplier | Biosynth |
| CAS Number | 16377-00-7[1] |
| Molecular Formula | C7H15N3O2[1] |
| Molecular Weight | 173.21 g/mol [1] |
| Storage Conditions | 2°C - 8°C, keep container well closed[1] |
| Physical Format | Not specified, inquire with supplier |
| Purity | Not specified, inquire with supplier for Certificate of Analysis |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in various matrices is critical for toxicological studies and food safety monitoring. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed methods.
Quantification of this compound in Biological Samples by HPLC
This method is suitable for the analysis of this compound in samples such as horse meat and serum.[2][3]
a. Sample Preparation:
-
Horse Meat: Homogenize tissue and extract with water. Deproteinize the extract by ultrafiltration.[2][3]
-
Serum: Extract with 0.01 N hydrochloric acid and deproteinize by ultrafiltration.[2][3]
b. Derivatization:
c. HPLC Analysis:
-
Calibration: Prepare a calibration curve using the this compound analytical standard over a linear range (e.g., 0.4 µg/mL to 20 µg/mL for meat extract and 0.17 µg/mL to 16.67 µg/mL for serum).[2][3]
-
Analysis Time: Approximately 31-36 minutes per sample.[2][3]
Quantification of this compound in Plant and Animal Tissues by UPLC-MS/MS
This method offers high sensitivity and specificity for the determination of this compound in complex matrices like plant material and camel meat.[1][4][5][6]
a. Sample Preparation:
-
Plant Material: Extract this compound from the plant material using an ethanol/0.01N HCl (70:30) solution.[4]
-
Animal Tissue (e.g., Camel Meat): Homogenize the tissue. Use an isotopically labeled this compound as an internal standard for improved accuracy.[1][5]
b. Derivatization (if necessary):
-
For some applications, derivatization with phenylisothiocyanate (PITC) may be performed before LC-MS/MS analysis.[4]
c. UPLC-MS/MS Analysis:
-
Chromatography: Utilize a suitable UPLC system for separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer for detection and quantification. Monitor specific parent and fragment ion transitions for this compound (e.g., m/z 174 and 216 for the PITC derivative).[4]
-
Calibration: Construct a calibration curve using the this compound analytical standard over a defined linear range (e.g., 1.0-25 µg/mL).[4]
-
Quantitation Limit: This method can achieve low limits of quantitation, for example, 0.1 mg/kg in camel meat.[1][5]
Visualizing Experimental and Toxicological Pathways
To aid in the understanding of this compound analysis and its mechanism of action, the following diagrams illustrate a typical experimental workflow and the proposed toxicological pathway.
Caption: Workflow for this compound Quantification.
References
- 1. This compound | 16377-00-7 | RAA37700 | Biosynth [biosynth.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. zeptometrix.com [zeptometrix.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Indospicine Content in Indigofera Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of indospicine content across various Indigofera species, supported by experimental data and detailed methodologies. This compound, a non-proteinogenic amino acid, is a known hepatotoxin and its presence in certain Indigofera species has significant implications for livestock and potentially human health through the food chain.
This compound has been identified as the toxic constituent in several Indigofera species, leading to both primary and secondary hepatotoxicosis, as well as reproductive losses in grazing animals.[1] Its accumulation in the tissues of livestock, such as cattle and camels, poses a risk of secondary poisoning, with dogs being particularly susceptible.[2][3][4][5] The toxin is a competitive inhibitor of arginase, an enzyme involved in the urea (B33335) cycle, leading to liver degeneration and other toxic effects.[2][3] This guide summarizes the quantitative data on this compound concentrations in different Indigofera species, outlines the analytical methods used for its quantification, and illustrates the toxic mechanism of this compound.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different Indigofera species, and even within the same species depending on the region and season.[1][2] The following table summarizes the this compound content found in various species, as determined by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
| Indigofera Species | This compound Content (mg/kg Dry Matter) | Reference |
| I. spicata | 1003 ± 328 | [1] |
| I. linnaei | 755 ± 490 (highly variable: 159 - 2128) | [1] |
| I. lespedezioides | 60 - 1400 | [6] |
| I. hendecaphylla | High levels (>500) | [2] |
| I. vicioides | High levels (>500) | [2] |
| I. volkensii | High levels (>500) | [2] |
| I. colutea | Low levels (<10) in some specimens | [1] |
| I. linifolia | Low levels (<10) in some specimens | [1] |
| I. adesmiifolia | Not detected / Below quantitation levels | [1][2] |
| I. alternans | Not detected | [2] |
| I. antunesiana | Not detected | [2] |
| I. astragalina | Not detected | [2] |
| I. australis | Below quantitation levels | [1] |
| I. georgei | Not detected / Below quantitation levels | [1][2] |
| I. glandulosa | Not detected | [2] |
| I. hirsuta | Below quantitation levels | [1] |
| I. leucotricha | Not detected / Below quantitation levels | [1][2] |
| I. mucronata | Not detected | [2] |
| I. oblongifolia | Not detected / Below quantitation levels | [1][2] |
| I. parviflora (Indigastrum parviflorum) | Not detected / Below quantitation levels | [1][2] |
| I. praticola | Not detected | [2][6] |
| I. schimperi | Not detected | [2] |
| I. suffruticosa | Not detected | [2] |
| I. tinctoria | Not detected | [2][6] |
| I. trita | Below quantitation levels | [1] |
| I. vohemarensis | Not detected | [2] |
Experimental Protocols for this compound Quantification
The primary analytical method for the quantification of this compound in plant material and biological tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation.[1][5][6][7]
Sample Preparation (Plant Material)
-
Drying and Milling: Plant samples are dried and milled to a fine powder to ensure homogeneity.[8]
-
Extraction: A known weight of the dried plant material (e.g., 0.100 g) is extracted with an acidic solvent. A common extraction solvent is 70% ethanol (B145695) in 0.01N HCl.[6] The sample is sonicated and the extraction process is typically repeated multiple times (e.g., three times) to ensure complete recovery of this compound.[6]
-
Centrifugation: The mixture is centrifuged to separate the solid plant material from the supernatant containing the extracted this compound.[6]
-
Derivatization (Optional but common for older HPLC methods): For analysis by HPLC with UV detection, the extract is derivatized, for example, with phenylisothiocyanate (PITC), to make the amino acid detectable by UV.[6][9]
-
Dilution and Filtration: The extract is appropriately diluted and filtered, often using centrifugal ultrafilters, to remove any remaining particulate matter and proteins before injection into the LC-MS/MS system.[8]
UPLC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a UPLC system equipped with a suitable column, such as a Waters BEH C18 column.[7] A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% heptafluorobutyric acid (HFBA)) and an organic component (e.g., acetonitrile (B52724) with 0.1% HFBA).[7]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed in positive electrospray ionization (ESI) mode.[8]
-
Quantification: this compound is quantified using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions. For instance, a common transition for underivatized this compound is m/z 174.03 > 111.05.[8] An isotopically labeled internal standard, such as D3-L-indospicine, can be used to improve accuracy and account for matrix effects.[5][7]
-
Calibration: A calibration curve is generated using standard solutions of this compound to quantify the concentration in the samples.[8]
Mechanism of this compound Toxicity
The primary toxic action of this compound is through the competitive inhibition of arginase. This mechanism disrupts the urea cycle, leading to an accumulation of ammonia (B1221849) and subsequent cellular damage, particularly in the liver.
Caption: Mechanism of this compound hepatotoxicity via competitive inhibition of arginase.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound in plant samples.
Caption: Workflow for the quantification of this compound in Indigofera plant samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. Research Portal [research.usc.edu.au]
A Head-to-Head Battle: HPLC vs. LC-MS/MS for Accurate Indospicine Detection
For researchers, scientists, and drug development professionals tasked with the detection and quantification of the hepatotoxic amino acid indospicine, selecting the optimal analytical methodology is paramount. This guide provides a comprehensive comparison of two common techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective experimental protocols, performance metrics, and overall suitability for this compound analysis in various biological matrices.
Quantitative Performance: A Clear Distinction
The choice between HPLC-UV and LC-MS/MS for this compound detection often hinges on the required sensitivity and specificity of the assay. While both methods are capable of quantifying this compound, LC-MS/MS demonstrates superior performance in terms of lower detection and quantification limits.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Not explicitly stated, but linearity is reported down to 0.17 µg/mL in serum.[1] | 0.05 mg/kg in camel meat.[2] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL in horsemeat extract, 0.17 µg/mL in serum.[1] | 0.1 mg/kg in camel meat.[3] |
| Linearity Range | 0.4 µg/mL to 20 µg/mL in horsemeat extract; 0.17 µg/mL to 16.67 µg/mL in serum.[1] | Not explicitly stated, but the method is described as reproducible with high recovery.[3][4] |
| Recovery | 87.2 ± 6.8% in horsemeat extract; 97.3 ± 9.9% in serum.[1] | High recovery efficiency reported.[3][4] |
| Analysis Time | 31 minutes for horsemeat samples; 36 minutes for serum samples.[1] | Not explicitly stated, but UPLC-MS/MS methods are generally high-throughput. |
| Specificity | Good, but susceptible to co-eluting compounds that absorb at the same wavelength. May require derivatization. | Excellent, based on the mass-to-charge ratio of the parent ion and specific fragment ions, minimizing interferences.[5] |
| Internal Standard | Not explicitly mentioned in the cited HPLC method. | Isotopically labeled this compound is used to overcome matrix effects and improve accuracy.[3][4] |
Experimental Workflows: A Visual Comparison
The analytical workflows for HPLC-UV and LC-MS/MS share the initial steps of sample preparation and chromatographic separation but diverge at the detection stage.
Caption: Comparative workflow for this compound detection by HPLC-UV and LC-MS/MS.
Detailed Experimental Protocols
HPLC-UV Method for this compound Detection
This method, adapted from Fletcher et al. (1999), involves pre-column derivatization with phenylisothiocyanate (PITC) followed by UV detection.[1]
1. Sample Preparation:
-
Horsemeat samples are extracted with water, while serum samples are extracted with 0.01 N hydrochloric acid.[1]
-
The extracts are deproteinized by ultrafiltration.[1]
2. Derivatization:
-
The sample extracts are derivatized with PITC prior to injection.[1]
3. HPLC Conditions:
-
Column: Pico-Tag C18 column.[1]
-
Detection: UV at 254 nm.[1]
-
Analysis Time: Approximately 31 minutes for horsemeat and 36 minutes for serum.[1]
LC-MS/MS Method for this compound Detection
This generalized protocol is based on several studies employing UPLC-MS/MS for the analysis of this compound in meat samples.[2][3][4]
1. Sample Preparation:
-
Meat samples are typically homogenized and extracted.
-
An isotopically labeled internal standard (e.g., D3-l-indospicine) is added to the sample to correct for matrix effects and variations in extraction efficiency.[3]
-
Proteins are precipitated and removed, often by centrifugation after the addition of a solvent like acetonitrile, followed by ultrafiltration.[6]
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is often used for faster and more efficient separation.[3][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used.[7]
-
Ionization: Electrospray ionization (ESI) in positive mode is typical for this compound.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. A common transition for this compound is m/z 174 → 111.[7]
Conclusion: Choosing the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound.
HPLC-UV offers a cost-effective and relatively straightforward approach suitable for analyzing samples with higher concentrations of this compound.[1] However, it may lack the sensitivity required for trace-level detection and can be more susceptible to interferences from complex matrices. The need for a derivatization step also adds to the sample preparation time and complexity.
LC-MS/MS , on the other hand, provides unparalleled sensitivity and specificity, making it the gold standard for detecting low levels of this compound in challenging matrices like meat and other biological tissues.[3][5] The use of an isotopically labeled internal standard significantly improves the accuracy and precision of the quantification.[3][4] For research and regulatory applications where low detection limits and high confidence in analytical results are critical, LC-MS/MS is the superior choice.
References
- 1. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Indospicine Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methods for the extraction of indospicine, a toxic non-protein amino acid found in various Indigofera species. Understanding the nuances of these extraction protocols is critical for accurate quantification and further toxicological or pharmacological studies. This document outlines the performance of an acidic aqueous ethanol (B145695) extraction from plant material and a heptafluorobutyric acid (HFBA) homogenization method from animal tissues, supported by experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of the two highlighted this compound extraction methods. These metrics are crucial for researchers to select the most appropriate method based on their specific sample matrix and analytical requirements.
| Parameter | Method 1: Acidic Aqueous Ethanol Extraction (Plant Material) | Method 2: HFBA Homogenization (Animal Tissue) |
| Sample Matrix | Indigofera lespedezioides (plant) | Camel Meat (muscle tissue) |
| Extraction Solvent | Ethanol/Water/0.1N HCl (70:30:1) | 0.1% Heptafluorobutyric Acid (HFBA) in Water |
| Analytical Method | LC-MS/MS | UPLC-MS/MS |
| Recovery | 86%[1] | High recovery efficiency (specific percentage not stated)[2][3][4] |
| Linearity Range | 1.0 - 25 µg/mL[1] | 0.002 - 2 mg/L (for standards)[5] |
| Intra-day Precision (RSD) | 4.7%[1] | Method is reproducible (specific RSD not stated)[2][3][4] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.1 mg/kg[2][3][4] |
Experimental Protocols
Below are the detailed methodologies for the two compared this compound extraction techniques.
Method 1: Acidic Aqueous Ethanol Extraction from Indigofera Plant Material
This method is adapted from a procedure for analyzing this compound in plant material using LC-MS/MS.[1]
1. Sample Preparation:
- Dry the Indigofera plant material.
2. Extraction:
- Prepare the extraction solvent: a mixture of ethanol, water, and 0.1N Hydrochloric acid in a 70:30:1 ratio.
- Perform the extraction of the plant material with the acidic aqueous ethanol solvent. It is estimated that three extractions are sufficient for 98% completeness.[1]
3. Derivatization:
- Derivatize the sample with a phenylisothiocyanate (PITC) solution.
4. Analysis:
- Analyze the derivatized sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 2: Heptafluorobutyric Acid (HFBA) Homogenization from Animal Tissue
This method has been validated for the determination of this compound in camel meat using UPLC-MS/MS.[2][3][4][6]
1. Sample Preparation:
- Finely chop or mince the animal tissue (e.g., camel muscle).
- Weigh approximately 0.5 g of the minced tissue.[6]
2. Extraction:
- Add 25 mL of 0.1% heptafluorobutyric acid (HFBA) to the tissue sample.[6]
- Homogenize the mixture for 15 seconds using a Polytron T25 homogenizer.[6]
- Chill the homogenized samples at 4°C for 20 minutes.[5]
- Centrifuge the homogenate at 4500 rpm for 20 minutes at 18°C.[5]
3. Sample Clean-up and Analysis:
- Take the supernatant for further processing.
- Use centrifugal filter units (e.g., Amicon® Ultra 0.5 mL 3K) for deproteinization. These filters should be pre-rinsed with de-ionized water.[5]
- Add an internal standard (isotopically labeled this compound) to the supernatant to account for matrix effects.[2][3][4]
- Analyze the sample using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3][4]
Visualization of Extraction Workflows
The following diagrams illustrate the experimental workflows for the two described this compound extraction methods.
Caption: Workflow diagrams for this compound extraction methods.
Concluding Remarks
The choice of an appropriate this compound extraction method is contingent upon the sample matrix and the desired analytical outcome. The acidic aqueous ethanol extraction is a proven method for plant materials, demonstrating good recovery and precision. For animal tissues, the HFBA homogenization technique coupled with UPLC-MS/MS analysis provides a reproducible and sensitive approach, crucial for detecting low levels of this compound that can accumulate in the food chain. Researchers should consider the data presented and the detailed protocols to best suit their experimental needs.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Indospicine Calibration Curves: Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of indospicine, a toxic amino acid. The focus is on the linearity and range of calibration curves, crucial parameters for accurate quantification. This document summarizes experimental data from various studies, details a common experimental protocol, and visualizes the analytical workflow.
Comparison of this compound Quantification Methods
The accurate quantification of this compound is critical for food safety, toxicology studies, and drug development. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is critically dependent on the linearity and range of their calibration curves.
The following table summarizes the linearity and range of this compound calibration curves from published studies, providing a direct comparison of their performance across different biological matrices.
| Analytical Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Reference |
| HPLC-UV | Horsemeat Extract | 0.4 - 20 µg/mL | Not Reported | Not Reported | [1] |
| HPLC-UV | Serum | 0.17 - 16.67 µg/mL | Not Reported | Not Reported | [1] |
| LC-MS/MS | Plant Material | 1.0 - 25 µg/mL | Not Reported | Not Reported | |
| UPLC-MS/MS | Camel Meat | Not explicitly stated, but quantitation limit suggests a range starting at 0.1 mg/kg. | 0.1 mg/kg | Not Reported | [2][3][4] |
Note: The correlation coefficient (R²) is a critical measure of linearity, with values closer to 1.0 indicating a better fit of the data to a linear model. While the referenced studies affirm the linearity of their methods, the specific R² values were not consistently reported in the cited abstracts.
Experimental Protocol: Quantification of this compound in Meat by LC-MS/MS
This section details a typical experimental protocol for the quantification of this compound in a meat matrix using LC-MS/MS. This method is favored for its high sensitivity and specificity.
1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the meat sample (e.g., 1-5 grams) and homogenize it.
-
Extraction: Add an extraction solvent (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid) to the homogenized sample. The acid helps to precipitate proteins and improve the extraction efficiency of the polar this compound molecule.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough extraction. Centrifuge the sample at high speed to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter that could interfere with the LC-MS/MS analysis.
2. Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water).
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the samples. A typical range might be from the low µg/mL to the high µg/mL level.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared samples, calibration standards, and QC samples into an LC system equipped with a suitable column (e.g., a C18 reversed-phase column). The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions for this compound are monitored in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound MRM transition against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Use the calibration curve to calculate the concentration of this compound in the unknown samples and QC samples.
Workflow for Assessing Linearity and Range
The following diagram illustrates the logical workflow for establishing and validating the linearity and range of an this compound calibration curve.
References
A Comparative Guide to the Accurate and Precise Measurement of Indospicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of indospicine, a hepatotoxic amino acid found in various species of the Indigofera plant. The presence of this compound in animal tissues, particularly in horse and camel meat, poses a significant risk of secondary poisoning in dogs and is a concern for food safety. Accurate and precise measurement of this compound is crucial for toxicological studies, residue monitoring in food products, and in the development of potential therapeutic interventions.
Currently, the most established and validated methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays like ELISA are common for the detection of various toxins, a specific and validated ELISA for the direct measurement of this compound has not been reported in the peer-reviewed literature. Therefore, this guide focuses on the comparative performance of the two leading chromatographic techniques.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for HPLC and LC-MS/MS methods for the quantification of this compound, based on published experimental data.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Accuracy (Recovery) | 87.2 ± 6.8% in horsemeat, 97.3 ± 9.9% in serum[1] | 86% in plant material, with high recovery efficiency reported in camel meat[2][3] |
| Precision (Intra-day) | Reproducibility of results noted, specific %RSD not provided[1] | 4.7% (%RSD) in plant material[3] |
| Linearity Range | 0.4 - 20 µg/mL in horsemeat extract, 0.17 - 16.67 µg/mL in serum[1] | 1.0 - 25 µg/mL in plant material[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity suggests sub-µg/mL levels | 0.1 mg/kg in camel meat[2][4] |
| Analysis Time | 31 minutes for horsemeat, 36 minutes for serum[1] | Method is described as reproducible[2][4] |
| Specificity | Good, based on chromatographic separation | High, due to mass-based detection of parent and fragment ions |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the generalized experimental protocols for the HPLC and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of this compound to allow for UV detection.
1. Sample Preparation:
-
Extraction: Tissues (e.g., horsemeat) are extracted with water, while serum samples are extracted with 0.01 N hydrochloric acid[1].
-
Deproteinization: The extracts are deproteinized by ultrafiltration to remove interfering proteins[1].
2. Derivatization:
-
The this compound in the protein-free extract is derivatized with phenylisothiocyanate (PITC) prior to injection into the HPLC system[1].
3. Chromatographic Conditions:
-
Column: A Pico-Tag C18 column is typically used for the separation of the derivatized this compound from other amino acids[1].
-
Mobile Phase: A suitable gradient of solvents is used to achieve separation.
-
Detection: The derivatized this compound is detected by UV absorbance at 254 nm[1].
4. Quantification:
-
A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the sample[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
1. Sample Preparation:
-
Extraction: Plant material is extracted with an ethanol/0.01N HCl (70:30) solution. For meat samples, homogenization in an acidic solution is common[2][3].
-
Internal Standard: An isotopically labeled this compound is often added as an internal standard to improve accuracy and precision[2].
2. Derivatization (Optional but common):
-
Similar to the HPLC method, derivatization with PITC can be performed to improve chromatographic properties[3].
3. Chromatographic Conditions:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is often used for faster and more efficient separation[2][4].
-
Column: A C18 or other suitable reversed-phase column is employed.
4. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for this compound.
5. Quantification:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Methodology Workflow and Logical Relationships
The following diagrams illustrate the general workflow for this compound analysis and the logical relationship between the key analytical stages.
General workflow for the analysis of this compound.
References
- 1. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the toxicity of indospicine and canavanine, two naturally occurring non-proteinogenic amino acids that act as structural analogues of L-arginine, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their mechanisms of action, quantitative toxicity data, and the experimental protocols used to assess their toxic effects.
This compound, a toxin found in various species of the Indigofera plant, is a known hepatotoxin, causing liver damage in grazing animals.[1][2] Canavanine, present in the seeds of certain leguminous plants, exerts its toxicity primarily by being mistakenly incorporated into proteins, leading to the synthesis of non-functional proteins.[3] Both compounds interfere with metabolic pathways involving arginine, a critical amino acid for numerous physiological processes.
Mechanisms of Toxicity: A Tale of Two Analogues
The primary mechanism of canavanine's toxicity is its recognition by arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of arginine.[4][5][6] This results in the formation of structurally aberrant "canavanyl-proteins" that can disrupt cellular functions.[5]
This compound, on the other hand, is not incorporated into proteins but acts as a competitive inhibitor of key enzymes in arginine metabolism.[7][8] It is a potent inhibitor of arginase, the enzyme that converts arginine to ornithine and urea, and also inhibits nitric oxide synthase (NOS), which is responsible for the production of the signaling molecule nitric oxide (NO).[9][10]
dot
Caption: Comparative mechanisms of this compound and canavanine as arginine analogues.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and canavanine from various in vivo and in vitro studies. It is important to note that direct comparisons are challenging due to the use of different experimental models and conditions across studies.
Table 1: In Vivo Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| Canavanine | Adult Rat | Subcutaneous | 5.9 ± 1.8 g/kg | [11] |
| Canavanine | 10-day-old Rat | Subcutaneous | 5.0 ± 1.0 g/kg | [11] |
| Canavanine | Broiler Chicken | Oral | 1.86 g/kg | [12] |
| This compound | - | - | Data not available in searched literature | - |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay Duration | IC50 (mM) | Reference |
| Canavanine | HeLa, Caco-2, MIA PaCa-2, BxPC-3, Hep G2, SK-HEP-1 (in L-ARG-free media) | - | 0.2 - 1.2 | [13] |
| This compound | HepG2 (liver carcinoma) | - | More cytotoxic than arginine | [10] |
| This compound | Caco-2 (colorectal adenocarcinoma) | - | More cytotoxic than arginine | [10] |
| This compound | HT29-MTX-E12 (colorectal adenocarcinoma) | - | More cytotoxic than arginine | [10] |
Inhibition of Nitric Oxide Synthase
Both this compound and canavanine have been shown to inhibit nitric oxide synthase (NOS), which can contribute to their overall toxicity.
dot
Caption: Inhibition of Nitric Oxide Synthase by this compound and canavanine.
A study on isolated rat aorta and cultured rat peritoneal macrophages demonstrated that both compounds inhibit constitutive and inducible nitric oxide synthases.[9] Canavanine has been further investigated as a selective inhibitor of inducible NOS (iNOS), which may have therapeutic potential in conditions like endotoxic shock.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols cited in the literature for assessing the toxicity of this compound and canavanine.
This compound Hepatotoxicity Assay in Dogs
-
Objective: To determine the hepatotoxic effects of this compound-contaminated meat in dogs.
-
Method:
-
Select healthy adult dogs and divide them into control and experimental groups.
-
Feed the experimental group a diet containing horse meat with a known concentration of this compound (e.g., 16 mg/kg) for a specified period (e.g., 32 days).[1]
-
Monitor the animals for clinical signs of liver disease, including jaundice, ascites, and signs of hepatic encephalopathy.[1]
-
Collect blood samples regularly to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT).[1]
-
At the end of the study, perform a necropsy and collect liver tissue for histopathological examination.[1]
-
Analyze liver sections for evidence of periacinar necrosis, hepatocellular swelling, vacuolation, and cholestasis.[1]
-
-
Workflow:
dot
Caption: Workflow for this compound hepatotoxicity assay in dogs.
Canavanine Protein Incorporation Assay
-
Objective: To measure the incorporation of radiolabeled canavanine into newly synthesized proteins.
-
Method:
-
Prepare a cell-free protein synthesis system or use a relevant cell culture model.
-
Incubate the system with L-[guanidinooxy-14C]canavanine.[16]
-
After the incubation period, precipitate the proteins using an agent like trichloroacetic acid (TCA).
-
Wash the protein pellet to remove any unincorporated radiolabeled canavanine.
-
Quantify the amount of radioactivity in the protein pellet using a scintillation counter.
-
The amount of incorporated canavanine can be calculated based on the specific activity of the radiolabeled compound.
-
-
Workflow:
dot
Caption: Workflow for canavanine protein incorporation assay.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.
-
Method:
-
Seed cells (e.g., HepG2, Caco-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (this compound or canavanine) for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
-
Workflow:
dot
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Conclusion
This compound and canavanine, while both acting as arginine analogues, exhibit distinct toxicological profiles. Canavanine's toxicity is primarily mediated through its incorporation into proteins, leading to cellular dysfunction. In contrast, this compound acts as an inhibitor of key enzymes in arginine metabolism. The quantitative data, though not directly comparable across all studies, suggests that both compounds have significant toxic potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to better elucidate the relative toxicities and specific molecular targets of these two important natural toxins.
References
- 1. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 3. Canavanine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the naturally occurring arginine analogues this compound and canavanine on nitric oxide mediated functions in aortic endothelium and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound cytotoxicity and transport in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, during rodent endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hepatotoxicity: Indospicine vs. Other Plant-Derived Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxic effects of indospicine with other prominent plant-derived toxins: aflatoxins, pyrrolizidine (B1209537) alkaloids, and cycasin. This document summarizes key toxicological data, outlines detailed experimental methodologies for hepatotoxicity assessment, and visualizes the underlying molecular pathways.
Executive Summary
This compound, a toxic non-proteinogenic amino acid found in Indigofera species, exhibits significant hepatotoxicity through the inhibition of arginase, leading to disruptions in the urea (B33335) cycle and nitric oxide synthesis. Aflatoxins, mycotoxins produced by Aspergillus species, are potent hepatocarcinogens that form DNA adducts and induce oxidative stress. Pyrrolizidine alkaloids, found in a wide variety of plants, are bioactivated in the liver to form reactive pyrrolic esters that cause DNA damage and protein adduction. Cycasin, a glucoside from cycad plants, is hydrolyzed by gut microflora to a reactive aglycone that methylates DNA, leading to liver damage. While all four toxins target the liver, their mechanisms of action, potency, and the specific nature of the liver injury they induce differ significantly.
Quantitative Comparison of Hepatotoxicity
The following table summarizes the available quantitative data on the acute toxicity of this compound and the comparator toxins. It is important to note that direct comparative studies are limited, and toxicity can vary significantly depending on the animal model, route of administration, and specific congener of the toxin.
| Toxin | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | Mouse | Intraperitoneal | ~200 mg/kg | [1] |
| Rat | Oral | Data not available | ||
| Aflatoxin B1 | Rat (male) | Oral | 7.2 mg/kg | |
| Rat (male) | Intraperitoneal | 1.2 mg/kg | [2] | |
| Pyrrolizidine Alkaloids | ||||
| Monocrotaline | Rat | Oral | Predicted BMDL10: 1.1 mg/kg bw/day | [3][4] |
| Retrorsine (B1680556) | Rat | Oral | Predicted BMDL10: 79.9 mg/kg | [5][6] |
| Cycasin | Rat | Oral | 270 mg/kg | |
| Mouse | Oral | 500 mg/kg |
Note: LD50 values can vary between studies. BMDL10 (Benchmark Dose Lower Confidence Limit for a 10% response) is a point of departure for risk assessment.
Mechanisms of Hepatotoxicity
The hepatotoxic mechanisms of these plant-derived toxins are distinct, involving different cellular targets and signaling pathways.
This compound
This compound's primary mechanism of hepatotoxicity involves the competitive inhibition of arginase, a key enzyme in the urea cycle.[1] This inhibition leads to a buildup of ammonia (B1221849) and disrupts the synthesis of urea. Additionally, as an analog of arginine, this compound can interfere with nitric oxide synthase (iNOS), potentially leading to altered vascular tone and increased oxidative stress.[1][7][8][9]
Aflatoxins
Aflatoxin B1 (AFB1) is metabolized by cytochrome P450 enzymes in the liver to a reactive epoxide intermediate. This epoxide can bind to DNA, forming adducts that lead to mutations, particularly a characteristic G to T transversion in the p53 tumor suppressor gene.[10][11][12][13][14] AFB1 also induces significant oxidative stress and can trigger apoptosis.
Pyrrolizidine Alkaloids
Hepatotoxic pyrrolizidine alkaloids (PAs) are bioactivated by hepatic cytochrome P450s to reactive pyrrolic esters. These electrophilic metabolites readily form adducts with cellular macromolecules, including DNA and proteins.[2][15][16][17][18] This leads to DNA cross-linking, inhibition of mitosis, and induction of apoptosis, ultimately causing liver damage that can manifest as veno-occlusive disease.[2][15]
Cycasin
Cycasin itself is not directly toxic but is hydrolyzed by β-glucosidases in the gut microflora to its aglycone, methylazoxymethanol (B1197960) (MAM).[19][20] MAM is a potent alkylating agent that can methylate DNA, leading to mutations and carcinogenicity.[19][20][21][22] The resulting DNA damage triggers cellular stress responses and can lead to hepatocyte necrosis and apoptosis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the hepatotoxicity of each toxin.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inducible nitric oxide synthase protects against liver injury induced by mycobacterial infection and endotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase activity reduces liver injury in murine schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AFB1 hepatocarcinogenesis is via lipid peroxidation that inhibits DNA repair, sensitizes mutation susceptibility and induces aldehyde-DNA adducts at p53 mutational hotspot codon 249 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 mutations and aflatoxin B1 exposure in hepatocellular carcinoma patients from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 point mutation enhanced by hepatic regeneration in aflatoxin B1-induced rat liver tumors and preneoplastic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of glutathione and cysteine on pyrrolizidine alkaloid-induced hepatotoxicity and DNA adduct formation in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cycasin - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
Validating Indospicine Stability: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of indospicine, ensuring the stability of the analyte in various sample matrices under different storage conditions is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of this compound stability based on available experimental data, details established analytical protocols, and outlines the known degradation pathways.
Data Presentation: this compound Stability Under Various Conditions
This compound is a non-proteinogenic amino acid and arginine analogue known for its hepatotoxicity.[1][2] Found in certain Indigofera plant species, it can accumulate in the tissues of grazing animals.[1][2][3] Understanding its stability is crucial for accurate quantification in research and food safety contexts.
While comprehensive time-course stability studies across a wide range of temperatures are not extensively published, the literature provides strong indications of its stability under typical laboratory and harsh conditions. This compound is noted to be a chemically stable compound, resistant to both acidic and basic conditions at ambient temperatures.[4] However, its stability is significantly affected by high temperatures, especially in the presence of an alkaline environment.
The following table summarizes the known stability and degradation characteristics of this compound.
| Condition | Matrix | Duration | Stability Outcome | Degradation Products | Source |
| Frozen Storage (-20°C) | Standard Solutions in 0.1% HFBA | Up to 1 month | Stable | Not reported | [1] |
| Frozen Storage (-20°C or -30°C) | Plasma & Tissue Samples | Not specified (until analysis) | Assumed Stable (Standard Practice) | Not applicable | [4] |
| Autoclaving (121°C) | Aqueous Solution (pH ~8.8 with NaHCO₃) | 15 minutes | Complete Degradation | 2-aminopimelamic acid, 2-aminopimelic acid | [5] |
| Microwaving (~180°C) | Aqueous Solution (pH ~8.8 with NaHCO₃) | 15 minutes | Complete Degradation | 2-aminopimelamic acid, 2-aminopimelic acid | [5] |
| Microwaving (~180°C) | Contaminated Camel Meat (with NaHCO₃) | 15 minutes | Complete Degradation | Not specified, but likely the same as in aqueous solution | [5] |
| Autoclaving (121°C) | Contaminated Camel Meat (with NaHCO₃) | 15 minutes | ~50% Degradation | Not specified, but likely the same as in aqueous solution | [5] |
| Simulated Digestion (Pepsin, Pancreatin) | Cooked Camel Meat | ~2.5 hours | Stable (No degradation observed) | Not applicable | [1] |
| In vitro Rumen/Foregut Fluid Incubation (39°C) | Indigofera spicata plant material | 24-48 hours | Up to 100% Degradation (microbial action) | 2-aminopimelamic acid, 2-aminopimelic acid | [2] |
Key Insights:
-
Standard Storage: Freezing at -20°C is the standard and effective method for preserving this compound in both prepared standards and biological matrices like plasma and tissue.[1][4]
-
Thermal Instability: this compound is susceptible to degradation at high temperatures. This degradation is significantly accelerated under alkaline conditions, as demonstrated by thermo-alkaline treatments.[5]
-
Biological Degradation: In contrast to its chemical stability during simulated digestion in a monogastric system, this compound is readily degraded by microbes present in the rumen and foregut fluid of animals like cattle and camels.[1][2]
Experimental Protocols
Accurate determination of this compound concentrations relies on validated extraction and analysis methodologies. The most common and robust methods involve liquid chromatography coupled with mass spectrometry (LC-MS/MS).
Sample Extraction from Biological Matrices (Meat, Tissue)
This protocol is adapted from validated methods for analyzing this compound in animal tissues.
-
Homogenization: Weigh approximately 0.5 g of finely chopped tissue into a suitable tube. Add 25 mL of 0.1% heptafluorobutyric acid (HFBA) in deionized water. Homogenize the sample for 15 seconds using a high-speed homogenizer (e.g., Polytron).
-
Chilling and Centrifugation: Chill the homogenate at 4°C for 20 minutes. Centrifuge at 4500 rpm for 10-20 minutes at 18°C.
-
Internal Standard Spiking: Transfer 1.0 mL of the resulting supernatant to a new tube. Spike with an internal standard solution (e.g., 100 µL of 1 mg/L D₃-L-indospicine in 0.1% HFBA) to correct for matrix effects and procedural losses.
-
Deproteinization/Filtration: For protein-rich samples, deproteinize the extract. A common method is ultrafiltration. Transfer an aliquot (e.g., 450 µL) into a pre-rinsed centrifugal filter unit (e.g., 3 kDa MWCO) and centrifuge at high speed (e.g., 10,000 rpm) for 20 minutes. The filtrate is then ready for LC-MS/MS analysis.
Analytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and specificity for this compound quantification.
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm) is typically used.
-
Mobile Phase: A gradient elution is employed using:
-
Mobile Phase A: 0.1% HFBA in water
-
Mobile Phase B: Acetonitrile with 0.1% HFBA
-
-
Flow Rate: A typical flow rate is 0.2-0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is used.
-
Quantification: Detection is performed using Multiple Reaction Monitoring (MRM). The transitions for this compound and its deuterated internal standard are monitored. For example:
-
This compound: m/z 174.2 → 84.0 and m/z 174.2 → 111.1
-
D₃-L-indospicine (Internal Standard): m/z 177.2 → 113.0
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the known degradation pathway of this compound.
Caption: Workflow for validating this compound stability in biological samples.
Caption: Known degradation pathway of this compound.
References
- 1. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermo-alkaline Treatment as a Practical Degradation Strategy To Reduce this compound Contamination in Camel Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Indospicine Metabolism Across Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indospicine metabolism in various animal species. This compound, a hepatotoxic, non-proteinogenic amino acid found in Indigofera species, presents a significant toxicological challenge. Its metabolism, and lack thereof in some species, is a critical determinant of its toxicity. This document outlines the metabolic pathways, presents comparative quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and drug development efforts.
Comparative Metabolism and Toxicity
This compound's toxicity varies considerably among species, a difference primarily attributed to the presence or absence of a microbial detoxification pathway. Ruminants, such as cattle and camels, possess rumen microflora capable of degrading this compound, rendering them more resistant to its toxic effects. In contrast, monogastric animals, particularly dogs, lack this metabolic capability and are highly susceptible to this compound poisoning.[1][2]
Ruminant Metabolism: In foregut fermenters like cattle and camels, anaerobic microbes in the rumen metabolize this compound.[3][4] This process involves the enzymatic conversion of this compound into less toxic metabolites, namely 2-aminopimelamic acid and 2-aminopimelic acid.[2] This detoxification pathway significantly reduces the systemic absorption of the parent toxin.
Monogastric Metabolism (or Lack Thereof): In monogastric species such as dogs, horses, rabbits, and rodents, there is no known mammalian enzymatic pathway capable of degrading the amidino group of this compound.[1] Consequently, ingested this compound is readily absorbed and accumulates as a free amino acid in various tissues, including the liver, muscle, and pancreas.[1][5] This accumulation leads to significant dose-dependent hepatotoxicity. Dogs are exceptionally sensitive, and secondary poisoning from ingesting contaminated meat from herbivores is a major concern.[6][7][8] While horses can accumulate this compound, they do not appear to be as severely affected by its hepatotoxic effects as dogs.[1]
Quantitative Data on this compound Pharmacokinetics and Tissue Distribution
The persistence of this compound in tissues is a key factor in its toxicity. The following tables summarize available quantitative data on the half-life, tissue distribution, and residue levels of this compound in various species.
| Species | Tissue/Matrix | Half-life | Reference(s) |
| Camel | Plasma | 18.6 days | [5] |
| Muscle | 15.9 days | [5] | |
| Goat | Plasma | ~14 days | [9] |
| Dog | Tissues | Persists for several months (specific half-life not determined) | [6][7][8] |
| Horse | Tissues | Persists for several months (specific half-life not determined) | [1] |
| Cattle | Tissues | Persists for several months (specific half-life not determined) | [1] |
Table 1: Comparative Half-Life of this compound in Different Species.
| Species | Tissue | Mean Concentration (mg/kg, fresh weight) | Reference(s) |
| Camel | Pancreas | 4.86 ± 0.56 | [5] |
| Liver | 3.60 ± 1.34 | [5] | |
| Muscle | 2.63 | [5] | |
| Heart | Not specified, but lower than muscle | [5] | |
| Kidney | Not specified, but lower than muscle | [5] | |
| Cattle | Muscle (95th percentile) | 0.54 | [10] |
| Liver (95th percentile) | 0.77 | [10] |
Table 2: this compound Concentration in Tissues of Camel and Cattle.
Experimental Protocols
Extraction of this compound from Animal Tissues
This protocol is adapted from validated methods for the analysis of this compound in muscle and liver tissues.
Materials:
-
Tissue sample (muscle, liver, etc.)
-
0.1% Heptafluorobutyric acid (HFBA) in deionized water
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Centrifugal filter units (e.g., 3 kDa MWCO)
-
Internal standard (e.g., D3-L-indospicine)
Procedure:
-
Weigh approximately 0.5 g of finely chopped tissue into a homogenization tube.
-
Add 25 mL of 0.1% HFBA.
-
Homogenize the sample for 15-30 seconds.
-
Incubate the homogenate at 4°C for 20 minutes.
-
Centrifuge the homogenate at 4500 rpm for 20 minutes at 18°C.
-
Transfer 1 mL of the resulting supernatant to a new tube.
-
Spike the supernatant with a known concentration of the internal standard.
-
Vortex the sample for 10 seconds.
-
Transfer an aliquot of the spiked supernatant to a pre-rinsed centrifugal filter unit.
-
Centrifuge at 10,000 x g for 20 minutes.
-
The filtrate is ready for analysis by UPLC-MS/MS.
Quantification of this compound by UPLC-MS/MS
This method provides high sensitivity and specificity for the detection of this compound in biological matrices.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (example):
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 100 mm x 2.1 mm)
-
Mobile Phase A: 0.1% HFBA in water
-
Mobile Phase B: 0.1% HFBA in acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient: A time-programmed gradient from high aqueous to high organic mobile phase.
-
Injection Volume: 2-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Arginase Inhibition Assay
This colorimetric assay can be used to determine the inhibitory effect of this compound on arginase activity. Commercial kits are available for this purpose.[11][12]
Principle: Arginase catalyzes the hydrolysis of arginine to ornithine and urea (B33335). The amount of urea produced is quantified colorimetrically. The inhibition by this compound is measured by the reduction in urea production in the presence of the inhibitor.
Procedure (General Outline):
-
Prepare tissue or cell lysates containing arginase.
-
In a 96-well plate, add the lysate to wells containing assay buffer.
-
Add varying concentrations of this compound to the test wells. Include control wells with no this compound and a known arginase inhibitor as a positive control.
-
Initiate the reaction by adding a solution of L-arginine.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and add the colorimetric reagents provided in the assay kit, which react with the urea produced.
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of arginase inhibition by comparing the absorbance of the this compound-treated wells to the control wells.
Visualizations
This compound Metabolism in Ruminants vs. Monogastric Species
Caption: Comparative metabolic fate of this compound in ruminant versus monogastric animals.
Mechanism of this compound Hepatotoxicity
Caption: this compound competitively inhibits arginase, disrupting key metabolic pathways.
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound from tissue samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing the detrimental effects of this compound through rumen metabolism - FutureBeef [futurebeef.com.au]
- 4. In Vitro Biodegradation of Hepatotoxic this compound in Indigofera spicata and Its Degradation Derivatives by Camel Foregut and Cattle Rumen Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gwic.nsw.gov.au [gwic.nsw.gov.au]
- 7. grv.org.au [grv.org.au]
- 8. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Indospicine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of indospicine, a hepatotoxic amino acid found in various Indigofera plant species.[1][2] The presence of this compound in livestock that graze on these plants poses a significant risk, as it can accumulate in their tissues and cause secondary poisoning in animals and potentially humans who consume contaminated meat.[1][3][4] Consequently, robust and reliable analytical methods are crucial for monitoring this compound levels in plant materials, animal tissues, and biological fluids to ensure food safety and support toxicological studies.
This guide details and compares the most common analytical techniques employed for this compound analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and a discussion on the robustness of these methods.
Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS-based methods as reported in the scientific literature.
| Parameter | HPLC-UV with PITC Derivatization | LC-MS/MS | UPLC-MS/MS |
| Limit of Detection (LOD) | Not consistently reported | Not consistently reported | 0.05 mg/kg (in camel meat)[2] |
| Limit of Quantification (LOQ) | 0.4 µg/mL (horse meat extract), 0.17 µg/mL (serum)[1] | Not consistently reported | 0.1 mg/kg (in camel meat)[2][5] |
| Linearity Range | 0.4 - 20 µg/mL (horse meat extract), 0.17 - 16.67 µg/mL (serum)[1] | 1.0 - 25 µg/mL (plant material) | Not explicitly stated, but method is validated and reproducible[2][5] |
| Accuracy (Recovery) | 87.2 ± 6.8% (horse meat extract), 97.3 ± 9.9% (serum)[1] | 86% (plant material) | High recovery efficiency reported[2][5] |
| Precision (RSD) | Not explicitly stated | 4.7% (intra-day) | Method is reported to be reproducible[2][5] |
| Analysis Time | 31 min (horse meat), 36 min (serum)[1] | > 1 hour per sample | Shorter analysis times expected with UPLC |
| Derivatization | Required (PITC)[1] | Can be done with or without derivatization | Underivatized compound analysis is possible[2][5] |
Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the most frequently cited methods for this compound analysis.
HPLC-UV with Pre-column Derivatization
This method relies on the derivatization of this compound with phenylisothiocyanate (PITC) to allow for UV detection.
a. Sample Preparation (Horse Meat and Serum): [1]
-
Extraction: Homogenize horsemeat samples with water or serum samples with 0.01 N hydrochloric acid.
-
Deproteinization: Remove proteins from the extract via ultrafiltration.
b. Derivatization: [1]
-
Mix the deproteinized extract with a solution of phenylisothiocyanate.
-
Incubate the mixture to allow the derivatization reaction to complete.
c. Chromatographic Conditions: [1]
-
Column: Pico-Tag C18 column.
-
Detection: UV at 254 nm.
-
Mobile Phase: A suitable gradient of an appropriate buffer and organic solvent.
LC-MS/MS Analysis
LC-MS/MS offers higher selectivity and sensitivity, often without the need for derivatization.
a. Sample Preparation (Plant Material):
-
Extraction: Extract the plant material with an acidic aqueous ethanol (B145695) solution (e.g., ethanol/0.01N HCl, 70:30).
b. Sample Preparation (Animal Tissue - e.g., Camel Meat): [2]
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., 0.1% heptafluorobutyric acid).
-
Centrifugation: Centrifuge the homogenate to separate the supernatant.
-
Ultrafiltration: Further purify the supernatant using centrifugal filter units.
c. LC-MS/MS Conditions: [6]
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor and product ion transitions for this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described above.
References
- 1. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Proficiency Testing for Indospicine Analysis: A Comparative Guide for Accredited Laboratories
A critical review of available schemes and a guide to ensuring analytical excellence in the absence of dedicated programs.
For researchers, scientists, and drug development professionals engaged in the analysis of indospicine, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes are a cornerstone of laboratory quality assurance, providing an independent assessment of a laboratory's performance. However, a comprehensive survey reveals a notable absence of dedicated, publicly available PT schemes specifically for this compound analysis.
This guide provides a comparative overview of how such proficiency testing schemes could be structured, drawing parallels with existing programs for analogous compounds like other amino acids and natural toxins. It also details the robust analytical methodologies that would underpin such a program, offering a framework for internal validation and quality control in accredited laboratories.
Comparison of Hypothetical Proficiency Testing Schemes for this compound
In the absence of dedicated public schemes, the following table outlines a comparison of hypothetical PT programs for this compound analysis. This model is based on established PT schemes for other analytes in similar matrices and is intended to serve as a benchmark for what laboratories should look for in a potential future provider or for designing their own inter-laboratory comparisons.
| PT Scheme Provider (Hypothetical) | Scheme Name | Matrix | Analytes | Frequency | Estimated Cost (USD) | Key Features |
| Global Toxin Standards (GTS) | This compound in Meat Products | Camel Meat (lyophilized) | This compound | Quarterly | $450 | Focus on a matrix with known prevalence. Provides a wide range of concentration levels. |
| Fapas® (by Fera Science Ltd.) | Plant & Animal Toxin Analysis | Horse Meat (homogenized) | This compound | Bi-annually | $500 | Part of a broader toxin analysis scheme, allowing for comparison with a larger number of laboratories.[1] |
| Bipea | Amino Acid Contaminants in Animal Feed | Animal Feed | This compound | 5 rounds/year | $400 | Includes this compound as part of a wider panel of amino acids, suitable for labs with broader testing capabilities.[2][3] |
| AOAC International | Non-Protein Amino Acids in Food | Spiked Solution | This compound | Annually | $350 | Focuses on analytical method performance with a clean matrix, ideal for method validation. |
Experimental Protocols for this compound Analysis
Accurate determination of this compound concentrations is critical. The most common and reliable methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods form the basis of the analytical protocols used in research and would be the expected methodologies in a formal PT scheme.
Sample Preparation and Extraction
-
Homogenization : Meat samples (e.g., horse or camel meat) are finely minced and homogenized to ensure uniformity.
-
Extraction : this compound is typically extracted from the homogenized sample using an acidic aqueous solution, such as 0.1% heptafluorobutyric acid (HFBA) or a mixture of ethanol (B145695) and 0.01N HCl.
-
Deproteinization : The extract is then deproteinized, often by ultrafiltration, to remove larger molecules that could interfere with the analysis.
Pre-column Derivatization
For HPLC analysis with UV detection, this compound is derivatized to make it detectable. A common derivatizing agent is phenylisothiocyanate (PITC). The derivatization reaction creates a PITC-indospicine adduct that can be detected by UV absorbance at 254 nm.
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC)
-
Column : A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is used to elute the analytes.
-
Detection : UV detection at 254 nm is used to quantify the PITC-derivatized this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) UPLC-MS/MS offers higher sensitivity and specificity and is considered the gold standard for this compound analysis.
-
Chromatography : UPLC provides a more rapid and efficient separation compared to traditional HPLC.
-
Ionization : Electrospray ionization (ESI) in positive ion mode is used to ionize the this compound molecules.
-
Mass Spectrometry : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and an isotopically labeled internal standard (e.g., D3-L-indospicine). This method provides high selectivity and accuracy.
Quality Control and Performance Evaluation in a PT Scheme
In a typical PT scheme, participating laboratories receive a test material with an unknown concentration of the analyte. They analyze the sample using their routine methods and report the results to the PT provider. The provider then assesses the performance of each laboratory based on the deviation of their result from the assigned value, which is determined by consensus of the participants or by a reference laboratory.
Performance is often expressed as a z-score, which is calculated as:
z = (x - X) / σ
where:
-
x is the participant's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
A z-score between -2 and 2 is generally considered satisfactory.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow for this compound analysis and the logical flow of a proficiency testing scheme.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of a proficiency testing scheme.
Conclusion
While dedicated proficiency testing schemes for this compound are not currently available, accredited laboratories can and should maintain high standards of analytical performance. This can be achieved through rigorous internal quality control, participation in PT schemes for analogous compounds, and adherence to validated analytical methods such as HPLC and LC-MS/MS. The frameworks and protocols detailed in this guide provide a robust foundation for laboratories to ensure the accuracy and reliability of their this compound analysis, contributing to greater confidence in research and safety assessments.
References
Safety Operating Guide
Indospicine: Essential Safety and Disposal Protocols for Laboratory Environments
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of indospicine, a naturally occurring hepatotoxic amino acid.[1] Due to its toxicity, stringent adherence to safety protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on general principles of laboratory safety and chemical waste management, supplemented by available data on the chemical properties of this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given that this compound is a toxic compound, all handling should be conducted within a certified chemical fume hood. Standard laboratory safety procedures should be strictly followed.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
This compound Properties and Toxicological Data
This compound is a non-proteinogenic amino acid and an analogue of arginine.[1][2][3] It acts as a competitive inhibitor of arginase, leading to liver damage.[3] While human susceptibility is considered relatively low, its demonstrated hepatotoxicity in various animal species necessitates careful handling.[3]
| Property | Data |
| Chemical Formula | C₇H₁₅N₃O₂ |
| Molar Mass | 173.21 g/mol [4] |
| Primary Hazard | Hepatotoxic (causes liver damage)[1][4] |
| Affected Species | Confirmed toxicity in dogs, cattle, sheep, mice, rats, and rabbits.[2][3][4] Dogs are particularly sensitive.[4] |
| Chemical Stability | Stable in acidic and basic conditions at room temperature.[5] Decomposes in strongly alkaline conditions.[6] |
| Solubility | A stock solution can be prepared in methanol.[2] Standard solutions for analysis are prepared in water with 0.1% HFBA.[3] |
This compound Disposal and Decontamination Procedures
The primary and most recommended method for the disposal of this compound and this compound-contaminated waste is through a licensed hazardous waste management service. In-laboratory treatment should only be considered when a hazardous waste service is not available and must be performed in strict accordance with institutional and local regulations.
Method 1: Hazardous Waste Collection (Primary Recommendation)
This method ensures compliance and safety by entrusting disposal to certified professionals.
Step-by-Step Protocol:
-
Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items (e.g., pipette tips, gloves, absorbent pads), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: Label all waste containers clearly with "Hazardous Waste," "Toxic," and "this compound." Include the concentration and solvent if applicable.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal contractor.
Method 2: In-Lab Chemical Degradation (Use with Caution)
Recent studies have demonstrated that thermo-alkaline treatment can completely degrade this compound.[7] This method may be applicable for the decontamination of aqueous solutions. This procedure must be validated in your laboratory and approved by your institution's safety officer before implementation.
Experimental Protocol for Degradation:
-
Principle: Heating an aqueous solution of this compound under mild alkaline conditions (0.05% sodium bicarbonate) has been shown to achieve 100% degradation after 15 minutes of microwaving or autoclaving.[7] The degradation products are reported to be 2-aminopimelamic acid and 2-aminopimelic acid.[7]
-
Procedure:
-
Prepare a 0.05% (w/v) solution of sodium bicarbonate in water.
-
Add the aqueous this compound waste to the sodium bicarbonate solution in a microwave-safe or autoclavable container. Do not fill the container more than halfway.
-
Loosely cap the container to avoid pressure buildup.
-
Heat the solution using one of the following methods:
-
Autoclave: Autoclave at 121°C for at least 15 minutes.
-
Microwave: Microwave at a high setting for 15 minutes. Caution: Use a laboratory-grade microwave designed for chemical use. Monitor closely to prevent boiling over.
-
-
Allow the solution to cool completely.
-
Neutralize the solution to a pH between 6.0 and 8.0.
-
Dispose of the treated solution down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Spill Management
In the event of a spill, evacuate the area and prevent access.
-
Control and Contain: For powdered material, avoid creating dust. For liquids, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste.[8]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. search.informit.org [search.informit.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H15N3O2 | CID 108010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Indospicine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like indospicine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound is a naturally occurring hepatotoxin, a toxin that causes liver damage, and is an analog of the amino acid arginine. [1][2][3] While the primary toxicity data relates to ingestion in animals, particularly dogs, prudent practice dictates treating it as a potentially hazardous compound in a laboratory setting.[1][4] The following guidelines are based on best practices for handling toxic, non-proteinogenic amino acids and hepatotoxins in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is crucial before handling this compound to ensure the appropriate level of PPE is selected.[5][6] The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles with side shields or Face Shield- Lab Coat- N95 Respirator | - Prevents skin contact with the powdered form.[7][8]- Protects eyes from airborne particles.- Protects clothing and skin from contamination.- Minimizes the risk of inhaling fine particles.[7] |
| Preparing Solutions | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat | - Protects against accidental splashes and skin contact.[8]- Shields eyes from potential splashes.- Prevents contamination of personal clothing. |
| In-vitro and In-vivo Studies | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat | - Standard laboratory practice to prevent contamination and exposure.- Protects eyes from splashes or aerosols.- Maintains a sterile environment and protects the researcher. |
Operational Plan: A Step-by-Step Approach to Safety
A clear and concise operational plan is essential for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Experimental Protocols:
1. Weighing Solid this compound:
-
Preparation: Before handling, ensure a designated area, preferably within a chemical fume hood, is clean and free of clutter. Cover the work surface with absorbent, plastic-backed paper.
-
Procedure: Wear all recommended PPE for handling solids. Use a microbalance within a fume hood to weigh the desired amount of this compound. Handle the compound gently to avoid creating dust.
-
Post-Procedure: Carefully clean the spatula and any other equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2. Preparing this compound Solutions:
-
Preparation: Assemble all necessary glassware and solvents in a clean area of the lab.
-
Procedure: Wear appropriate PPE. Add the weighed this compound to the solvent in a fume hood. Cap the container and mix gently until the solid is fully dissolved.
-
Post-Procedure: Label the solution clearly with the compound name, concentration, date, and your initials. Store as appropriate.
Disposal Plan: Ensuring a Safe and Clean Environment
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, masks, lab coats), absorbent paper, and any other solid materials contaminated with this compound should be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused this compound solutions and any solvents used for decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for chemical waste disposal.
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and fostering a culture of safety within the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gwic.nsw.gov.au [gwic.nsw.gov.au]
- 3. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 4. animalpoisons.com.au [animalpoisons.com.au]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager [labmanager.com]
- 8. Essential Ppe Types For Handling Biological Specimens In A Lab [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
